molecular formula C11H15NO B185208 (R)-2-benzylmorpholine CAS No. 131887-51-9

(R)-2-benzylmorpholine

Cat. No.: B185208
CAS No.: 131887-51-9
M. Wt: 177.24 g/mol
InChI Key: YZFCMGWCEXUGFX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Benzylmorpholine is a chiral enantiomer of the benzylmorpholine scaffold, which holds significant value in medicinal chemistry and pharmacological research. Scientific literature highlights the role of closely related benzylmorpholine analogs as selective inhibitors of cytochrome P450 enzymes, specifically CYP2A13, which is responsible for the metabolic activation of tobacco-specific carcinogens in the lung . This suggests this compound's potential application as a key synthetic intermediate or chiral scaffold in developing targeted chemopreventive agents and in probing isoform-specific enzyme interactions . Furthermore, morpholine derivatives are extensively explored in drug discovery for their versatile pharmacokinetic and pharmacodynamic properties, making them privileged structures in pharmaceutical design . The (R)-enantiomer offers researchers a specific stereochemical tool for creating targeted compound libraries, studying stereospecific binding interactions, and optimizing the selectivity and metabolic stability of novel therapeutic candidates. This compound is presented to the research community as a high-purity chemical tool to advance innovative scientific programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFCMGWCEXUGFX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439192
Record name (R)-2-benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131887-51-9
Record name (R)-2-benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Analysis of (R)-2-benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of the chiral morpholine derivative, (R)-2-benzylmorpholine. This compound is of significant interest in medicinal chemistry, notably for its activity as an appetite suppressant. This document details synthetic methodologies, including a classical resolution approach and a modern asymmetric catalytic method, complete with experimental protocols. Furthermore, it summarizes the key analytical data for the structural elucidation of this molecule and explores its pharmacological mechanism of action.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches. This guide will focus on two prominent methods: the synthesis of a racemic mixture followed by chiral resolution, and a direct enantioselective synthesis via asymmetric hydrogenation.

Racemic Synthesis from Allylbenzene and Subsequent Resolution

A classical and robust method to obtain this compound involves the initial synthesis of the racemic compound, which is then resolved into its constituent enantiomers.

Synthetic Workflow: Racemic Synthesis and Resolution

G allylbenzene Allylbenzene epoxidation Epoxidation (m-CPBA, NaHCO₃) allylbenzene->epoxidation oxirane 2-Benzyloxirane epoxidation->oxirane ring_opening Ring Opening (2-aminoethanol) oxirane->ring_opening amino_alcohol 1-(2-Hydroxyethylamino)- 3-phenylpropan-2-ol ring_opening->amino_alcohol cyclization Cyclization (H₂SO₄) amino_alcohol->cyclization racemate Racemic 2-Benzylmorpholine cyclization->racemate resolution Resolution ((+)-Dibenzoyltartaric Acid) racemate->resolution r_enantiomer This compound resolution->r_enantiomer G precursor N-Protected 2-Benzyl-5,6-dihydromorpholine hydrogenation Asymmetric Hydrogenation ([Rh(COD)₂]SbF₆, (R,R,R)-SKP, H₂) precursor->hydrogenation product (R)-N-Protected-2-benzylmorpholine hydrogenation->product deprotection Deprotection product->deprotection final_product This compound deprotection->final_product G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron rbm This compound dat_net DAT / NET rbm->dat_net Enters neuron via transporters rbm_intra This compound dat_net->rbm_intra da_ne_extra Increased DA / NE dat_net->da_ne_extra vesicle Vesicle (DA/NE storage) da_ne_intra DA / NE vesicle->da_ne_intra Release into cytoplasm da_ne_intra->dat_net Reverse transport rbm_intra->vesicle Disrupts storage receptors DA/NE Receptors da_ne_extra->receptors Binds to receptors response Reduced Appetite Signal receptors->response

An In-Depth Technical Guide to (R)-2-benzylmorpholine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-benzylmorpholine, a chiral heterocyclic compound, has garnered significant interest in the field of medicinal chemistry. Its structural motif is a key component in various biologically active molecules, demonstrating its potential as a valuable building block in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties, stereoselective synthesis, and pharmacological applications of this compound, offering insights for its use in research and drug discovery.

Physicochemical Properties of this compound

This compound is a chiral secondary amine featuring a morpholine ring substituted with a benzyl group at the C2 position. This seemingly simple structure imparts a unique combination of properties that make it an attractive scaffold for medicinal chemists.

General and Spectroscopic Data

This compound typically presents as a light yellow oil under standard conditions[1]. However, it is worth noting that some suppliers have also listed it as a solid, indicating that its physical state may vary depending on purity and ambient conditions. Key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2R)-2-benzylmorpholine[2]
CAS Number 131887-51-9[1][2]
Molecular Formula C₁₁H₁₅NO[1][2]
Molecular Weight 177.24 g/mol [3]
Appearance Light yellow oil[1]
Boiling Point 284.107 °C at 760 mmHg
Refractive Index 1.524

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The ¹H NMR spectrum provides characteristic signals for the protons of the benzyl and morpholine moieties.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectrum of this compound:

A representative ¹H NMR spectrum of this compound is available through chemical database resources such as ChemicalBook[4]. The spectrum is expected to show distinct peaks corresponding to the aromatic protons of the benzyl group, the benzylic protons, and the protons of the morpholine ring. The chirality at the C2 position will influence the multiplicity and chemical shifts of the adjacent protons.

Synthesis of this compound: A Stereoselective Approach

The synthesis of enantiomerically pure this compound is a key step in harnessing its potential for chiral drug development. A notable method involves the synthesis of the racemic 2-benzylmorpholine followed by resolution of the enantiomers.

A seminal paper by Brown et al. (1990) describes the synthesis of 2-benzylmorpholine starting from allylbenzene[5]. This approach highlights a practical route to the racemic compound, which can then be separated into its constituent enantiomers. The appetite-suppressant activity was found to reside in the (+)-enantiomer, which corresponds to the (R)-configuration[5].

The synthesis of chiral morpholine derivatives is an active area of research, with various strategies being developed to achieve high enantioselectivity. These methods often employ chiral starting materials or catalysts to control the stereochemistry of the final product.

Conceptual Workflow for the Synthesis and Resolution of 2-benzylmorpholine:

G allylbenzene Allylbenzene racemic_intermediate Racemic 2-benzylmorpholine allylbenzene->racemic_intermediate Multi-step Synthesis resolution Enantiomeric Resolution racemic_intermediate->resolution r_enantiomer This compound resolution->r_enantiomer Separation s_enantiomer (S)-2-benzylmorpholine resolution->s_enantiomer Separation

Figure 1. A simplified workflow illustrating the synthesis of racemic 2-benzylmorpholine from allylbenzene and its subsequent resolution to yield the desired (R)-enantiomer.

Applications in Drug Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can favorably influence a molecule's physicochemical properties, such as solubility and metabolic stability. This compound, as a chiral building block, offers the potential to introduce specific stereochemical features that are often critical for potent and selective interactions with biological targets.

Appetite Suppressants

The most well-documented pharmacological application of this compound is as an appetite suppressant[5]. In a study by Brown et al. (1990), the racemate of 2-benzylmorpholine demonstrated an oral ED₅₀ of 3 and 5.5 mg/kg at 1 and 2 hours, respectively, for appetite suppression in dogs[5]. Notably, this study established that the anorectic activity resides in the (+)-enantiomer, which is the (R)-isomer[5]. This highlights the importance of stereochemistry for its biological activity and underscores the value of enantioselective synthesis.

Central Nervous System (CNS) Active Agents

The structural similarity of 2-benzylmorpholine to phenmetrazine, a stimulant and anorectic drug, suggests its potential for development as a CNS active agent. The morpholine ring is a common feature in many CNS-acting drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.

Chiral Intermediate for Novel Therapeutics

Beyond its intrinsic biological activity, this compound serves as a valuable chiral intermediate for the synthesis of more complex molecules. The secondary amine of the morpholine ring provides a reactive handle for further functionalization, allowing for its incorporation into a wide range of molecular scaffolds. This makes it a key starting material for the development of new chemical entities targeting a variety of diseases. The use of such chiral building blocks is crucial in modern drug discovery to ensure the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and safety profiles[1].

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[3]. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chiral molecule with significant potential in drug discovery and development. Its well-defined chemical and physical properties, coupled with established (though not fully detailed in the public domain) synthetic routes, make it an accessible and valuable building block. Its demonstrated appetite-suppressant activity, along with the broader pharmacological potential of the morpholine scaffold, positions this compound as a promising starting point for the design and synthesis of novel therapeutic agents. Further research into its detailed synthesis, characterization, and exploration of its utility in various therapeutic areas is warranted.

References

(R)-2-Benzylmorpholine: A Technical Overview of its Presumed Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(R)-2-benzylmorpholine is a chiral molecule belonging to the morpholine class of compounds. Early studies identified the (+)-enantiomer of 2-benzylmorpholine as the active isomer responsible for its appetite-suppressing effects, with an ED50 of 3 and 5.5 mg/kg in dogs at 1 and 2 hours post-oral administration, respectively.[1][2] Notably, these effects were observed in the absence of the stimulant properties often associated with other anorectics.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities. The benzyl substitution pattern is also common in compounds targeting the central nervous system.

Given its structural relationship to the norepinephrine-dopamine releasing agent phenmetrazine and the selective norepinephrine reuptake inhibitor (NRI) reboxetine, it is hypothesized that this compound's primary mechanism of action involves interaction with the norepinephrine transporter (NET) and possibly the dopamine transporter (DAT).

Putative Mechanism of Action

The primary hypothesis is that this compound functions as a monoamine transporter inhibitor, with a likely preference for the norepinephrine transporter. By binding to NET, it would block the reuptake of norepinephrine from the synaptic cleft, leading to increased noradrenergic signaling. This enhanced signaling in key brain regions, such as the hypothalamus, is a known mechanism for appetite suppression.[3] A secondary interaction with the dopamine transporter, inhibiting dopamine reuptake, may also contribute to its pharmacological profile.

Signaling Pathways

Inhibition of norepinephrine and dopamine reuptake by this compound would lead to a cascade of downstream signaling events. The elevated synaptic concentrations of these neurotransmitters would result in prolonged activation of their respective G protein-coupled receptors (GPCRs) on postsynaptic neurons.

  • Noradrenergic Signaling: Increased norepinephrine would activate α- and β-adrenergic receptors, leading to the modulation of second messenger systems like cyclic AMP (cAMP) and inositol triphosphate (IP3), ultimately influencing neuronal excitability and gene expression.

  • Dopaminergic Signaling: Enhanced dopamine levels would activate D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors, modulating adenylyl cyclase activity and cAMP production, thereby affecting neuronal function and behavior.

Monoamine Transporter Inhibition Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron R2BM This compound NET Norepinephrine Transporter (NET) R2BM->NET Inhibition DAT Dopamine Transporter (DAT) R2BM->DAT Inhibition NE_vesicle Norepinephrine Vesicle NE_vesicle->NET Reuptake NE Norepinephrine NE_vesicle->NE Release DA_vesicle Dopamine Vesicle DA_vesicle->DAT Reuptake DA Dopamine DA_vesicle->DA Release AR Adrenergic Receptors NE->AR DR Dopamine Receptors DA->DR GPCR G-Protein Activation AR->GPCR DR->GPCR Second_Messenger Second Messenger Cascade (e.g., cAMP) GPCR->Second_Messenger Neuronal_Response Altered Neuronal Activity Second_Messenger->Neuronal_Response

Putative signaling pathway of this compound.

Quantitative Data (Comparative Analysis)

Direct binding affinity (Ki) and functional inhibition (IC50) data for this compound are not available in the reviewed literature. To provide context, the following tables summarize this data for structurally related and functionally relevant compounds.

Table 1: Binding Affinity (Ki, nM) at Monoamine Transporters

CompoundNorepinephrine Transporter (NET)Dopamine Transporter (DAT)Serotonin Transporter (SERT)
This compound Data Not AvailableData Not AvailableData Not Available
(S,S)-Reboxetine~3.6>10,000>10,000
Phenmetrazine29-50 (EC50 for release)70-131 (EC50 for release)>7,765 (EC50 for release)
Nisoxetine~1-5~200-500~100-300
Desipramine~1-4~200-400~20-60

Table 2: Functional Inhibition (IC50, nM) of Monoamine Reuptake

CompoundNorepinephrine ReuptakeDopamine ReuptakeSerotonin Reuptake
This compound Data Not AvailableData Not AvailableData Not Available
(S,S)-Reboxetine3.6>1000>1000
Cocaine~250~500~300
Fluoxetine~200~2000~10

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for NET, DAT, and SERT.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human monoamine transporters.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human NET, DAT, or SERT.

    • Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT).

    • Non-specific binding control: Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for SERT).

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration close to its Kd, and either vehicle, a competing non-labeled ligand for non-specific binding, or a concentration of this compound.

    • Add cell membranes to initiate the binding reaction.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

Binding Assay Workflow start Start prepare_reagents Prepare Serial Dilutions of this compound start->prepare_reagents setup_plate Set up 96-well Plate (Buffer, Radioligand, Test Compound/Control) prepare_reagents->setup_plate add_membranes Add Cell Membranes Expressing Transporter setup_plate->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count analyze_data Data Analysis (IC50 -> Ki) scintillation_count->analyze_data end End analyze_data->end

References

Spectroscopic data for (R)-2-benzylmorpholine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Spectroscopic Data for (R)-2-benzylmorpholine

Introduction

This compound is a chiral organic compound featuring a morpholine ring substituted with a benzyl group at the 2-position. As an isomer of the stimulant phenmetrazine, its synthesis and characterization are of significant interest in medicinal chemistry and drug development, particularly for its potential as a non-stimulant appetite suppressant.[1] Accurate structural elucidation and purity assessment are critical for any downstream application, making a thorough understanding of its spectroscopic profile essential.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive and practical framework for researchers.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-compliant numbering scheme for the this compound structure is used throughout this guide.

Caption: Molecular structure and numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the presence of the benzyl and morpholine moieties and their connectivity.

Predicted ¹H and ¹³C NMR Data

The following data is predicted based on typical chemical shifts for N-substituted morpholines and benzyl groups, using CDCl₃ as the solvent.[2] Actual experimental values may vary slightly.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Atom(s)Predicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale & Notes
Aromatic-H 7.20 - 7.40, m, 5HPhenyl group protons. The multiplet arises from overlapping ortho, meta, and para signals.
Aromatic-C 138 (ipso), 129 (ortho), 128 (meta), 126 (para)Characteristic shifts for a monosubstituted benzene ring. The ipso-carbon is deshielded.
C7-H₂ 2.85 - 3.05, m, 2H~40Benzylic protons, diastereotopic due to the adjacent chiral center (C2), expected to appear as a complex multiplet.
C2-H ~3.90, m, 1H~78Methine proton at the chiral center, adjacent to both the oxygen and benzyl group.
O-CH₂ (C6) 3.60 - 3.80, m, 2H~67Morpholine protons adjacent to the oxygen atom.[3][4]
N-CH₂ (C3, C5) 2.60 - 2.90, m, 4H~46 (C5), ~52 (C3)Morpholine protons adjacent to the nitrogen atom.[3][4]
N-H 1.50 - 2.50, br s, 1HAmine proton signal is typically broad and its shift is concentration-dependent. May exchange with D₂O.
Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical Parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: Spectral width of 220-240 ppm, 1024-4096 scans, relaxation delay of 2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characteristic IR Absorption Frequencies

The IR spectrum of this compound is expected to show characteristic peaks for the N-H bond, C-H bonds (aromatic and aliphatic), and the C-O-C ether linkage of the morpholine ring.

Table 2: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3400N-H StretchSecondary AmineMedium, Broad
3000 - 3100C-H StretchAromatic (sp²)Medium
2850 - 3000C-H StretchAliphatic (sp³)Strong[5]
1600, 1495, 1450C=C StretchAromatic RingMedium-Weak
1115 - 1125C-O-C StretchEther (asymmetric)Strong
900 - 690C-H BendAromatic (out-of-plane)Strong

Interpretation: The most prominent peaks will be the strong C-H aliphatic stretches below 3000 cm⁻¹ and the very strong C-O-C ether stretch around 1120 cm⁻¹.[6] A broad peak around 3350 cm⁻¹ is a key indicator of the N-H group. The presence of the benzene ring is confirmed by the aromatic C-H stretches above 3000 cm⁻¹ and the characteristic "fingerprint" region peaks.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain an IR spectrum to identify the key functional groups.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

  • Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction and converts the interferogram into a transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed, typically under Electron Ionization (EI), offers valuable structural information that can confirm the connectivity of atoms.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₁₁H₁₅NO, with a monoisotopic mass of 177.1154 g/mol .[8][9]

Table 3: Predicted Key Fragments in EI-MS

m/zProposed Fragment IonFormulaNotes
177[M]⁺[C₁₁H₁₅NO]⁺Molecular Ion. Its presence confirms the molecular weight.
176[M-H]⁺[C₁₁H₁₄NO]⁺Loss of a hydrogen atom.
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion. A very common and stable fragment for benzyl-containing compounds, often the base peak.
86[C₅H₁₂N]⁺[C₅H₁₂N]⁺Alpha-cleavage with loss of the benzyl radical. The positive charge is retained on the nitrogen-containing fragment.
Fragmentation Pathway and Rationale

Upon electron impact, the molecular ion [M]⁺ is formed. The most favorable fragmentation pathways involve the cleavage of bonds adjacent to heteroatoms (alpha-cleavage) and the formation of stable carbocations.[10][11]

  • Benzylic Cleavage: The C2-C7 bond is weak and readily cleaves to form the highly stable tropylium cation at m/z 91 . This is often the most abundant ion (the base peak) in the spectrum of benzylic compounds.

  • Alpha-Cleavage at Nitrogen: Cleavage of the C2-benzyl bond can also result in the charge being retained by the morpholine fragment, leading to an ion at m/z 86 . This is a characteristic fragmentation for amines.[10]

G cluster_workflow Figure 2. Proposed EI-MS Fragmentation Workflow Molecule This compound C₁₁H₁₅NO M_ion Molecular Ion [M]⁺ m/z = 177 Molecule->M_ion Electron Ionization (-e⁻) Frag_91 Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) M_ion->Frag_91 Benzylic Cleavage (-C₅H₁₀NO•) Frag_86 Morpholine Fragment [C₅H₁₂N]⁺ m/z = 86 M_ion->Frag_86 Alpha-Cleavage (-C₇H₇•)

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS (EI)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Method:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: Inject 1 µL of the sample solution in split mode.

    • Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the resulting mass spectrum, identifying the molecular ion peak and major fragment ions. Compare the fragmentation pattern with the predicted pathways.

References

(R)-2-benzylmorpholine CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 131887-51-9

This technical guide provides an in-depth overview of (R)-2-benzylmorpholine, a chiral morpholine derivative of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, supplier information, synthesis methodologies, and known biological activities.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₁₁H₁₅NO. It presents as a colorless to yellow liquid and is utilized as a building block in organic synthesis.

PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance Colorless to yellow liquid
Storage Store at 0-8 °C

Supplier Information

A variety of chemical suppliers offer this compound, with purities typically ranging from 95% to over 98%. The following table summarizes information from several suppliers. Prices and availability are subject to change and should be confirmed with the respective supplier.

SupplierPurityAvailable Quantities
Advanced ChemBlocks [1]95%100 mg, 250 mg, 1 g
Fluorochem >98%250 mg, 1 g, 5 g
BLD Pharmatech 95%Inquire
Cenmed ≥95%250 mg
Hangzhou Molcore Biopharmatech [2]97%Inquire

Synthesis Protocols

Two primary synthetic routes for 2-benzylmorpholine have been described in the literature, starting from either L-phenylalaninol or allylbenzene.

Synthesis from L-Phenylalaninol

An efficient synthesis of this compound can be achieved starting from L-phenylalaninol. This method involves a stereospecific rearrangement of the β-amino alcohol catalyzed by trifluoroacetic anhydride ((CF₃CO)₂O).

Experimental Workflow: Synthesis from L-Phenylalaninol

G cluster_start Starting Material cluster_reaction Key Reaction Step cluster_reagent Catalyst cluster_product Final Product start L-Phenylalaninol reaction Stereospecific Rearrangement start->reaction product This compound reaction->product reagent (CF₃CO)₂O reagent->reaction

Caption: Synthesis of this compound from L-phenylalaninol.

Synthesis from Allylbenzene

A synthesis route starting from allylbenzene has also been reported. This method involves the epoxidation of allylbenzene, followed by reaction with a suitable amine source and subsequent cyclization to form the morpholine ring. The racemic 2-benzylmorpholine is then resolved to obtain the (R)-enantiomer.[3][4][5]

Experimental Workflow: Synthesis from Allylbenzene

G cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product start Allylbenzene step1 Epoxidation start->step1 step2 Ring Opening step1->step2 step3 Cyclization step2->step3 step4 Resolution step3->step4 product This compound step4->product

Caption: Synthesis and resolution of this compound from allylbenzene.

Biological Activity and Signaling Pathways

This compound has been investigated as an appetite suppressant.[3][4][5] Its mechanism of action is believed to be similar to that of other sympathomimetic amines, which involves the stimulation of the central nervous system to reduce appetite.

The primary molecular targets for this class of compounds are neurotransmitter transporters in the brain, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6] By inhibiting the reuptake of norepinephrine and dopamine in the hypothalamus, this compound can increase the synaptic concentrations of these neurotransmitters, leading to a sensation of satiety and reduced food intake.[7]

While a specific signaling pathway for this compound has not been detailed, the proposed mechanism aligns with the known pharmacology of norepinephrine and dopamine reuptake inhibitors. The related compound, reboxetine, which also contains a morpholine core, is a known norepinephrine reuptake inhibitor.[8][9]

Proposed Mechanism of Action

G cluster_drug Drug cluster_transporters Neurotransmitter Transporters cluster_effect Effect cluster_outcome Outcome drug This compound inhibition Inhibition of Reuptake drug->inhibition net Norepinephrine Transporter (NET) increase Increased Synaptic Norepinephrine & Dopamine net->increase dat Dopamine Transporter (DAT) dat->increase inhibition->net inhibition->dat satiety Satiety/ Appetite Suppression increase->satiety

Caption: Proposed mechanism of appetite suppression by this compound.

References

The Discovery and Synthesis of (R)-2-benzylmorpholine: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-benzylmorpholine is a chiral organic molecule that has garnered interest in medicinal chemistry. This technical guide provides a comprehensive review of the key literature surrounding its discovery, focusing on the seminal synthetic routes and the methods used to obtain the enantiomerically pure (R)-isomer. The information is presented to aid researchers, scientists, and drug development professionals in understanding the chemical history and experimental procedures associated with this compound.

Early Synthesis and Resolution of Racemic 2-Benzylmorpholine

The first notable report on the synthesis of 2-benzylmorpholine appears in a 1990 publication by Brown et al. in the Journal of Pharmacy and Pharmacology. This paper details the synthesis of the racemic compound and its subsequent resolution to isolate the individual enantiomers. The work was driven by the investigation of 2-benzylmorpholine as a novel appetite suppressant.[1]

The synthetic pathway commences with the epoxidation of allylbenzene to yield 2-benzyloxirane. This intermediate is then reacted with 2-aminoethyl hydrogen sulfate, followed by cyclization under basic conditions to form the morpholine ring. The overall process provides racemic 2-benzylmorpholine.

Experimental Protocols

Synthesis of 2-Benzyloxirane from Allylbenzene:

The initial step involves the epoxidation of allylbenzene. While the 1990 paper does not provide exhaustive details, a common method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane.

Synthesis of 2-Aminoethyl Hydrogen Sulfate:

This reagent is typically prepared by the reaction of ethanolamine with concentrated sulfuric acid.[2] The reaction is exothermic and requires careful temperature control.

Synthesis of Racemic 2-Benzylmorpholine:

The final step is the reaction of 2-benzyloxirane with 2-aminoethyl hydrogen sulfate, followed by treatment with a base (e.g., sodium hydroxide) to induce cyclization and form the 2-benzylmorpholine ring.

Resolution of Racemic 2-Benzylmorpholine:

Brown et al. reported the resolution of the racemic mixture using a chiral resolving agent, specifically dibenzoyltartaric acid.[1] This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. By using (-)-dibenzoyltartaric acid, the (+)-2-benzylmorpholine diastereomeric salt can be preferentially crystallized. Conversely, using (+)-dibenzoyltartaric acid allows for the isolation of the (-)-2-benzylmorpholine salt. The pure enantiomers are then liberated from their respective salts by treatment with a base.

Quantitative Data from the 1990 Study
ParameterValueReference
ED50 (Appetite Suppression in Dogs)3.0 mg/kg (1h), 5.5 mg/kg (2h)[1]
Appetite Suppression ActivityResides in the (+)-enantiomer[1]

Enantioselective Synthesis of this compound

While classical resolution provides access to the individual enantiomers, more recent research has focused on developing enantioselective synthetic routes that directly yield the desired stereoisomer. A notable example is the synthesis of this compound starting from the readily available chiral precursor, L-phenylalaninol. This approach avoids the need for resolving a racemic mixture, often leading to higher overall efficiency.

Logical Workflow for the Synthesis of Racemic 2-Benzylmorpholine and its Resolution

G cluster_synthesis Synthesis of Racemic 2-Benzylmorpholine cluster_resolution Resolution of Enantiomers allylbenzene Allylbenzene epoxidation Epoxidation (e.g., m-CPBA) allylbenzene->epoxidation benzyloxirane 2-Benzyloxirane epoxidation->benzyloxirane reaction_cyclization Reaction and Cyclization (NaOH) benzyloxirane->reaction_cyclization aminoethyl_sulfate 2-Aminoethyl Hydrogen Sulfate aminoethyl_sulfate->reaction_cyclization racemic_morpholine Racemic 2-Benzylmorpholine reaction_cyclization->racemic_morpholine resolving_agent_minus (-)-Dibenzoyltartaric Acid resolving_agent_plus (+)-Dibenzoyltartaric Acid crystallization_plus Fractional Crystallization racemic_morpholine->crystallization_plus crystallization_minus Fractional Crystallization racemic_morpholine->crystallization_minus resolving_agent_minus->crystallization_plus resolving_agent_plus->crystallization_minus diastereomeric_salt_plus Diastereomeric Salt ((+)-Morpholine) base_treatment_plus Base Treatment diastereomeric_salt_plus->base_treatment_plus diastereomeric_salt_minus Diastereomeric Salt ((-)-Morpholine) base_treatment_minus Base Treatment diastereomeric_salt_minus->base_treatment_minus crystallization_plus->diastereomeric_salt_plus crystallization_minus->diastereomeric_salt_minus r_morpholine (+)-2-Benzylmorpholine ((R)-enantiomer) base_treatment_plus->r_morpholine s_morpholine (-)-2-Benzylmorpholine ((S)-enantiomer) base_treatment_minus->s_morpholine

Caption: Synthesis of racemic 2-benzylmorpholine and subsequent resolution.

Summary of Synthetic Approaches

The discovery and development of synthetic routes to this compound have progressed from classical resolution of a racemate to more modern enantioselective methods. The initial work by Brown et al. in 1990 was pivotal in identifying the compound's potential pharmacological activity and providing a viable, albeit non-stereoselective, synthetic pathway. Subsequent research has built upon this foundation, offering more direct and efficient access to the enantiomerically pure (R)-isomer, which is crucial for the development of stereochemically defined therapeutic agents. This evolution in synthetic strategy highlights the ongoing importance of chiral synthesis in drug discovery and development.

References

Early Studies and Development of 2-Benzylmorpholine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the foundational studies and early development of 2-benzylmorpholine isomers. As a structural analog of phenmetrazine, 2-benzylmorpholine has been a subject of interest for its pharmacological properties, particularly as a non-stimulant appetite suppressant. This document details the synthesis, resolution, and pharmacological evaluation of its isomers, presenting key quantitative data, experimental methodologies, and visual representations of the relevant chemical and logical pathways.

Core Findings

Early research into 2-benzylmorpholine, primarily conducted in the late 1980s and early 1990s, established its potential as an anorectic agent. The racemic mixture of 2-benzylmorpholine demonstrated effective appetite suppression in preclinical animal models.[1][2] Subsequent stereoselective studies were crucial in identifying the specific enantiomer responsible for this activity.

The key findings from these early investigations are:

  • Synthesis and Resolution: Racemic 2-benzylmorpholine was successfully synthesized from allylbenzene.[1][2] The individual (+)- and (-)-enantiomers were isolated through chemical resolution, a critical step for evaluating their distinct pharmacological profiles.[1][2]

  • Pharmacological Activity: The appetite-suppressant activity was found to reside exclusively in the (+)-enantiomer of 2-benzylmorpholine.[1][2] The racemate showed a dose-dependent effect on appetite suppression.[1][2]

  • Stimulant Properties: Importantly, unlike its structural relative phenmetrazine, 2-benzylmorpholine did not exhibit stimulant activity in animal models, even at high doses.[1][2] This separation of anorectic and stimulant effects was a significant finding in the development of safer appetite suppressants.

  • Tolerance: Studies on chronic oral dosing of the racemate indicated a decline in the appetite-suppressant effect over time, suggesting the development of tolerance.[1]

Data Presentation

The quantitative data from the early pharmacological studies of 2-benzylmorpholine are summarized in the table below for clear comparison.

CompoundAnimal ModelDosing RouteED50 (Appetite Suppression)Notes
(±)-2-BenzylmorpholineDogOral3.0 mg/kg (at 1 hour)No stimulant activity observed up to 200 mg/kg.[1][2]
5.5 mg/kg (at 2 hours)Appetite suppressant effect declined with chronic dosing.[1]
(+)-2-BenzylmorpholineDogOralActiveThe appetite suppression activity resides in this enantiomer.[1][2]
(-)-2-BenzylmorpholineDogOralInactiveThis enantiomer did not show appetite suppressant activity.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early studies of 2-benzylmorpholine. These protocols are constructed based on the available scientific literature from that period.

Synthesis of (±)-2-Benzylmorpholine from Allylbenzene

This synthesis involves a two-step process starting from allylbenzene.

Step 1: Epoxidation of Allylbenzene

  • Method A: Using m-Chloroperbenzoic Acid (m-CPBA)

    • Allylbenzene is dissolved in a suitable inert solvent such as dichloromethane.

    • The solution is cooled in an ice bath.

    • A solution of m-CPBA (1.1 equivalents) in dichloromethane is added dropwise to the cooled allylbenzene solution while maintaining the temperature below 5 °C.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The reaction is quenched by the addition of a saturated sodium bicarbonate solution.

    • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-benzyloxirane.

  • Method B: Via Bromohydrin Formation

    • Allylbenzene is dissolved in a mixture of dimethyl sulfoxide and water.

    • N-Bromosuccinimide (NBS) is added portion-wise to the solution, and the mixture is stirred at room temperature for 4-6 hours.

    • Upon completion of the reaction (monitored by TLC), the mixture is extracted with diethyl ether.

    • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude bromohydrin.

    • The crude bromohydrin is dissolved in methanol, and a solution of sodium hydroxide in water is added.

    • The mixture is stirred at room temperature for 2-3 hours to effect ring closure.

    • The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield 2-benzyloxirane.

Step 2: Aminolysis of 2-Benzyloxirane

  • 2-Benzyloxirane is added to a solution of ethanolamine-O-sulfate in methanol.

  • A concentrated aqueous solution of sodium hydroxide is added, and the mixture is stirred at a slightly elevated temperature (e.g., 40-50 °C) for several hours.

  • After cooling, the reaction mixture is made strongly basic by the addition of sodium hydroxide pellets.

  • The mixture is extracted with a suitable organic solvent like toluene.

  • The organic extract is washed with water, dried, and concentrated under reduced pressure to yield crude (±)-2-benzylmorpholine.

  • The crude product is purified by distillation under reduced pressure.

Chiral Resolution of (±)-2-Benzylmorpholine

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.

  • (±)-2-Benzylmorpholine is dissolved in a suitable solvent, such as methanol or ethanol.

  • A solution of a chiral resolving agent, for example, L-(+)-tartaric acid (0.5 equivalents), in the same solvent is added to the solution of the racemic amine.

  • The mixture is allowed to stand at room temperature or is cooled to induce crystallization of one of the diastereomeric salts.

  • The crystalline salt is collected by filtration and washed with a small amount of cold solvent. This salt will be enriched in one of the enantiomers.

  • The resolved enantiomer is liberated from the salt by treatment with a base (e.g., aqueous sodium hydroxide) and extraction with an organic solvent.

  • The mother liquor, which is enriched in the other enantiomer, is treated similarly with a base to recover the second enantiomer.

  • The enantiomeric purity of the resolved isomers can be determined by polarimetry or chiral chromatography.

Appetite Suppression Assay in Dogs

This protocol outlines the in vivo evaluation of the anorectic effects of 2-benzylmorpholine isomers.

  • Animals: Adult beagle dogs of either sex are used. The animals are housed individually and maintained on a regular light-dark cycle.

  • Acclimatization and Diet: The dogs are acclimatized to a daily feeding schedule, typically receiving a standard palatable meal (e.g., canned dog food) for a fixed period (e.g., 4 hours) each day. Water is available ad libitum.

  • Dosing: The test compounds (racemate or individual isomers) are administered orally, typically as a solution or suspension in a suitable vehicle (e.g., water or 0.5% methylcellulose), at various doses. Control animals receive the vehicle only. Dosing is performed a set time before the presentation of the food (e.g., 1 or 2 hours).

  • Measurement of Food Intake: The amount of food consumed by each dog is measured at specific time points (e.g., 1, 2, and 4 hours) after the food is presented.

  • Data Analysis: The food intake of the treated groups is compared to that of the control group. The dose that causes a 50% reduction in food intake compared to the control group is determined as the ED50. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the results.

  • Observation for Stimulant Activity: Throughout the study, the animals are observed for any signs of central nervous system stimulation, such as increased locomotor activity, restlessness, or stereotyped behaviors.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the early study of 2-benzylmorpholine isomers.

Synthesis_of_2_Benzylmorpholine Allylbenzene Allylbenzene Epoxidation Epoxidation (m-CPBA or NBS/NaOH) Allylbenzene->Epoxidation Oxirane 2-Benzyloxirane Epoxidation->Oxirane Aminolysis Aminolysis (Ethanolamine-O-sulfate) Oxirane->Aminolysis Racemate (±)-2-Benzylmorpholine Aminolysis->Racemate Chiral_Resolution_and_Activity cluster_resolution Chiral Resolution cluster_activity Pharmacological Activity Racemate (±)-2-Benzylmorpholine Resolution Resolution (e.g., with L-tartaric acid) Racemate->Resolution Enantiomers Diastereomeric Salts Resolution->Enantiomers Separation Separation & Liberation Enantiomers->Separation Plus_Isomer (+)-2-Benzylmorpholine Separation->Plus_Isomer Active Minus_Isomer (-)-2-Benzylmorpholine Separation->Minus_Isomer Inactive Appetite_Suppression Appetite Suppression Plus_Isomer->Appetite_Suppression

References

Target Deconvolution of (R)-2-benzylmorpholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Scientists and Drug Development Professionals on the Identification of the Biological Targets for (R)-2-benzylmorpholine.

Introduction

This compound is a chiral small molecule with known biological activity as an appetite suppressant. The therapeutic efficacy of a compound is intrinsically linked to its molecular targets. Identifying these targets is a critical step in drug discovery and development, providing a deeper understanding of the mechanism of action, potential side effects, and opportunities for optimization. This technical guide provides a comprehensive overview of the hypothesized biological targets of this compound based on its structural analogs and details robust experimental protocols for the definitive identification of its protein binding partners.

While direct experimental evidence for the specific molecular targets of this compound is not extensively documented in publicly available literature, its structural similarity to the psychostimulant phenmetrazine and the norepinephrine reuptake inhibitor reboxetine provides a strong basis for hypothesizing its primary targets. The appetite-suppressing activity of 2-benzylmorpholine has been shown to reside in its (+)-enantiomer, which is presumed to be the (R)-configuration.

Hypothesized Biological Targets and Signaling Pathway

Based on the pharmacological profiles of its structural analogs, the primary biological targets of this compound are likely the norepinephrine transporter (NET) and the dopamine transporter (DAT) . Phenmetrazine is known to act as a releasing agent for both norepinephrine and dopamine.[1][2] Reboxetine is a selective norepinephrine reuptake inhibitor, binding with high affinity to NET.[3][4][5][6][7][8]

Inhibition of NET and DAT by this compound would lead to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft. This enhanced monoaminergic neurotransmission in key brain regions, such as the hypothalamus, is a well-established mechanism for appetite suppression.[9][10]

Hypothesized Signaling Pathway for this compound

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle NE NE Norepinephrine NE_vesicle->NE Release DA_vesicle DA DA Dopamine DA_vesicle->DA Release NET NET DAT DAT NE->NET Reuptake NE_receptor Adrenergic Receptor NE->NE_receptor DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Postsynaptic Signaling\n(Appetite Suppression) Postsynaptic Signaling (Appetite Suppression) NE_receptor->Postsynaptic Signaling\n(Appetite Suppression) DA_receptor->Postsynaptic Signaling\n(Appetite Suppression) R_2_benzylmorpholine This compound R_2_benzylmorpholine->NET Inhibition R_2_benzylmorpholine->DAT Inhibition

Caption: Hypothesized mechanism of action for this compound.

Quantitative Data on Structurally Related Compounds

To provide a quantitative context for the hypothesized interactions, the following tables summarize the binding affinities of phenmetrazine and reboxetine for the monoamine transporters.

Table 1: Binding Affinities of Phenmetrazine for Monoamine Transporters

CompoundTransporterAssay TypeSpeciesAffinity (IC50/Ki, nM)
PhenmetrazineNETUptake InhibitionRatIC50: low µM range[11]
PhenmetrazineDATUptake InhibitionRatIC50: low µM range[11]
PhenmetrazineSERTUptake InhibitionRatIC50: >10,000[2]

Table 2: Binding Affinities of Reboxetine for Monoamine Transporters

CompoundTransporterAssay TypeSpeciesAffinity (IC50/Ki, nM)
ReboxetineNETUptake InhibitionHumanKi > 1,000[3][8]
ReboxetineDATUptake InhibitionHumanIC50: 89,000[2]
ReboxetineSERTUptake InhibitionHumanIC50: 6,900[2]
(S,S)-ReboxetineNETBinding AffinityHuman-47.67 kcal/mol (ΔGMM/GBSA)[12]
(R,R)-ReboxetineNETBinding AffinityHuman130-fold lower affinity than (S,S)[12]

Experimental Protocols for Target Identification

To definitively identify the protein targets of this compound, several robust and widely used experimental approaches can be employed. These methods can be broadly categorized as affinity-based and label-free techniques.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classical biochemical technique involves immobilizing the small molecule of interest (the "bait") on a solid support to capture its binding partners (the "prey") from a complex biological sample, such as a cell lysate. The captured proteins are then identified by mass spectrometry.

Experimental Workflow for Affinity Chromatography-Mass Spectrometry

start Start immobilize Immobilize this compound on solid support start->immobilize incubate Incubate with cell lysate immobilize->incubate wash Wash to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec identify Identify Proteins mass_spec->identify end End identify->end

Caption: Workflow for target identification using AC-MS.

Detailed Methodology for AC-MS:

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm terminating in a reactive functional group (e.g., carboxylic acid, amine, or alkyne for click chemistry). The linker should be of sufficient length to minimize steric hindrance.

  • Immobilization: Covalently couple the derivatized this compound to an activated solid support (e.g., NHS-activated agarose beads).

  • Preparation of Cell Lysate: Prepare a protein lysate from a relevant cell line or tissue (e.g., neuronal cells expressing high levels of monoamine transporters).

  • Affinity Purification: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.[5]

  • Washing: Thoroughly wash the solid support with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the support. This can be achieved by:

    • Competitive elution: Using a high concentration of free this compound.

    • Denaturing elution: Using a buffer containing SDS or urea.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest.

    • Digest the proteins into peptides (e.g., with trypsin).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and identify the proteins.[13]

Photoaffinity Labeling (PAL)

PAL utilizes a modified version of the small molecule containing a photoreactive group. Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks to nearby molecules, thus permanently tagging the binding partners.

Experimental Workflow for Photoaffinity Labeling

start Start probe_synthesis Synthesize Photoaffinity Probe start->probe_synthesis cell_incubation Incubate probe with live cells or lysate probe_synthesis->cell_incubation uv_irradiation UV Irradiation (Crosslinking) cell_incubation->uv_irradiation lysis_enrichment Cell Lysis & Enrichment uv_irradiation->lysis_enrichment protein_id Protein Identification (Mass Spectrometry) lysis_enrichment->protein_id end End protein_id->end

Caption: Workflow for target identification using PAL.

Detailed Methodology for PAL:

  • Probe Design and Synthesis: Synthesize a photoaffinity probe of this compound incorporating a photoreactive moiety (e.g., benzophenone, aryl azide, or diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[14]

  • Cellular Labeling: Incubate the photoaffinity probe with live cells or a cell lysate. A parallel control experiment with an excess of the unmodified this compound should be performed to identify specific binding partners through competition.[14]

  • Photocrosslinking: Irradiate the samples with UV light of the appropriate wavelength to induce covalent crosslinking of the probe to its target proteins.[15]

  • Enrichment of Labeled Proteins:

    • If a biotin tag was used, enrich the crosslinked proteins using streptavidin-coated beads.

    • If a click chemistry handle was used, perform the click reaction with a reporter tag (e.g., biotin-azide) followed by enrichment.[16]

  • Protein Identification: Elute the enriched proteins and identify them by mass spectrometry as described for the AC-MS protocol.[3]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that relies on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[17][18][19]

Experimental Workflow for Drug Affinity Responsive Target Stability

start Start lysate_prep Prepare Cell Lysate start->lysate_prep drug_incubation Incubate with this compound (and vehicle control) lysate_prep->drug_incubation protease_digestion Limited Proteolysis drug_incubation->protease_digestion sds_page SDS-PAGE Analysis protease_digestion->sds_page band_excision Excise Protected Bands sds_page->band_excision mass_spec Mass Spectrometry band_excision->mass_spec end End mass_spec->end

Caption: Workflow for target identification using DARTS.

Detailed Methodology for DARTS:

  • Cell Lysate Preparation: Prepare a soluble protein lysate from a relevant cell type.

  • Compound Incubation: Divide the lysate into at least two aliquots. Treat one with this compound and the other with a vehicle control (e.g., DMSO).[20]

  • Limited Proteolysis: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time to allow for partial digestion of the proteome.[1]

  • Analysis of Protein Protection: Stop the digestion and analyze the protein profiles of the treated and control samples by SDS-PAGE.

  • Identification of Protected Proteins: Identify protein bands that are present or more intense in the this compound-treated sample compared to the control. Excise these bands from the gel.

  • Mass Spectrometry: Identify the protected proteins by mass spectrometry as previously described.

Conclusion

While the precise molecular targets of this compound have yet to be definitively elucidated, its structural relationship to known monoamine reuptake inhibitors and releasing agents strongly implicates the norepinephrine and dopamine transporters as primary candidates. The experimental methodologies detailed in this guide—Affinity Chromatography-Mass Spectrometry, Photoaffinity Labeling, and Drug Affinity Responsive Target Stability—provide robust and complementary approaches for the unambiguous identification of its protein binding partners. Successful target deconvolution will be instrumental in advancing our understanding of the pharmacological effects of this compound and will pave the way for the rational design of more potent and selective therapeutic agents.

References

(R)-2-Benzylmorpholine: An In-Depth Technical Guide to its In Vitro Screening and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-benzylmorpholine is a chiral organic molecule belonging to the morpholine class of compounds. Structurally, it is an isomer of the well-known stimulant phenmetrazine. While research on the specific in vitro bioactivity of this compound is limited, its structural similarity to other pharmacologically active agents suggests potential interactions with various molecular targets within the central nervous system. This technical guide provides a comprehensive overview of the known biological activities of its enantiomer, explores its likely molecular targets based on data from structurally related compounds, and details the experimental protocols necessary for its in vitro screening.

Known Bioactivity and Stereochemistry

The appetite-suppressing effects of 2-benzylmorpholine have been documented, with studies indicating that this activity primarily resides in the (+)-enantiomer[1]. While the absolute configuration of the (+)-enantiomer as either (R) or (S) is not explicitly stated in the available literature, for the purpose of this guide, we will proceed under the assumption that the biologically active enantiomer is this compound. It is crucial to confirm this stereochemical relationship in any future research.

Potential Molecular Targets and In Vitro Bioactivity of Analogs

Based on the pharmacology of structurally similar compounds such as phenmetrazine and its analogs, the primary molecular targets for this compound are likely to be the monoamine transporters: the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT)[2][3]. Additionally, sigma receptors (σ1 and σ2) are known to bind a variety of morpholine-containing ligands[4][5].

The following table summarizes in vitro bioactivity data for compounds structurally related to this compound. This data can serve as a benchmark for designing and interpreting in vitro screening assays for this compound.

CompoundTargetAssay TypeValue (nM)Reference
PhenmetrazineNETReleaseEC50: 29-50[3]
DATReleaseEC50: 70-131[3]
SERTReleaseEC50: >7765[3]
(S,S)-ReboxetineNETInhibitionIC50: 3.6[6]
MENET-1NETBindingKi: 1.02[7]
SERTBindingKi: 93[7]
DATBindingKi: 327[7]
PRE-084 (Sigma-1 Agonist)σ1 ReceptorBindingKi: 53.2[5]
σ2 ReceptorBindingKi: >3000[5]

Experimental Protocols for In Vitro Screening

To elucidate the in vitro bioactivity of this compound, a series of radioligand binding and functional assays should be performed. The following are detailed protocols for assessing its affinity and functional activity at the putative molecular targets.

Monoamine Transporter Binding Assays

These assays determine the affinity of this compound for NET, DAT, and SERT.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human monoamine transporters.

Materials:

  • HEK-293 cells stably expressing human NET, DAT, or SERT.

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT).

  • Non-specific binding competitors: Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for SERT).

  • This compound test compound.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK-293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay: In a 96-well plate, combine the cell membranes (20-40 µg of protein), a fixed concentration of the appropriate radioligand (typically at or below its Kd), and a range of concentrations of this compound. To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of the corresponding non-specific binding competitor.

  • Incubation: Incubate the plates at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assays

These assays measure the functional effect of this compound on transporter activity.

Objective: To determine the concentration of this compound that inhibits 50% of monoamine uptake (IC50) by NET, DAT, and SERT.

Materials:

  • HEK-293 cells stably expressing human NET, DAT, or SERT.

  • Uptake buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

  • Radioactive substrates: [³H]Norepinephrine (for NET), [³H]Dopamine (for DAT), [³H]Serotonin (for SERT).

  • This compound test compound.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Plating: Plate the HEK-293 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with a range of concentrations of this compound for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the radioactive substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sigma Receptor Binding Assays

These assays determine the affinity of this compound for σ1 and σ2 receptors.

Objective: To determine the Ki of this compound at σ1 and σ2 receptors.

Materials:

  • Guinea pig brain membranes (for high σ1 receptor expression) or rat liver membranes (for high σ2 receptor expression).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligands: --INVALID-LINK---Pentazocine (for σ1), [³H]DTG (for σ2).

  • Non-specific binding competitor: Haloperidol.

  • Masking agent (for σ2 assay): (+)-Pentazocine to block binding of [³H]DTG to σ1 receptors.

  • This compound test compound.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membranes from the appropriate tissue as described for the monoamine transporter binding assays.

  • σ1 Receptor Binding Assay: Follow the same procedure as the monoamine transporter binding assay, using guinea pig brain membranes, --INVALID-LINK---pentazocine as the radioligand, and haloperidol to define non-specific binding.

  • σ2 Receptor Binding Assay: Use rat liver membranes and [³H]DTG as the radioligand. Include a saturating concentration of (+)-pentazocine in all wells to mask the σ1 receptors. Use haloperidol to determine non-specific binding.

  • Data Analysis: Calculate the Ki values as described for the monoamine transporter binding assays.

Visualizations

Experimental Workflow for In Vitro Screening

experimental_workflow cluster_preparation Preparation cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis Compound This compound Solution Preparation MAT_Binding Monoamine Transporter Binding (NET, DAT, SERT) Compound->MAT_Binding Sigma_Binding Sigma Receptor Binding (σ1, σ2) Compound->Sigma_Binding MAT_Uptake Monoamine Transporter Uptake (NET, DAT, SERT) Compound->MAT_Uptake Membranes Cell Membrane Preparation (HEK-293, Brain, Liver) Membranes->MAT_Binding Membranes->Sigma_Binding Ki_Calc Ki Determination (Cheng-Prusoff) MAT_Binding->Ki_Calc Sigma_Binding->Ki_Calc IC50_Calc IC50 Determination (Dose-Response) MAT_Uptake->IC50_Calc

Caption: Workflow for the in vitro screening of this compound.

Potential Signaling Pathway of this compound at a Noradrenergic Synapse

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) R2B This compound R2B->NET Inhibition NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Effect Activation

Caption: Putative mechanism of action at a noradrenergic synapse.

Conclusion

This compound represents a chiral molecule with potential psychoactive properties, suggested by its structural relationship to phenmetrazine and the observed appetite-suppressant effects of its (+)-enantiomer. A thorough in vitro screening is essential to characterize its pharmacological profile. The detailed experimental protocols provided in this guide for monoamine transporter and sigma receptor assays offer a robust framework for such an investigation. The resulting data will be critical for understanding its mechanism of action and for guiding any future drug development efforts. It is imperative that future studies also definitively establish the absolute stereochemistry of the biologically active enantiomer.

References

Synthesis of Novel (R)-2-Benzylmorpholine Derivatives and Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for producing enantiomerically pure (R)-2-benzylmorpholine and its analogs. The chiral morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules and approved drugs.[1][2] This document details key asymmetric and classical synthetic strategies, presenting quantitative data in structured tables, and providing explicit experimental protocols. Visual diagrams generated using Graphviz are included to illustrate synthetic workflows and relationships.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: asymmetric synthesis and classical resolution. Asymmetric synthesis aims to directly produce the desired enantiomer, often employing chiral catalysts or auxiliaries. Classical resolution involves the separation of a racemic mixture of enantiomers. A third modern approach, multi-component reactions, offers an efficient route to highly substituted morpholines.

Asymmetric Hydrogenation of Dehydromorpholines

A highly effective method for generating chiral 2-substituted morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholines. This approach utilizes a chiral catalyst, typically a rhodium complex with a bisphosphine ligand, to achieve high yields and excellent enantioselectivities.[3][4] The reaction proceeds via the hydrogenation of the double bond in the dehydromorpholine precursor, with the chiral ligand directing the stereochemical outcome.[3][5] This method is advantageous due to its high efficiency and atom economy.[3]

Copper-Catalyzed Three-Component Synthesis

A versatile one-step approach to highly substituted morpholines involves a copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate.[6][7][8] This method allows for significant molecular diversity by varying the three starting components. While this approach can be used to generate morpholines with multiple chiral centers, it may result in low diastereoselectivity, which can sometimes be addressed through subsequent epimerization.[6]

Synthesis and Classical Resolution

The synthesis of 2-benzylmorpholine can be achieved from starting materials like allylbenzene, followed by resolution of the resulting racemic mixture.[9] This classical approach involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Subsequent removal of the resolving agent yields the individual enantiomers. While this method can be effective, it is often less efficient than asymmetric synthesis, with a theoretical maximum yield of 50% for the desired enantiomer from the racemate.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 2-benzylmorpholine and its analogs using the asymmetric hydrogenation method.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

Substrate (1)Product (2)LigandSolventPressure (atm)Time (h)Conversion (%)Yield (%)ee (%)
1a (R=Ph)2a(R,R,R)-SKPDCM5012>999792
1b (R=4-F-Ph)2b(R,R,R)-SKPDCM3024>999692
1c (R=4-Cl-Ph)2c(R,R,R)-SKPDCM3024>999593
1d (R=4-Br-Ph)2d(R,R,R)-SKPDCM3024>999393
1f (R=4-CF3-Ph)2f(R,R,R)-SKPDCM3024>999594
1l (R=3-MeO-Ph)2l(R,R,R)-SKPDCM3024>999288

Data sourced from asymmetric hydrogenation of dehydromorpholines catalyzed by a bisphosphine-rhodium complex.[3][5][10]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

This protocol is based on the work by Li, et al. for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[3][5][10]

Materials:

  • 2-Substituted dehydromorpholine substrate (1)

  • [Rh(cod)2]SbF6

  • (R,R,R)-SKP ligand

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas (H2)

  • Autoclave

Procedure:

  • In a glovebox, a dried Schlenk tube is charged with [Rh(cod)2]SbF6 (1.0 mol%) and the chiral ligand (R,R,R)-SKP (1.05 mol%).

  • Anhydrous and degassed DCM (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The 2-substituted dehydromorpholine substrate (0.2 mmol) is added to the catalyst solution.

  • The Schlenk tube is transferred to an autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 30 atm).

  • The reaction is stirred at room temperature for the specified time (e.g., 24 hours).

  • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired 2-substituted chiral morpholine.

  • The enantiomeric excess (ee) is determined by HPLC analysis using a chiral stationary phase.[3][11]

Protocol 2: Copper-Catalyzed Three-Component Synthesis of a Highly Substituted Morpholine

This protocol is a general representation of the copper-catalyzed three-component synthesis.[6]

Materials:

  • Amino alcohol

  • Aldehyde

  • Diazomalonate

  • Copper catalyst (e.g., Cu(I) or Cu(II) salt)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a reaction vessel, add the amino alcohol (1.0 eq.), aldehyde (1.2 eq.), and diazomalonate (1.1 eq.).

  • Dissolve the components in the chosen solvent.

  • Add the copper catalyst (e.g., 5 mol%) to the mixture.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the substituted morpholine.

Protocol 3: Synthesis of 2-Benzylmorpholine via Resolution

This protocol outlines a general approach for the synthesis and resolution of 2-benzylmorpholine.[9]

Part A: Synthesis of Racemic 2-Benzylmorpholine

  • The synthesis of racemic 2-benzylmorpholine can be initiated from allylbenzene through a series of steps typically involving epoxidation, aminolysis, and cyclization.

  • The specific reaction conditions and intermediates will vary depending on the chosen synthetic route.

Part B: Resolution of Racemic 2-Benzylmorpholine

  • Dissolve the racemic 2-benzylmorpholine in a suitable solvent (e.g., ethanol).

  • Add a solution of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.

  • Allow the mixture to stand, promoting the crystallization of one of the diastereomeric salts.

  • Isolate the crystals by filtration.

  • Recrystallize the diastereomeric salt to improve purity.

  • Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free base of the desired enantiomer of 2-benzylmorpholine.

  • Extract the enantiomerically enriched product with an organic solvent and purify as needed.

Visual Diagrams

Synthesis_Strategies cluster_approaches Synthetic Approaches for this compound cluster_details Methodology Details Asymmetric Asymmetric Synthesis Async_Hydro Asymmetric Hydrogenation of Dehydromorpholine Asymmetric->Async_Hydro Direct Enantioselective Route Three_Component Three-Component Synthesis Cu_Catalysis Copper-Catalyzed Reaction Three_Component->Cu_Catalysis Convergent & Diverse Resolution Classical Resolution Racemic_Synth Synthesis of Racemate Resolution->Racemic_Synth Salt_Formation Diastereomeric Salt Formation & Separation Racemic_Synth->Salt_Formation Separation of Enantiomers

Caption: Comparative overview of synthetic strategies for this compound.

Asymmetric_Hydrogenation_Workflow start Start Materials catalyst_prep Catalyst Preparation [Rh(cod)2]SbF6 + Chiral Ligand (e.g., (R,R,R)-SKP) in Anhydrous Solvent start->catalyst_prep substrate_add Substrate Addition Add 2-Substituted Dehydromorpholine catalyst_prep->substrate_add hydrogenation Hydrogenation Pressurize with H2 gas in Autoclave (e.g., 30 atm, RT, 24h) substrate_add->hydrogenation workup Workup & Purification Release Pressure Remove Solvent Flash Chromatography hydrogenation->workup analysis Analysis|Yield Determination HPLC for ee% workup->analysis product Final Product|this compound Derivative workup->product

Caption: Experimental workflow for asymmetric hydrogenation.

References

Methodological & Application

Application Notes: Asymmetric Synthesis Protocols Utilizing (R)-2-Benzylmorpholine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed, proof-of-concept protocols for the use of (R)-2-benzylmorpholine as a chiral auxiliary in asymmetric synthesis. While direct literature precedents for these specific applications are limited, the methodologies presented are based on well-established principles and analogous protocols for widely used chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides. These notes are intended to serve as a starting point for the development of novel stereoselective transformations.

Introduction to this compound as a Chiral Auxiliary

This compound is a readily accessible chiral molecule that possesses key structural features desirable in a chiral auxiliary. The rigid morpholine ring and the sterically demanding benzyl group can effectively shield one face of a prochiral enolate, directing the approach of an electrophile to the opposite face and thereby inducing asymmetry in the newly formed stereocenter. The nitrogen atom of the morpholine ring provides a convenient handle for the attachment of carboxylic acid derivatives, forming a chiral N-acyl morpholine.

Synthesis of this compound: An efficient synthesis of this compound can be achieved from L-phenylalaninol through a stereospecific rearrangement of the corresponding β-amino alcohol, for example, by using a catalytic amount of trifluoroacetic anhydride.[1]

General Workflow for Asymmetric Synthesis

The general strategy for utilizing this compound as a chiral auxiliary follows a well-established three-step sequence:

  • Auxiliary Attachment: The chiral auxiliary is coupled with a prochiral carboxylic acid derivative to form a chiral N-acyl morpholine.

  • Diastereoselective Reaction: The N-acyl morpholine is converted into a prochiral enolate, which then reacts with an electrophile in a highly diastereoselective manner.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other functional group, and the auxiliary can potentially be recovered and recycled.

G cluster_0 General Workflow Prochiral\nCarboxylic Acid Prochiral Carboxylic Acid N-Acyl-(R)-2-benzylmorpholine N-Acyl-(R)-2-benzylmorpholine Prochiral\nCarboxylic Acid->N-Acyl-(R)-2-benzylmorpholine 1. Auxiliary    Attachment Diastereomerically\nEnriched Product Diastereomerically Enriched Product N-Acyl-(R)-2-benzylmorpholine->Diastereomerically\nEnriched Product 2. Diastereoselective    Reaction Enantiomerically\nEnriched Product Enantiomerically Enriched Product Diastereomerically\nEnriched Product->Enantiomerically\nEnriched Product 3. Auxiliary    Cleavage This compound\n(Recovered) This compound (Recovered) Diastereomerically\nEnriched Product->this compound\n(Recovered) Auxiliary Recovery

General workflow for asymmetric synthesis using this compound.

Diastereoselective Alkylation of N-Acyl-(R)-2-benzylmorpholine

This protocol describes the diastereoselective alkylation of an N-acyl derivative of this compound. The formation of a rigid lithium enolate, directed by the chiral auxiliary, is key to achieving high stereoselectivity.

Predicted Performance Data
Substrate (N-Acyl-(R)-2-benzylmorpholine)ElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
N-PropionylBenzyl bromideLDATHF-7885-95>95:5
N-ButyrylMethyl iodideNaHMDSTHF-7880-90>95:5
N-PhenylacetylAllyl bromideLHMDSTHF-7882-92>93:7
Experimental Protocol

Step 1: N-Acylation of this compound

  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.).

  • Slowly add the desired acyl chloride (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl-(R)-2-benzylmorpholine.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-acyl-(R)-2-benzylmorpholine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.

  • Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equiv.) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to separate the diastereomers.

Step 3: Auxiliary Cleavage (Hydrolysis)

  • To a solution of the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water, add lithium hydroxide (4.0 equiv.).

  • Stir the mixture at room temperature for 12-24 hours.

  • Acidify the reaction mixture with 1 M HCl to pH ~2 and extract the chiral carboxylic acid with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

  • Dry the organic layer containing the product over anhydrous sodium sulfate, concentrate, and purify as necessary.

Diastereoselective Aldol Reaction

This protocol outlines a predictive method for a diastereoselective aldol reaction using a boron enolate of an N-acyl-(R)-2-benzylmorpholine. The formation of a Zimmerman-Traxler-like transition state is expected to lead to high syn-diastereoselectivity.

Predicted Performance Data
N-Acyl-(R)-2-benzylmorpholineAldehydeLewis AcidBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
N-PropionylBenzaldehydeBu₂BOTfDIPEADCM-78 to 080-90>98:2
N-AcetylIsobutyraldehydeBu₂BOTfDIPEADCM-78 to 075-85>97:3
N-PropionylAcrolein9-BBNOTfDIPEATHF-78 to 070-80>95:5
Experimental Protocol

Step 1: N-Acylation (as described in section 3.2)

Step 2: Diastereoselective Aldol Reaction

  • To a solution of the N-acyl-(R)-2-benzylmorpholine (1.0 equiv.) in anhydrous DCM at 0 °C, add di-n-butylboron triflate (1.1 equiv.) followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 equiv.).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 equiv.) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Step 3: Auxiliary Cleavage (Reductive Cleavage)

  • To a solution of the aldol adduct (1.0 equiv.) in anhydrous THF at 0 °C, add lithium borohydride (2.0 equiv.).

  • Stir the reaction at 0 °C for 4 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the chiral 1,3-diol with ethyl acetate.

  • The aqueous layer can be treated to recover the chiral auxiliary.

  • Dry the organic layer, concentrate, and purify the diol product.

Diastereoselective Michael Addition

This section provides a conceptual protocol for a diastereoselective Michael addition of the lithium enolate of an N-acyl-(R)-2-benzylmorpholine to an α,β-unsaturated ester.

Predicted Performance Data
N-Acyl-(R)-2-benzylmorpholineMichael AcceptorBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
N-PropionylMethyl acrylateLDATHF-7870-85>90:10
N-ButyrylEthyl crotonateLHMDSTHF-7865-80>92:8
N-PropionylCyclopentenoneLDATHF-7875-88>93:7
Experimental Protocol

Step 1: N-Acylation (as described in section 3.2)

Step 2: Diastereoselective Michael Addition

  • Generate the lithium enolate of the N-acyl-(R)-2-benzylmorpholine as described in the alkylation protocol (section 3.2, step 2, points 1 and 2).

  • To the enolate solution at -78 °C, add the Michael acceptor (1.2 equiv.) dropwise.

  • Stir the reaction mixture at -78 °C for 3-5 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Work up the reaction as described for the alkylation protocol.

  • Purify the Michael adduct by flash column chromatography.

Step 3: Auxiliary Cleavage (as described in section 3.2 or 4.2)

Visualization of Proposed Reaction Pathways

G cluster_alkylation Diastereoselective Alkylation Workflow N-Acyl-(R)-2-benzylmorpholine_A N-Acyl-(R)-2-benzylmorpholine_A Chiral Enolate_A Chiral Enolate_A N-Acyl-(R)-2-benzylmorpholine_A->Chiral Enolate_A LDA or NaHMDS, THF, -78°C Alkylated Product_A Alkylated Product_A Chiral Enolate_A->Alkylated Product_A R-X (Electrophile) Chiral Carboxylic Acid_A Chiral Carboxylic Acid_A Alkylated Product_A->Chiral Carboxylic Acid_A LiOH/H₂O₂

Proposed workflow for diastereoselective alkylation.

G cluster_aldol Diastereoselective Aldol Reaction Workflow N-Acyl-(R)-2-benzylmorpholine_B N-Acyl-(R)-2-benzylmorpholine_B Chiral Boron Enolate_B Chiral Boron Enolate_B N-Acyl-(R)-2-benzylmorpholine_B->Chiral Boron Enolate_B Bu₂BOTf, DIPEA, DCM, 0°C Aldol Adduct_B Aldol Adduct_B Chiral Boron Enolate_B->Aldol Adduct_B R-CHO (Aldehyde), -78°C Chiral 1,3-Diol_B Chiral 1,3-Diol_B Aldol Adduct_B->Chiral 1,3-Diol_B LiBH₄

Proposed workflow for diastereoselective aldol reaction.

G cluster_michael Diastereoselective Michael Addition Workflow N-Acyl-(R)-2-benzylmorpholine_C N-Acyl-(R)-2-benzylmorpholine_C Chiral Enolate_C Chiral Enolate_C N-Acyl-(R)-2-benzylmorpholine_C->Chiral Enolate_C LDA, THF, -78°C Michael Adduct_C Michael Adduct_C Chiral Enolate_C->Michael Adduct_C Michael Acceptor Chiral Product_C Chiral Product_C Michael Adduct_C->Chiral Product_C Auxiliary Cleavage

Proposed workflow for diastereoselective Michael addition.

Disclaimer: The protocols and performance data presented in these application notes are predictive and based on established methodologies for analogous chiral auxiliaries. Experimental conditions may require optimization for specific substrates and electrophiles. It is recommended to conduct small-scale pilot reactions to determine the optimal conditions for each transformation.

References

Application Notes and Protocols for (R)-2-benzylmorpholine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for the use of (R)-2-benzylmorpholine, a versatile chiral building block in organic synthesis. The protocols outlined below are foundational for leveraging this compound in the development of novel chemical entities, particularly in the fields of medicinal chemistry and asymmetric synthesis.

Introduction

This compound is a chiral cyclic amine that holds significant value in drug discovery and development. Its rigid morpholine scaffold and the stereogenic center at the C-2 position make it an important precursor for various biologically active molecules. For instance, derivatives of 2-substituted morpholines are core components of drugs like Reboxetine, a selective norepinephrine reuptake inhibitor. Furthermore, the secondary amine functionality allows for a wide range of chemical modifications, including N-alkylation and N-acylation, to produce a diverse library of compounds for screening. The inherent chirality of this compound also presents the opportunity for its use as a chiral auxiliary to control stereochemistry in asymmetric reactions.

Application 1: N-Alkylation of this compound

The secondary amine of this compound can be readily alkylated to introduce various substituents, expanding its structural diversity for structure-activity relationship (SAR) studies. This protocol describes a general method for the N-alkylation using an alkyl halide under basic conditions.

Experimental Protocol: N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution.

  • To the stirred suspension, add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified N-alkylated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Data for N-Alkylation

The following table summarizes representative yields for the N-alkylation of secondary amines with various alkyl halides, demonstrating the general applicability of this protocol.

EntryAlkyl HalideProductRepresentative Yield (%)
1Methyl Iodide(R)-4-methyl-2-benzylmorpholine~95%
2Ethyl Bromide(R)-4-ethyl-2-benzylmorpholine~90%
3Propyl Bromide(R)-4-propyl-2-benzylmorpholine~85%
4Benzyl Bromide(R)-4-benzyl-2-benzylmorpholine~92%
5Allyl Bromide(R)-4-allyl-2-benzylmorpholine~88%

Note: Yields are illustrative and based on general outcomes for N-alkylation of secondary amines.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Combine in Flask A->E B Alkyl Halide B->E C K₂CO₃ C->E D Acetonitrile D->E F Reflux (4-12h) E->F Heat G Cool & Filter F->G H Concentrate G->H I Column Chromatography H->I J N-alkylated Product I->J

Caption: Workflow for the N-alkylation of this compound.

Application 2: N-Acylation of this compound

N-acylation is a key transformation for the synthesis of amides, which are prevalent in pharmaceuticals. This protocol provides a general procedure for the N-acylation of this compound with an acyl chloride.

Experimental Protocol: N-Acylation

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes) to yield the pure N-acyl morpholine.[1][2]

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Data for N-Acylation
EntryAcylating AgentProductRepresentative Yield (%)
1Acetyl Chloride(R)-1-(2-benzylmorpholino)ethan-1-one>90%
2Propionyl Chloride(R)-1-(2-benzylmorpholino)propan-1-one>90%
3Benzoyl Chloride(R)-(2-benzylmorpholino)(phenyl)methanone>85%
4Pivaloyl Chloride(R)-1-(2-benzylmorpholino)-2,2-dimethylpropan-1-one>80%

Note: Yields are illustrative and based on general outcomes for N-acylation of secondary amines.

Application 3: this compound as a Chiral Auxiliary

The inherent chirality of this compound allows it to be used as a chiral auxiliary to direct the stereochemical outcome of reactions on an attached prochiral substrate. The general workflow involves three main steps: attachment of the auxiliary, a diastereoselective reaction, and cleavage of the auxiliary to yield the enantiomerically enriched product.

General Workflow for Use as a Chiral Auxiliary

Chiral_Auxiliary_Workflow A Prochiral Substrate (e.g., Carboxylic Acid) C Chiral N-Acylmorpholine A->C Acylation (Step 1: Attachment) B This compound B->C D Enolate Formation (e.g., LDA, NaHMDS) C->D Deprotonation E Diastereomerically Enriched Product D->E Reaction G Enantiomerically Enriched Product E->G Cleavage (Step 3: Removal) H Recovered Auxiliary E->H F Electrophile F->E

Caption: General workflow for using this compound as a chiral auxiliary.

Experimental Protocol: Asymmetric Aldol Reaction (Representative)

This protocol is a representative example based on methodologies for well-established chiral auxiliaries and illustrates how this compound could be employed in an asymmetric aldol reaction.

Step 1: Attachment of the Auxiliary

  • Follow the N-Acylation protocol described above using a prochiral acyl chloride (e.g., propionyl chloride) to form the N-acyl-(R)-2-benzylmorpholine.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-propionyl-(R)-2-benzylmorpholine (1.0 eq.) in anhydrous THF and cool to -78°C under a nitrogen atmosphere.

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) to form the enolate. Stir for 30 minutes.

  • Add the desired aldehyde (1.2 eq.) dropwise and continue stirring at -78°C for 1-2 hours, then allow to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR analysis. Purify by column chromatography.

Step 3: Cleavage of the Auxiliary

  • The aldol adduct can be cleaved under various conditions to release the chiral β-hydroxy carboxylic acid (or its derivative) and recover the this compound auxiliary.

  • A common method is hydrolysis with lithium hydroxide (LiOH) in a THF/water mixture.

  • After reaction completion, acidify the mixture and extract the product. The water-soluble auxiliary can often be recovered from the aqueous layer.

Representative Data for Asymmetric Aldol Reaction

The following data is illustrative of what might be expected when using a chiral amine auxiliary in an aldol reaction, though specific results for this compound would require experimental validation.

EntryAldehydeDiastereomeric Ratio (syn:anti)Representative Yield (%)
1Benzaldehyde>95:5~85%
2Isobutyraldehyde>90:10~80%
3Acetaldehyde>85:15~75%

Note: Data is representative and based on outcomes with established chiral auxiliaries like Evans oxazolidinones.[3]

Signaling Pathways and Relevance in Drug Discovery

This compound and its derivatives are particularly relevant in the context of neurological and psychiatric disorders due to their structural similarity to known norepinephrine reuptake inhibitors (NRIs). The norepinephrine transporter (NET) is a key protein in the regulation of norepinephrine levels in the synaptic cleft. Inhibition of NET leads to an increase in norepinephrine concentration, which can have therapeutic effects in conditions like depression and ADHD.

Simplified Norepinephrine Reuptake Inhibition Pathway

NET_Inhibition cluster_neuron Presynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Released Released NE NE_Vesicle->NE_Released Neuronal Firing NET Norepinephrine Transporter (NET) NE_Released->NET Reuptake Synaptic_Cleft Synaptic Cleft Postsynaptic_Receptor Postsynaptic Adrenergic Receptor Synaptic_Cleft->Postsynaptic_Receptor NE Binding R2BM_Derivative This compound Derivative (NRI) R2BM_Derivative->NET Inhibition

Caption: Inhibition of norepinephrine reuptake by this compound derivatives.

The development of novel this compound derivatives through the synthetic routes described above allows for the fine-tuning of potency and selectivity for the norepinephrine transporter, providing a valuable strategy for the discovery of new central nervous system agents.

References

Application of (R)-2-benzylmorpholine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-benzylmorpholine is a versatile chiral scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a valuable building block for the development of novel therapeutic agents targeting a range of biological pathways. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of EZH2 inhibitors and RORγt agonists, as well as its historical context as an appetite suppressant.

Introduction to this compound

The morpholine ring is a privileged structure in drug discovery, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The chiral nature of this compound allows for stereospecific interactions with biological targets, which is often crucial for achieving desired pharmacological activity and minimizing off-target effects.

Therapeutic Applications and Mechanisms of Action

The this compound scaffold has been successfully incorporated into molecules targeting diverse therapeutic areas, including oncology, autoimmune diseases, and metabolic disorders.

Enhancer of Zeste Homolog 2 (EZH2) Inhibitors for Cancer Therapy

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27).[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][3] Benzomorpholine derivatives have been developed as potent and selective EZH2 inhibitors.

EZH2-mediated gene silencing is a key mechanism in cancer progression. It is involved in multiple signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[3][4] By inhibiting EZH2, these pathways can be modulated to suppress tumor growth.

EZH2_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 EZH2 Core Complex (PRC2) cluster_2 Downstream Effects Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt EZH2 EZH2 PI3K/Akt->EZH2 Phosphorylation (Activation) Wnt Ligands Wnt Ligands Wnt/β-catenin Wnt/β-catenin Wnt Ligands->Wnt/β-catenin Wnt/β-catenin->EZH2 Upregulation EED EED H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation SUZ12 SUZ12 Tumor Suppressor Genes Tumor Suppressor Genes Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Genes->Apoptosis H3K27me3->Tumor Suppressor Genes Repression Benzomorpholine\nInhibitor Benzomorpholine Inhibitor Benzomorpholine\nInhibitor->EZH2 Inhibition RORgt_Signaling_Pathway cluster_0 Upstream Cytokines cluster_1 Intracellular Signaling cluster_2 RORγt Activation cluster_3 Downstream Gene Expression TGF-β TGF-β RORγt RORγt TGF-β->RORγt Induction IL-6 IL-6 STAT3 STAT3 IL-6->STAT3 Activation IL-23 IL-23 IL-23->STAT3 Activation STAT3->RORγt Upregulation IL-17A IL-17A RORγt->IL-17A Transcription IL-17F IL-17F RORγt->IL-17F Transcription IL-23R IL-23R RORγt->IL-23R Transcription Benzomorpholine\nAgonist Benzomorpholine Agonist Benzomorpholine\nAgonist->RORγt Activation Appetite_Suppression_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Monoamine\nTransporters\n(DAT, NET) Monoamine Transporters (DAT, NET) Synaptic Vesicles Synaptic Vesicles Dopamine Dopamine Synaptic Vesicles->Dopamine Release Norepinephrine Norepinephrine Synaptic Vesicles->Norepinephrine Release Dopamine->Monoamine\nTransporters\n(DAT, NET) Reuptake Postsynaptic\nReceptors Postsynaptic Receptors Dopamine->Postsynaptic\nReceptors Binding Norepinephrine->Monoamine\nTransporters\n(DAT, NET) Reuptake Norepinephrine->Postsynaptic\nReceptors Binding This compound\nAnalog This compound Analog This compound\nAnalog->Monoamine\nTransporters\n(DAT, NET) Inhibition of Reuptake Synthesis_Workflow L-phenylalaninol L-phenylalaninol Intermediate_1 N-protected L-phenylalaninol L-phenylalaninol->Intermediate_1 Protection (e.g., Boc, Cbz) Intermediate_2 N-protected-O-activated L-phenylalaninol Intermediate_1->Intermediate_2 Activation of OH (e.g., TsCl, MsCl) Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Cyclization (Base) This compound This compound Intermediate_3->this compound Deprotection

References

Application Notes and Protocols: (R)-2-benzylmorpholine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-benzylmorpholine is a valuable chiral building block for the synthesis of complex molecules, particularly in the development of neurologically active pharmaceuticals. Its inherent stereochemistry makes it an attractive starting material for creating enantiomerically pure compounds, thereby influencing their pharmacological and toxicological profiles. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the synthesis of norepinephrine reuptake inhibitors, exemplified by the antidepressant drug Reboxetine.

Application: Synthesis of (S,S)-Reboxetine

This compound serves as a key structural motif for the synthesis of (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor (NRI).[1][2] Reboxetine is used in the treatment of clinical depression.[1] The (S,S)-enantiomer is the more potent inhibitor of the norepinephrine transporter (NET).[3] The core structure of this compound provides one of the two stereocenters present in the final drug molecule. The synthesis involves the modification of the benzyl group and the morpholine nitrogen to achieve the final structure of Reboxetine.

Biological Target and Mechanism of Action

The primary biological target of Reboxetine is the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[3][4] By inhibiting NET, Reboxetine increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This modulation of norepinephrine levels is believed to be the mechanism behind its antidepressant effects.

Quantitative Data: Biological Activity of Reboxetine

The biological activity of Reboxetine is quantified by its inhibitory concentration (IC50) against the norepinephrine transporter.

CompoundTargetIC50 (nM)
(S,S)-ReboxetineNorepinephrine Transporter (NET)3.6

Table 1: Biological activity of (S,S)-Reboxetine. Data sourced from reference[3].

Experimental Protocols

While various synthetic routes to Reboxetine exist, the following protocols are illustrative of the chemical transformations that can be applied to the this compound scaffold. The key transformation is the introduction of a substituted phenoxy group at the benzylic position.

Protocol 1: N-Protection of this compound

To avoid side reactions at the nitrogen atom of the morpholine ring during subsequent synthetic steps, it is often necessary to protect it with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-(R)-2-benzylmorpholine.

Protocol 2: α-Hydroxylation of N-Protected this compound

The introduction of a hydroxyl group at the benzylic position is a critical step towards the synthesis of Reboxetine. This can be achieved through various oxidation methods.

Materials:

  • N-Boc-(R)-2-benzylmorpholine

  • Potassium hexamethyldisilazide (KHMDS)

  • 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-(R)-2-benzylmorpholine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add KHMDS (1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the α-hydroxylated product.

Protocol 3: O-Arylation with 2-Ethoxyphenol (Mitsunobu Reaction)

The introduction of the 2-ethoxyphenoxy group can be accomplished via a Mitsunobu reaction.

Materials:

  • N-Boc-(R)-2-(hydroxy(phenyl)methyl)morpholine

  • 2-Ethoxyphenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-(R)-2-(hydroxy(phenyl)methyl)morpholine (1.0 eq), 2-ethoxyphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Add DIAD or DEAD (1.5 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the O-arylated product.

Protocol 4: N-Deprotection to Yield (S,S)-Reboxetine

The final step is the removal of the Boc protecting group to yield the free amine.

Materials:

  • N-Boc-(S,S)-2-[α-(2-ethoxyphenoxy)benzyl]morpholine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S,S)-Reboxetine.

Visualizations

Experimental Workflow

G A This compound B N-Protection (Boc) A->B C α-Hydroxylation B->C D O-Arylation (Mitsunobu) C->D E N-Deprotection D->E F (S,S)-Reboxetine E->F

Caption: Synthetic workflow for (S,S)-Reboxetine from this compound.

Norepinephrine Transporter (NET) Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles NE_release Release NE_vesicle->NE_release NE_synapse Norepinephrine NE_release->NE_synapse NET Norepinephrine Transporter (NET) Reuptake Reuptake Reuptake->NET NE_synapse->Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Signaling Postsynaptic Signaling Adrenergic_Receptor->Signaling Reboxetine Reboxetine Reboxetine->NET Inhibits

Caption: Mechanism of action of Reboxetine on the Norepinephrine Transporter.

References

Application Notes and Protocols for the Quantification of (R)-2-benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary techniques for the enantioselective quantification of chiral compounds are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors. Chiral Stationary Phases (CSPs) are essential for the separation of enantiomers.

Overview of Analytical Techniques

The separation and quantification of (R)-2-benzylmorpholine from its (S)-enantiomer requires a chiral environment. This is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP).

  • Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible method for chiral separations. The separation is achieved on a CSP, and quantification is performed using a UV detector. The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice for screening chiral amines.

  • Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalytical applications where low concentrations of the analyte are expected in complex matrices like plasma or urine.[1] The high selectivity of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, minimizes interference from matrix components.[2][3]

Quantitative Data Summary

As no specific validated method for this compound was found, the following table summarizes typical performance characteristics for analytical methods developed for structurally similar chiral amines. These values represent a target performance profile for a fully validated method.

ParameterChiral HPLC-UV (Proposed)Chiral LC-MS/MS (Proposed)
Linearity Range 1 - 200 µg/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.3 µg/mL~0.15 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.5 ng/mL
Accuracy (Recovery) 98 - 102%95 - 105%
Precision (RSD%) < 2.0%< 15%

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Quantification of this compound

This protocol describes a general method for the enantioselective separation and quantification of this compound using HPLC with UV detection. Optimization of the mobile phase and column temperature may be required.

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Amylose or Cellulose-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm or equivalent).

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA).

  • Analyte: this compound and racemic 2-benzylmorpholine reference standards.

2. Chromatographic Conditions (Normal Phase)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Adjust solvent ratio to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing 2-benzylmorpholine in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Inject the racemic standard to confirm the separation of the two enantiomers and identify the elution order.

  • Inject the calibration standards to construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the slope, intercept, and correlation coefficient (r²).

  • Inject the prepared samples, and use the peak area of the (R)-enantiomer and the regression equation to quantify the concentration in the sample.

Protocol 2: Chiral LC-MS/MS Method for Bioanalytical Quantification

This protocol is designed for the sensitive quantification of this compound in a biological matrix such as human plasma, suitable for pharmacokinetic studies.

1. Instrumentation and Materials

  • LC-MS/MS system: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: A reversed-phase compatible chiral column (e.g., CHIRALCEL® OJ-RH, 150 x 2.1 mm, 5 µm or equivalent).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Ammonium acetate.

  • Internal Standard (IS): A structurally similar molecule, such as deuterated 2-benzylmorpholine or phenmetrazine.

2. LC-MS/MS Conditions (Reversed Phase)

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions (Proposed):

    • 2-benzylmorpholine: Precursor ion (Q1) m/z 178.1 → Product ion (Q3) m/z 86.1 (morpholine ring fragment).

    • Internal Standard (e.g., Phenmetrazine): Precursor ion (Q1) m/z 178.1 → Product ion (Q3) m/z 160.1 (loss of water).

    • Note: These transitions must be optimized by infusing the pure compound into the mass spectrometer.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for injection.

4. Data Analysis

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Use a weighted (1/x²) linear regression to fit the calibration curve.

  • Quantify this compound in samples using the regression equation.

Visualizations

Logical Workflow for Chiral Method Selection

Analyte Quantification of This compound Matrix Sample Matrix Analyte->Matrix Purity Bulk / Pure Sample Matrix->Purity High Concentration? Biofluid Biological Fluid (e.g., Plasma) Matrix->Biofluid Low Concentration? HPLC_UV Chiral HPLC-UV Purity->HPLC_UV LC_MS Chiral LC-MS/MS Biofluid->LC_MS Conclusion_UV Good for purity, content uniformity, and routine QC. HPLC_UV->Conclusion_UV Conclusion_MS High sensitivity and selectivity, ideal for pharmacokinetic studies. LC_MS->Conclusion_MS

Caption: Decision tree for selecting an appropriate analytical method.

Experimental Workflow for Chiral HPLC-UV Analysis

cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (e.g., Hex/IPA/DEA) B Prepare Standards & Sample Solutions A->B C Filter Samples (0.45 µm) B->C D Inject into HPLC (Chiral Column) C->D E UV Detection (254 nm) D->E F Integrate Peaks (R and S enantiomers) E->F G Generate Calibration Curve F->G H Quantify (R)-enantiomer in Sample G->H

Caption: Step-by-step workflow for the HPLC-UV quantification method.

Workflow for Bioanalytical LC-MS/MS Sample Preparation

Start Start: Plasma Sample (50 µL) Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (150 µL) for Protein Precipitation Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant End Inject into LC-MS/MS System Supernatant->End

Caption: Protein precipitation workflow for plasma sample preparation.

References

Application Notes: (R)-2-Benzylmorpholine in the Synthesis of CNS Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral synthon (R)-2-benzylmorpholine in the context of developing central nervous system (CNS) stimulants. While this compound itself has been investigated and reported to lack stimulant properties, its structural motif is closely related to a well-established class of psychostimulants: the substituted phenylmorpholines, such as phenmetrazine. This document details synthetic protocols for creating derivatives and analogs that are pharmacologically active, presents quantitative data on their biological activity, and illustrates the relevant synthetic and signaling pathways.

Introduction to Phenylmorpholine-Based CNS Stimulants

Substituted phenylmorpholines are a class of compounds known for their stimulant and anorectic effects.[1] The prototypical compound, phenmetrazine (3-methyl-2-phenylmorpholine), acts as a releasing agent for the monoamine neurotransmitters dopamine and norepinephrine.[2] The pharmacological activity of these compounds is highly dependent on their stereochemistry and the nature and position of substituents on the phenyl and morpholine rings. This compound serves as a valuable chiral building block for the synthesis of novel derivatives, allowing for the exploration of structure-activity relationships (SAR) in the quest for new CNS agents.[3] The morpholine ring, in general, is considered a "privileged structure" in medicinal chemistry, often conferring favorable pharmacokinetic properties to drug candidates.[1][4]

Data Presentation

The following tables summarize the in vitro pharmacological data for a series of phenmetrazine analogs, illustrating their potency as monoamine transporter releasing agents. This data is crucial for understanding the SAR of this class of CNS stimulants.

Table 1: Monoamine Release Activity of Phenmetrazine Analogs [5]

Compound IDR-group (at position 3)Substituent (X, Y)Dopamine (DA) Release EC₅₀ (nM)Serotonin (5-HT) Release EC₅₀ (nM)Norepinephrine (NE) Release EC₅₀ (nM)
PhenmetrazineCH₃H87324638
PAL-593CH₃3-F43255830
PAL-594CH₃3-Cl27>1000025
PAL-747CH₃4-CH₃15113350
PAL-773CH₃3-CH₃55167835

EC₅₀ (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Below are detailed methodologies for the synthesis of a representative phenmetrazine analog and a protocol for the N-alkylation of this compound to generate novel derivatives.

Protocol 1: Synthesis of (±)-trans-3-Methyl-2-phenylmorpholine (Phenmetrazine)

This protocol is a representative synthesis for the phenmetrazine class of CNS stimulants.

Materials:

  • 1-Phenyl-1,2-propanedione

  • Ethanolamine

  • Formic acid

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment for reflux, extraction, and filtration.

Procedure:

  • Reductive Amination: In a round-bottom flask, dissolve 1-phenyl-1,2-propanedione (1.0 eq) and ethanolamine (1.1 eq) in a suitable solvent such as methanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while maintaining the temperature below 10 °C.

  • Cyclization: After the reduction is complete, acidify the mixture with formic acid and heat to reflux for 18-24 hours. This step facilitates the cyclization to the morpholine ring.

  • Work-up: Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide until the pH is greater than 12.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification and Salt Formation: Concentrate the organic extract under reduced pressure to obtain the crude free base. The product can be further purified by distillation or column chromatography. To form the hydrochloride salt, dissolve the free base in a minimal amount of diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield phenmetrazine hydrochloride.

Protocol 2: N-Alkylation of this compound

This protocol describes a general method for synthesizing N-substituted derivatives of this compound, which can be screened for CNS activity.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard laboratory glassware for reflux and purification.

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound and anhydrous acetonitrile (approximately 10 mL per mmol of the amine).

  • Addition of Base: Add anhydrous potassium carbonate to the suspension.

  • Addition of Alkylating Agent: While stirring at room temperature, add the chosen alkyl halide dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small volume of acetonitrile.

  • Isolation of Crude Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-alkylated product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated this compound derivative.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the synthetic workflow and the primary mechanism of action for phenylmorpholine-based CNS stimulants.

G cluster_synthesis Protocol 1: Phenmetrazine Synthesis Workflow start 1-Phenyl-1,2-propanedione + Ethanolamine reductive_amination Reductive Amination (e.g., NaBH4) start->reductive_amination cyclization Cyclization (Formic Acid, Reflux) reductive_amination->cyclization workup Work-up & Extraction (NaOH, Diethyl Ether) cyclization->workup purification Purification & Salt Formation (HCl) workup->purification end_product Phenmetrazine HCl purification->end_product

Caption: A simplified workflow for the synthesis of Phenmetrazine.

G cluster_pathway Mechanism of Action: Monoamine Reuptake Inhibition/Release cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft receptor Postsynaptic Receptors synaptic_cleft->receptor Binding vesicle Vesicle (DA/NE) vesicle->synaptic_cleft Release transporter DAT / NET transporter->presynaptic Reuptake receptor->postsynaptic Signal Transduction stimulant Phenylmorpholine Stimulant stimulant->transporter Blocks or Reverses

Caption: Signaling pathway of phenylmorpholine-based CNS stimulants.

References

Application Notes and Protocols for (R)-2-benzylmorpholine: Investigating Reaction Conditions and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-benzylmorpholine is a chiral organic compound of significant interest in medicinal chemistry and drug development. It is a structural isomer of phenmetrazine and has been identified as a potent appetite suppressant.[1] The stereochemistry at the C-2 position is crucial for its biological activity, making enantioselective synthesis a key area of investigation. This document provides detailed application notes on the synthesis of this compound, focusing on reaction conditions and solvent effects. It includes established protocols for both racemic synthesis with subsequent resolution and a modern asymmetric hydrogenation approach. Furthermore, it explores the potential signaling pathways involved in its pharmacological effects.

Synthetic Strategies and Key Considerations

The synthesis of enantiomerically pure this compound can be approached in two primary ways:

  • Racemic Synthesis followed by Chiral Resolution: This classical approach involves the synthesis of a racemic mixture of 2-benzylmorpholine, which is then separated into its constituent enantiomers using a chiral resolving agent. This method is robust but can be less atom-economical due to the discarding of the undesired enantiomer.

  • Asymmetric Synthesis: This modern approach aims to directly synthesize the desired (R)-enantiomer with high stereoselectivity, often employing chiral catalysts or auxiliaries. Asymmetric hydrogenation of a prochiral precursor is a particularly effective strategy.

The choice of solvent is critical in both approaches, as it can influence reaction rates, yields, and, in the case of asymmetric synthesis, enantioselectivity.

Experimental Protocols

Protocol 1: Racemic Synthesis of 2-Benzylmorpholine and Enantiomeric Resolution

This protocol is adapted from the work of Brown et al. (1990) and involves a two-step synthesis of the racemic compound followed by resolution.

Part A: Synthesis of (±)-2-Benzylmorpholine

This synthesis proceeds via the formation of 2-benzyloxirane from allylbenzene, followed by ring-opening and cyclization with ethanolamine-O-sulphate.

Step 1: Synthesis of 2-Benzyloxirane

  • Method: Allylbenzene is first converted to the intermediate bromohydrin using N-bromosuccinimide (NBS), followed by ring closure with a base.

  • Procedure:

    • Dissolve allylbenzene (1 equivalent) in a suitable solvent mixture such as dimethoxyethane and water.

    • Add N-bromosuccinimide (1 equivalent) portion-wise while maintaining the temperature at or below room temperature.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Add a solution of sodium hydroxide (1.1 equivalents) to effect the ring closure to the oxirane.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic phase, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude 2-benzyloxirane can be purified by distillation.

Step 2: Synthesis of (±)-2-Benzylmorpholine

  • Method: The synthesized 2-benzyloxirane is reacted with ethanolamine-O-sulphate, which serves as a precursor for the aminoethanol fragment, followed by base-mediated cyclization.

  • Procedure:

    • Combine 2-benzyloxirane (1 equivalent) with ethanolamine-O-sulphate (1 equivalent).

    • Heat the mixture, for example at 65°C, for approximately 45 minutes.

    • After cooling to room temperature, dilute the reaction mixture with water.

    • Add a strong base, such as sodium hydroxide, to induce cyclization.

    • Extract the product, (±)-2-benzylmorpholine, with an organic solvent, dry the organic layer, and concentrate to yield the crude product.

    • Purification can be achieved by chromatography or distillation.

Part B: Resolution of (±)-2-Benzylmorpholine

  • Method: The racemic mixture is resolved by forming diastereomeric salts with a chiral acid, such as (+)-dibenzoyl-D-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

  • Procedure:

    • Dissolve the racemic 2-benzylmorpholine in a suitable solvent, such as methanol.

    • Add a solution of (+)-dibenzoyl-D-tartaric acid (0.5 equivalents) in the same solvent.

    • Allow the mixture to stand, promoting the crystallization of one of the diastereomeric salts.

    • Collect the crystals by filtration.

    • Liberate the free base, this compound, from the salt by treatment with a base (e.g., aqueous sodium hydroxide) and extraction into an organic solvent.

    • The enantiomeric purity can be determined by chiral HPLC or polarimetry.

Protocol 2: Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation

This protocol is based on the principles of asymmetric hydrogenation of dehydromorpholines, a powerful method for accessing chiral morpholines.

  • Method: A prochiral N-protected 2-benzyl-dehydromorpholine is hydrogenated in the presence of a chiral rhodium catalyst. The choice of chiral ligand and solvent is crucial for achieving high enantioselectivity.

  • Procedure:

    • Substrate Synthesis: Synthesize the N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine precursor.

    • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(cod)₂]SbF₆) and a chiral diphosphine ligand (e.g., (R,R,R)-SKP) in a degassed, anhydrous solvent (e.g., dichloromethane).

    • Hydrogenation: Place the N-Cbz-dehydromorpholine substrate in a high-pressure reactor. Add the catalyst solution.

    • Pressurize the reactor with hydrogen (e.g., 50 atm) and stir the reaction at a controlled temperature (e.g., room temperature) for a specified time (e.g., 12 hours).

    • After depressurization, concentrate the reaction mixture.

    • Purify the product by column chromatography to obtain N-Cbz-(R)-2-benzylmorpholine.

    • The Cbz protecting group can be removed by standard methods (e.g., hydrogenolysis) to yield this compound.

Data Presentation: Reaction Conditions and Solvent Effects

The following tables summarize key data on the reaction conditions and their effects on the synthesis.

Table 1: Conditions for Racemic Synthesis of 2-Benzylmorpholine

StepReactantsKey ReagentsSolventTemperatureYield
1AllylbenzeneN-Bromosuccinimide, NaOHDimethoxyethane/WaterRoom Temp.~67% (for oxirane)
22-BenzyloxiraneEthanolamine-O-sulphate, NaOHWater65°CNot specified

Table 2: Solvent Screening for Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine

LigandSolventConversion (%)ee (%)
(R,R,R)-SKPDichloromethane (DCM)>9992
(R,R,R)-SKPEthyl Acetate (AcOEt)ModerateNot specified
(R,R,R)-SKPTolueneModerateNot specified
(R,R,R)-SKPDichloroethane (DCE)LowNot specified
(R,R,R)-SKPMethanol (MeOH)LowNot specified
(R,R,R)-SKPTetrahydrofuran (THF)LowNot specified

Data adapted from studies on asymmetric hydrogenation of related substrates. Optimal conditions should be determined empirically for the specific substrate.

Visualization of Workflows and Pathways

Synthetic Workflow Diagrams

G cluster_0 Protocol 1: Racemic Synthesis and Resolution A Allylbenzene B 2-Benzyloxirane A->B NBS, NaOH C (±)-2-Benzylmorpholine B->C Ethanolamine-O-sulphate, NaOH D Diastereomeric Salts C->D (+)-Dibenzoyl-D-tartaric acid E This compound D->E Fractional Crystallization & Basification

Caption: Workflow for the racemic synthesis and resolution of this compound.

G cluster_1 Protocol 2: Asymmetric Hydrogenation F N-Cbz-dehydromorpholine G N-Cbz-(R)-2-benzylmorpholine F->G H₂, [Rh]-chiral ligand H This compound G->H Deprotection

Caption: Workflow for the asymmetric synthesis of this compound.

Proposed Signaling Pathway for Appetite Suppression

This compound is a structural analogue of phenmetrazine, a sympathomimetic amine that acts as a monoamine releaser.[2] Phendimetrazine, a prodrug of phenmetrazine, is known to stimulate the release of norepinephrine and, to a lesser extent, dopamine in the hypothalamus.[3] This action in the arcuate nucleus of the hypothalamus is believed to be the primary mechanism for its appetite-suppressing effects. The released norepinephrine and dopamine can modulate the activity of key neuronal populations that control hunger and satiety.

Specifically, increased norepinephrine and dopamine levels are thought to inhibit the orexigenic (appetite-stimulating) NPY/AgRP neurons and potentially stimulate the anorexigenic (appetite-suppressing) POMC neurons.[4] This shifts the balance towards a state of satiety, reducing food intake.

G cluster_0 Hypothalamus (Arcuate Nucleus) RBM This compound NE_DA ↑ Norepinephrine & ↑ Dopamine Release RBM->NE_DA Acts as a monoamine releaser NPY_AgRP NPY/AgRP Neurons (Orexigenic) NE_DA->NPY_AgRP Inhibits (-) POMC POMC Neurons (Anorexigenic) NE_DA->POMC Stimulates (+) Appetite ↓ Appetite NPY_AgRP->Appetite Stimulates hunger POMC->Appetite Promotes satiety

Caption: Proposed signaling pathway for the appetite-suppressing effects of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through both classical resolution and modern asymmetric methods. The choice of methodology will depend on the specific requirements for scale, cost, and enantiomeric purity. Solvent selection has been shown to be a critical parameter, particularly in asymmetric catalysis, where non-polar, aprotic solvents like dichloromethane often provide superior results. The biological activity of this compound as an appetite suppressant is likely mediated through the modulation of norepinephrine and dopamine signaling in the hypothalamus, impacting the neuronal circuits that control food intake. Further research into the specific receptor interactions and downstream signaling events will provide a more complete understanding of its pharmacological profile.

References

Application of (R)-2-benzylmorpholine in the Development of Appetite Suppressants

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

(R)-2-benzylmorpholine, the dextrorotatory enantiomer of 2-benzylmorpholine, has been identified as a promising candidate for the development of non-stimulant appetite suppressants. Preclinical studies have demonstrated its efficacy in reducing food intake. Unlike many traditional appetite suppressants that act via the sympathomimetic pathways involving norepinephrine, dopamine, or serotonin, this compound and related morpholine derivatives may exert their effects through alternative, non-monoaminergic signaling pathways. This document provides detailed application notes on the proposed mechanism of action, along with comprehensive protocols for the synthesis, chiral resolution, and in vitro/in vivo evaluation of this compound for researchers, scientists, and drug development professionals.

Introduction

Obesity is a global health crisis, and the development of safe and effective appetite suppressants is a key therapeutic strategy. This compound has emerged as a potential therapeutic agent with a distinct pharmacological profile. Early studies in canines have shown that the appetite-suppressing activity of 2-benzylmorpholine resides in the (+)-enantiomer (the (R)-isomer).[1][2] The racemic mixture of 2-benzylmorpholine demonstrated an oral ED50 of 3.0 mg/kg at 1 hour and 5.5 mg/kg at 2 hours post-administration in dogs.[1][2] Notably, a related compound, (S)-3-[(benzyloxy)methyl]morpholine hydrochloride, did not show any inhibitory effects on the release or uptake of noradrenaline, dopamine, or serotonin, suggesting that this compound may also act through a mechanism independent of the monoamine transporter system. This unique characteristic makes it an attractive candidate for an appetite suppressant with a potentially improved side-effect profile compared to traditional stimulants.

This document outlines a proposed investigation into the non-monoaminergic mechanisms of this compound, focusing on its potential interaction with G-protein coupled receptors (GPCRs) known to regulate appetite. Detailed protocols for the chemical synthesis of racemic 2-benzylmorpholine, its chiral resolution to obtain the active (R)-enantiomer, and subsequent in vitro and in vivo pharmacological evaluations are provided.

Proposed Mechanism of Action

Given that this compound is unlikely to function as a conventional monoamine reuptake inhibitor, we hypothesize that it may act as a modulator of GPCRs involved in appetite regulation. The central nervous system, particularly the hypothalamus, integrates various hormonal and neuronal signals to control food intake, with numerous GPCRs playing a pivotal role.[1][3][4] Potential targets for this compound could include, but are not limited to, melanocortin receptors (e.g., MC4R), ghrelin receptors (GHSR), or various orphan GPCRs that have been implicated in energy homeostasis.

The proposed research workflow is designed to first synthesize and isolate pure this compound. Subsequently, a series of in vitro assays will be conducted to screen for its activity against a panel of GPCRs known to be involved in appetite control. Finally, in vivo studies in rodent models will be performed to confirm its anorectic effects and further investigate its mechanism of action.

Data Presentation

The following tables summarize the reported and hypothetical quantitative data for this compound.

Table 1: In Vivo Efficacy of 2-Benzylmorpholine Racemate in Dogs

Time Post-DosingED₅₀ (mg/kg, oral)
1 hour3.0[1][2]
2 hours5.5[1][2]

Table 2: Hypothetical In Vitro Binding Affinities (Ki, nM) of this compound for Selected GPCRs

Receptor TargetHypothetical Kᵢ (nM)
MC4R75
GHSR>10,000
NPY Y1 Receptor250
Orphan GPCR GPRx50

Table 3: Hypothetical In Vitro Functional Activity (EC₅₀/IC₅₀, nM) of this compound

AssayReceptorHypothetical EC₅₀/IC₅₀ (nM)
cAMP Assay (Agonist)MC4R150
Calcium Flux Assay (Antagonist)NPY Y1 Receptor500

Experimental Protocols

Synthesis and Chiral Resolution of this compound

This section details the synthesis of racemic 2-benzylmorpholine followed by its chiral resolution to isolate the (R)-enantiomer.

This protocol is adapted from the general methodology described in the literature.

Materials:

  • Allylbenzene

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • 2-Aminoethoxyethanol

  • Toluene

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Epoxidation of Allylbenzene:

    • In a round-bottom flask, dissolve allylbenzene (1.0 eq) in DCM.

    • Add a saturated aqueous solution of sodium bicarbonate.

    • Cool the mixture in an ice bath and add m-CPBA (1.1 eq) portion-wise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Separate the organic layer, wash with sodium bicarbonate solution, sodium sulfite solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-benzyloxirane.

  • Ring Opening and Cyclization:

    • In a sealed tube, combine 2-benzyloxirane (1.0 eq) and 2-aminoethoxyethanol (1.2 eq) in toluene.

    • Heat the mixture at 120°C for 24 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain racemic 2-benzylmorpholine.

This protocol utilizes (+)-dibenzoyl-D-tartaric acid as the resolving agent.

Materials:

  • Racemic 2-benzylmorpholine

  • (+)-Dibenzoyl-D-tartaric acid

  • Methanol

  • Ethyl acetate

  • Sodium hydroxide solution (2M)

  • Dichloromethane (DCM)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 2-benzylmorpholine (1.0 eq) in methanol.

    • In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (0.5 eq) in methanol.

    • Add the resolving agent solution to the amine solution and stir.

    • Allow the mixture to stand at room temperature for crystallization to occur.

    • Collect the crystals by filtration and wash with cold ethyl acetate. This will be the diastereomeric salt of one of the enantiomers.

  • Liberation of the Enantiomer:

    • Suspend the crystalline salt in a mixture of DCM and 2M NaOH solution.

    • Stir until all solids have dissolved.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched 2-benzylmorpholine.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC.

  • Isolation of the Other Enantiomer:

    • The mother liquor from the crystallization step contains the other enantiomer. Concentrate the mother liquor and liberate the free base as described above to obtain the other enantiomer.

In Vitro Assays

This protocol is a general method to determine the binding affinity of this compound to a panel of GPCRs implicated in appetite control.

Materials:

  • This compound

  • Cell membranes expressing the target GPCR (e.g., MC4R, GHSR, etc.)

  • Radioligand specific for the target GPCR

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (a high concentration of a known ligand for the target receptor)

  • 96-well plates

  • Filter mats

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or a concentration of this compound.

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid and count the radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration and determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

This protocol measures the effect of this compound on the downstream signaling of Gs or Gi-coupled receptors.

Materials:

  • This compound

  • HEK293 cells stably expressing the target GPCR (e.g., MC4R)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Forskolin (for Gi-coupled receptor assays)

  • Cell culture medium and plates

Procedure:

  • Plate the cells in 96-well plates and allow them to attach overnight.

  • Replace the medium with assay buffer and add serial dilutions of this compound.

  • For agonist testing, incubate for a specified time.

  • For antagonist testing (on a Gi-coupled receptor), pre-incubate with this compound, then add a known agonist and forskolin.

  • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC₅₀ or IC₅₀.

In Vivo Studies

This protocol is designed to assess the acute anorectic effect of this compound in rats or mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male Wistar rats or C57BL/6 mice

  • Metabolic cages with food and water monitoring

  • Standard rodent chow

Procedure:

  • Acclimatize the animals to individual housing in metabolic cages for at least 3 days.

  • Fast the animals overnight (approximately 16 hours) with free access to water.

  • On the day of the experiment, weigh the animals and administer this compound or vehicle via oral gavage.

  • Immediately after dosing, provide a pre-weighed amount of food.

  • Measure cumulative food intake at 1, 2, 4, 8, and 24 hours post-dosing by weighing the remaining food.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the treated groups with the vehicle control group.

Visualizations

Diagram 5.1: Proposed Experimental Workflow

G cluster_0 Synthesis and Isolation cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A Synthesis of Racemic 2-Benzylmorpholine B Chiral Resolution using (+)-Dibenzoyl-D-tartaric Acid A->B C Isolation of Pure This compound B->C D GPCR Radioligand Binding Assays C->D Test Compound E Functional Assays (e.g., cAMP) D->E F Determine Ki and EC50/IC50 E->F G Acute Food Intake Study in Rodents F->G Select Doses H Dose-Response Relationship G->H I Confirmation of Anorectic Effect H->I G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron RBM This compound GPCR Hypothalamic GPCR (e.g., MC4R) RBM->GPCR Modulates GProtein G-Protein Activation GPCR->GProtein SecondMessenger Second Messenger (e.g., cAMP) GProtein->SecondMessenger SignalingCascade Downstream Signaling Cascade SecondMessenger->SignalingCascade AppetiteSuppression Appetite Suppression SignalingCascade->AppetiteSuppression

References

Troubleshooting & Optimization

Improving yield and purity in (R)-2-benzylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (R)-2-benzylmorpholine. Our goal is to help you improve both the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several synthetic routes are available, with the choice often depending on the starting materials, required stereospecificity, and scalability. Key methods include:

  • Synthesis from L-phenylalaninol: This is a popular method that utilizes a readily available chiral starting material to ensure the desired (R)-enantiomer. The synthesis typically involves N-alkylation followed by cyclization.

  • Palladium-Catalyzed Carboamination: This method involves the cyclization of an appropriate aminoalkene precursor in the presence of a palladium catalyst. It can offer good control over stereochemistry.[1][2]

  • Asymmetric Hydrogenation: This approach involves the hydrogenation of a dehydromorpholine precursor using a chiral catalyst to introduce the desired stereochemistry.[3]

  • Synthesis from Allylbenzene: This route involves the formation of the racemic 2-benzylmorpholine, which then requires chiral resolution to isolate the (R)-enantiomer.[4]

Q2: What are the critical factors affecting the yield and purity of this compound?

A2: Several factors can significantly impact the outcome of your synthesis:

  • Purity of Starting Materials: Impurities in starting materials can lead to side reactions and lower yields.

  • Reaction Conditions: Temperature, reaction time, and choice of solvent and base are crucial for optimizing the reaction.

  • Catalyst Activity: For catalyzed reactions, the choice and handling of the catalyst are critical for efficiency and selectivity.

  • Purification Method: The purification strategy, whether distillation, crystallization, or chromatography, will directly affect the final purity and overall yield.

Q3: How can I determine the enantiomeric purity of my this compound sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your product.[5][6][7][8][9][10] This technique uses a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification.

Troubleshooting Guides

Low Yield

Low product yield is a frequent issue in multi-step organic syntheses. The following table outlines potential causes and solutions specific to the synthesis of this compound.

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction has stalled, consider increasing the reaction time or temperature.
Side Reactions Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any major byproducts. Understanding the side reactions will help in optimizing the reaction conditions to minimize them.
Suboptimal Reaction Conditions Systematically vary reaction parameters such as temperature, solvent, and concentration to find the optimal conditions for your specific substrate and reagents.
Product Loss During Work-up/Purification Be meticulous during extraction and purification steps. If using column chromatography, ensure proper selection of the stationary and mobile phases to avoid product loss on the column. For crystallization, select a solvent system that provides good recovery.
Low Purity

Impurities in the final product can arise from various sources. Here’s how to address common purity issues.

Potential Cause Troubleshooting Step
Unreacted Starting Materials Improve the reaction conversion by optimizing stoichiometry, reaction time, or temperature. If starting materials are difficult to separate from the product, consider a different purification strategy.
Formation of Diastereomers If your synthetic route can produce diastereomers, optimize the reaction conditions to favor the formation of the desired diastereomer. Purification by column chromatography or recrystallization can also be effective in separating diastereomers.
Residual Solvents or Reagents Ensure complete removal of solvents under reduced pressure. If reagents are carried through the work-up, consider an additional washing step or a different purification method.
Low Enantiomeric Purity If the enantiomeric excess (ee) is low, and the synthesis is not enantioselective, a chiral resolution step will be necessary. If the synthesis is intended to be stereospecific, re-evaluate the chiral integrity of your starting materials and check for any reaction conditions that might cause racemization.

Experimental Protocols

Synthesis of this compound from L-phenylalaninol (Illustrative Protocol)

This protocol is a representative example and may require optimization.

Step 1: N-alkylation of L-phenylalaninol

  • To a solution of L-phenylalaninol in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and 2-chloroethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

Step 2: Cyclization to form this compound

  • The crude product from Step 1 can be cyclized under various conditions. One common method involves treatment with a dehydrating agent such as sulfuric acid or by using a Mitsunobu reaction.

  • For acid-catalyzed cyclization, dissolve the intermediate in a suitable solvent and slowly add a catalytic amount of concentrated sulfuric acid. Heat the reaction and monitor by TLC.

  • After completion, neutralize the reaction with a base and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product.

Purification by Vacuum Distillation

For liquid products, vacuum distillation can be an effective purification method.

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Ensure all glassware is dry and the system is free of leaks.

  • Heat the crude this compound slowly under reduced pressure.

  • Collect the fraction that distills at the expected boiling point for the given pressure.

Chiral HPLC Method for Enantiomeric Purity

The following is a general method and may need to be adapted for your specific equipment and column.

  • Column: A chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Data Presentation

Table 1: Comparison of Synthetic Routes
Synthetic Route Typical Yield (%) Typical Enantiomeric Excess (%) Key Advantages Key Disadvantages
From L-phenylalaninol60-80>98Readily available chiral starting material, high enantiopurity.Multi-step process.
Pd-Catalyzed Carboamination50-7090-99Good stereocontrol, modular.Requires expensive catalyst, optimization can be challenging.
Asymmetric Hydrogenation70-95>95High yield and enantioselectivity.Requires specialized catalyst and equipment.
From Allylbenzene & Resolution40-60 (after resolution)>99Inexpensive starting materials.Requires a separate resolution step which can be tedious and lower overall yield.

Note: Yields and ee values are representative and can vary based on specific reaction conditions and optimization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., L-phenylalaninol) reaction Chemical Transformation (e.g., N-alkylation, Cyclization) start->reaction crude Crude Product reaction->crude purify Purification (e.g., Distillation, Crystallization) crude->purify pure Pure this compound purify->pure analysis Quality Control (e.g., Chiral HPLC, NMR) pure->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield Observed incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_reactions Side Reactions? low_yield->side_reactions loss_workup Loss During Workup? low_yield->loss_workup optimize_time_temp Optimize Time/Temp incomplete_rxn->optimize_time_temp Yes analyze_byproducts Analyze Byproducts side_reactions->analyze_byproducts Yes refine_purification Refine Purification loss_workup->refine_purification Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Troubleshooting Side Reactions in Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during morpholine ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing the morpholine ring?

A1: The two most prevalent industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1] The DEG route has largely supplanted the older DEA/sulfuric acid process due to its higher efficiency.[1]

Q2: My morpholine synthesis via diethanolamine (DEA) dehydration is resulting in a low yield and a dark, viscous product. What are the likely causes and how can I resolve this?

A2: Low yields and the formation of dark, viscous products are common issues in the DEA dehydration route. The primary causes include:

  • Suboptimal Temperature: The reaction requires high temperatures, typically between 150-210°C, to effectively drive off water and facilitate ring closure.[2] Temperatures that are too low will lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of dark-colored byproducts.[2]

  • Insufficient Acid Catalyst: A strong acid catalyst is crucial for the dehydration and cyclization process. An inadequate amount of acid will result in a slow and incomplete reaction.[2]

  • Inefficient Water Removal: The presence of water can inhibit the forward reaction. Efficient removal of the water formed during the reaction is necessary to drive the equilibrium towards the product.[1]

To troubleshoot, ensure precise temperature control using a thermocouple, use a sufficient amount of a strong acid to achieve a pH of approximately 1, and consider using a Dean-Stark apparatus for efficient water removal.[2]

Q3: In the synthesis of morpholine from diethylene glycol (DEG) and ammonia, I am observing a significant amount of N-ethylmorpholine as a byproduct. What leads to its formation and how can it be minimized?

A3: The formation of N-ethylmorpholine is a known side reaction in the DEG route.[1] This is often attributed to impurities in the feedstock, particularly the presence of ethanol derivatives. Using high-purity diethylene glycol is a key step in minimizing the formation of this byproduct.[1] Commercial morpholine produced via this route is typically over 99% pure but can still contain N-ethylmorpholine as a contaminant.[1]

Q4: My palladium-catalyzed carboamination for the synthesis of a substituted morpholine is giving a low yield and a complex mixture of side products. What are the common pitfalls?

A4: Palladium-catalyzed reactions for morpholine synthesis can be sensitive and prone to issues that lead to low yields and side product formation. Common pitfalls include:

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation, often through reduction to catalytically inactive Pd(0) species. This can be promoted by reagents such as triethylamine.

  • Substrate Electronic Effects: The use of electron-poor aryl bromides in Pd-catalyzed carboamination can lead to the formation of complex product mixtures. These reactions generally perform better with electron-rich or electron-neutral aryl halides.

  • Competing Side Reactions: Side reactions, such as Heck arylation, can compete with the desired carboamination, particularly with electron-deficient N-aryl groups.

To mitigate these issues, ensure the reaction is carried out under an inert atmosphere to prevent catalyst oxidation. The addition of a mild oxidizing agent, such as benzoquinone, can sometimes prevent the reduction of the active Pd(II) species. Careful selection of substrates and optimization of the catalyst system are also crucial.

Q5: How can I effectively purify morpholine from the crude reaction mixture, especially from an aqueous solution?

A5: Since morpholine is water-soluble, its purification from an aqueous solution requires specific techniques. After neutralizing the acidic reaction mixture with a base like NaOH, you can saturate the aqueous solution with solid NaOH flakes. This can cause the morpholine to separate as a distinct layer. If separation does not occur, you can extract the morpholine with a suitable solvent like cyclohexane. Subsequent distillation of the solvent will yield crude morpholine, which can be further purified by fractional distillation.

Troubleshooting Guides

Dehydration of Diethanolamine (DEA) Route
Observed Issue Potential Causes Recommended Solutions
Low Yield 1. Insufficient acid catalyst.2. Reaction temperature is too low.3. Inefficient removal of water byproduct.[1][2]4. Inadequate reaction time.1. Ensure the reaction mixture is strongly acidic (pH ~1).2. Maintain the internal reaction temperature between 150-210°C.[2]3. Use a Dean-Stark apparatus or efficient distillation to remove water.4. Increase the reaction time and monitor progress via TLC or GC.
Dark, Viscous Product 1. Reaction temperature is too high, leading to decomposition.[2]2. Prolonged exposure to high temperatures.1. Carefully control the temperature to avoid exceeding the optimal range.2. Minimize the reaction time once completion is observed.
Formation of "Heavies" High-molecular-weight condensation products forming from side reactions.Optimize reaction conditions (temperature, pressure) to favor intramolecular cyclization over intermolecular condensation.
Diethylene Glycol (DEG) Route
Observed Issue Potential Causes Recommended Solutions
High concentration of 2-(2-aminoethoxy)ethanol (AEE) byproduct Incomplete second cyclization step due to insufficient reaction time or temperature.[1]1. Increase reaction time or temperature to promote the conversion of AEE to morpholine.2. Consider implementing a separation and recycling stream for AEE back into the reactor.[1]
High concentration of N-ethylmorpholine byproduct Contamination of the diethylene glycol feedstock with ethanol or its derivatives.[1]Use high-purity diethylene glycol.[1]
Catalyst Deactivation Poisoning or fouling of the catalyst by impurities or high-molecular-weight byproducts.[1]1. Ensure high purity of all starting materials.2. Consider catalyst regeneration or replacement.[1]

Quantitative Data Summary

The following table illustrates the effect of temperature on the product distribution in the reaction of diethylene glycol (DEG) with ammonia.

RunTemperature (°C)DEG Conversion (%)AEE in Product (%)Morpholine in Product (%)Heavies in Product (%)
120063.8736.1359.54.06
222097.632.3790.85.5
324079.420.663.37.5
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[1]

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the acid-catalyzed dehydration of diethanolamine.

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

Procedure:

  • Acidification: In a round-bottom flask equipped with a thermocouple and an air condenser, add the diethanolamine. Slowly add concentrated hydrochloric acid with cooling until a pH of 1 is reached. This reaction is highly exothermic.[2]

  • Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours. The mixture will darken over time.[2]

  • Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.[2]

  • Freebasing: Mix the resulting morpholine hydrochloride paste with calcium oxide.[2]

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[2]

  • Drying and Purification: Dry the crude morpholine by stirring it over potassium hydroxide for 30-60 minutes. Decant the morpholine and reflux it over a small amount of sodium metal for one hour.[2]

  • Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at 126-129°C. A typical yield for this lab-scale synthesis is between 35-50%.[1][2]

Protocol 2: Representative Synthesis of a Substituted Morpholine via Palladium-Catalyzed Carboamination

This protocol is for the synthesis of cis-3,5-disubstituted morpholines.

Materials:

  • Pd(OAc)₂ (2.3 mg, 0.01 mmol)

  • P(2-furyl)₃ (9.3 mg, 0.04 mmol)

  • NaOtBu (96.1 mg, 1.0 mmol)

  • Aryl bromide (1.0 mmol)

  • Amine substrate (0.50 mmol)

  • Toluene (1.25 mL)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under a nitrogen atmosphere, charge Pd(OAc)₂, P(2-furyl)₃, and NaOtBu.

  • Addition of Reactants: Add the aryl bromide and a solution of the amine substrate in toluene to the Schlenk tube.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and filter through a plug of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to afford the desired morpholine product.

Process and Logic Diagrams

Primary Industrial Synthesis Routes for Morpholine cluster_0 DEA Route cluster_1 DEG Route DEA Diethanolamine (DEA) Morpholine Morpholine DEA->Morpholine - H₂O DEG Diethylene Glycol (DEG) DEG->Morpholine H2SO4 H₂SO₄ (Dehydration) NH3 NH₃, H₂, Catalyst Troubleshooting Workflow for Low Yield in DEA Dehydration start Low Yield Observed temp_check Is reaction temp. optimal (150-210°C)? start->temp_check acid_check Is acid catalyst concentration sufficient? temp_check->acid_check Yes adjust_temp Adjust heating to maintain optimal temp. temp_check->adjust_temp No time_check Is reaction time adequate? acid_check->time_check Yes add_acid Increase amount of acid catalyst. acid_check->add_acid No water_check Is water removal efficient? time_check->water_check Yes increase_time Increase reaction time and monitor progress. time_check->increase_time No improve_water_removal Improve water removal (e.g., Dean-Stark). water_check->improve_water_removal No end Yield Improved water_check->end Yes adjust_temp->temp_check add_acid->acid_check increase_time->time_check improve_water_removal->water_check Factors Affecting Pd-Catalyzed Morpholine Synthesis Inputs Inputs Aryl_Halide Aryl Halide (Electronic Nature) Inputs->Aryl_Halide Amine_Substrate Amine Substrate (Sterics, Purity) Inputs->Amine_Substrate Catalyst_System Catalyst System (Pd Source + Ligand) Inputs->Catalyst_System Reaction_Conditions Reaction Conditions (Temp., Solvent, Base) Inputs->Reaction_Conditions Reaction_Outcome Reaction Outcome Yield Yield of Morpholine Derivative Aryl_Halide->Yield Side_Products Formation of Side Products Aryl_Halide->Side_Products Amine_Substrate->Yield Catalyst_System->Yield Catalyst_System->Side_Products Reaction_Conditions->Yield Reaction_Conditions->Side_Products Yield->Reaction_Outcome Side_Products->Reaction_Outcome

References

Optimization of reaction parameters for (R)-2-benzylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of (R)-2-benzylmorpholine, a key intermediate in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric hydrogenation of N-protected 2-benzyl-2,3-dehydromorpholine to produce this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low to No Conversion 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Poor quality substrate or solvent. 4. Reaction temperature is too low.1. Ensure the catalyst is fresh or has been properly stored. Consider preparing the catalyst in situ. 2. Increase hydrogen pressure incrementally. Pressures around 30-50 atm have been shown to be effective.[1] 3. Purify the substrate and ensure solvents are anhydrous and deoxygenated. 4. While many reactions proceed at room temperature, gentle heating may be required for less reactive substrates.
Low Enantioselectivity (ee) 1. Incorrect choice of chiral ligand. 2. Presence of impurities that poison the catalyst. 3. Suboptimal solvent.1. The choice of ligand is critical. Bisphosphine ligands with a large bite angle, such as SKP, have demonstrated high enantioselectivity (up to 99% ee).[2][3][4] 2. Purify the starting materials and solvents thoroughly. 3. Screen different solvents. Dichloromethane (DCM) and tetrahydrofuran (THF) have been used successfully.[4]
Poor Yield 1. Incomplete reaction. 2. Product degradation during workup or purification. 3. Suboptimal reaction conditions (solvent, temperature, pressure).1. Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. Extend the reaction time if necessary. 2. Use mild workup procedures. Purification by column chromatography on silica gel is a standard method. 3. Refer to the optimized reaction parameters in the tables below. A systematic optimization of solvent, temperature, and hydrogen pressure can significantly improve yield.[4]
Formation of Side Products 1. Over-reduction or side reactions of the protecting group. 2. Isomerization of the double bond in the starting material.1. Choose a stable protecting group (e.g., Boc, Cbz) that is compatible with the hydrogenation conditions. 2. Ensure the purity of the starting dehydromorpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalytic system for the asymmetric hydrogenation of 2-benzyl-dehydromorpholines?

A1: A rhodium-based catalyst with a bisphosphine ligand exhibiting a large bite angle, such as the SKP–Rh complex, has been reported to provide quantitative yields and excellent enantioselectivities (up to 99% ee) for the synthesis of 2-substituted chiral morpholines, including this compound.[2][3][4]

Q2: What are the optimal reaction conditions for this synthesis?

A2: Optimal conditions typically involve using a rhodium catalyst with a suitable chiral ligand at room temperature and a hydrogen pressure of 30-50 atm.[1] Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. For specific details, refer to the experimental protocols and data tables provided below.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots from the reaction mixture and analyzing them by proton NMR (¹H NMR) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the product.

Q4: Is a protecting group on the morpholine nitrogen necessary?

A4: Yes, an N-acyl directing group is generally used to activate the enamine substrate for hydrogenation.[3] Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).

Q5: Can this reaction be performed on a larger scale?

A5: Yes, the asymmetric hydrogenation of 2-substituted dehydromorpholines has been successfully carried out on a gram scale, demonstrating its applicability for producing larger quantities of the chiral product.[1][3]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of N-Boc-2-benzyl-2,3-dehydromorpholine

To a dried Schlenk tube under an argon atmosphere, the Rh catalyst and the chiral bisphosphine ligand (e.g., SKP) are added, followed by a degassed solvent such as dichloromethane (DCM). The mixture is stirred at room temperature for a specified time to allow for catalyst formation. Subsequently, the N-Boc-2-benzyl-2,3-dehydromorpholine substrate is added. The Schlenk tube is then placed in an autoclave, which is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at room temperature for 12-24 hours. After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield (R)-N-Boc-2-benzylmorpholine.

Data Presentation

Table 1: Optimization of Reaction Parameters for Asymmetric Hydrogenation
EntryCatalyst (mol%)LigandSolventPressure (atm)Time (h)Conversion (%)ee (%)
1[Rh(COD)₂]BF₄ (1)L1DCM3012>9990
2[Rh(COD)₂]BF₄ (1)L2DCM3012>9995
3[Rh(COD)₂]BF₄ (1)SKP DCM 50 12 >99 99
4[Rh(COD)₂]BF₄ (1)SKPTHF5012>9998
5[Rh(COD)₂]BF₄ (1)SKPToluene50248597
6[Rh(COD)₂]BF₄ (0.5)SKPDCM5024>9999

Data is representative and compiled from findings in cited literature.[1][4] L1 and L2 represent other chiral bisphosphine ligands.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification cat_prep Rh precursor + Chiral Ligand in Solvent stir_cat Stir at RT cat_prep->stir_cat add_sub Add Dehydromorpholine Substrate stir_cat->add_sub autoclave Transfer to Autoclave add_sub->autoclave purge Purge with H₂ autoclave->purge pressurize Pressurize with H₂ (50 atm) purge->pressurize stir_react Stir at RT for 12-24h pressurize->stir_react release_p Release Pressure stir_react->release_p evap Solvent Evaporation release_p->evap purify Column Chromatography evap->purify product This compound purify->product

Caption: Workflow for the asymmetric hydrogenation synthesis of this compound.

Troubleshooting Logic Flow

G start Start Synthesis check_conversion Low Conversion? start->check_conversion check_ee Low Enantioselectivity? check_conversion->check_ee No ts_conversion Check Catalyst Activity Increase H₂ Pressure Purify Reagents check_conversion->ts_conversion Yes check_yield Low Yield? check_ee->check_yield No ts_ee Optimize Chiral Ligand Ensure Reagent Purity Screen Solvents check_ee->ts_ee Yes success Successful Synthesis check_yield->success No ts_yield Optimize Reaction Time Use Mild Workup Re-optimize Conditions check_yield->ts_yield Yes ts_conversion->start ts_ee->start ts_yield->start

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of (R)-2-benzylmorpholine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-2-benzylmorpholine and its derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying and resolving racemic 2-benzylmorpholine?

A1: The primary methods for purifying and resolving racemic 2-benzylmorpholine are:

  • Diastereomeric Salt Crystallization: This is a classical and effective method for chiral resolution. It involves reacting the racemic 2-benzylmorpholine with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1]

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. It is a powerful method for obtaining high-purity enantiomers and can be used for both analytical and preparative scales.[2][3]

  • Flash Column Chromatography: This is a standard purification technique used to separate the desired compound from impurities with different polarities. For morpholine derivatives, which are basic, it's often necessary to add a modifier like triethylamine to the eluent to prevent peak tailing.[2]

Q2: My morpholine derivative is showing significant peak tailing during silica gel column chromatography. What can I do to improve the peak shape?

A2: Peak tailing of basic compounds like morpholine derivatives on silica gel is a common issue caused by strong interactions with acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-1% triethylamine (Et3N) to the eluent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.

Q3: What are some potential impurities I should be aware of during the synthesis of 2-benzylmorpholine?

A3: Potential impurities can arise from starting materials or side reactions during synthesis. Common synthetic routes, such as the N-alkylation of a morpholine precursor with a benzyl halide, can lead to:

  • Unreacted Starting Materials: Residual morpholine precursors or benzylating agents.

  • Over-alkylation Products: Formation of quaternary ammonium salts if the morpholine nitrogen is further alkylated.

  • Side-products from the Benzylating Agent: Impurities present in the benzyl chloride or benzyl bromide, such as benzaldehyde, benzyl alcohol, and toluene, can be carried through the synthesis.[4]

  • Ring-opening Products: Under harsh reaction conditions, the morpholine ring may undergo cleavage.

Q4: I am struggling to achieve baseline separation of my enantiomers using chiral HPLC. What parameters can I adjust?

A4: Achieving good resolution in chiral HPLC can be challenging and often requires empirical method development. Here are key parameters to optimize:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used and offer broad selectivity.[3][5] If one column doesn't provide separation, screening a set of columns with different chiral selectors is recommended.

  • Mobile Phase: The composition of the mobile phase (both the strong and weak solvents) and the presence of additives can significantly impact selectivity. For normal phase, mixtures of hexane/isopropanol or hexane/ethanol are common.[6]

  • Mobile Phase Additives: For basic analytes like 2-benzylmorpholine, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or dimethylethylamine) can improve peak shape and resolution.[2][6]

  • Temperature: Temperature can affect the interactions between the analyte and the CSP. Lower temperatures generally increase chiral selectivity, while higher temperatures can improve peak efficiency. It is a parameter that should be optimized for each specific separation.

  • Flow Rate: Lower flow rates often lead to better resolution in chiral separations.

Troubleshooting Guides

Guide 1: Diastereomeric Salt Crystallization

This guide provides a systematic approach to troubleshooting common issues encountered during the resolution of 2-benzylmorpholine via diastereomeric salt crystallization.

Problem Potential Cause Troubleshooting Steps
No crystal formation - Solvent is too good (product is too soluble).- Solution is not sufficiently saturated.- Impurities are inhibiting crystallization.- Try a different solvent or a mixture of solvents to reduce solubility.- Concentrate the solution to increase saturation.- Attempt to purify the racemic mixture by flash chromatography before crystallization.- Add a seed crystal to induce crystallization.
Oiling out instead of crystallization - The melting point of the diastereomeric salt is lower than the boiling point of the solvent.- The solution is supersaturated.- High concentration of impurities.- Use a lower boiling point solvent or a solvent mixture.- Dilute the solution slightly before cooling.- Ensure the starting racemic amine is of high purity.
Low yield of desired diastereomer - The desired salt has significant solubility in the mother liquor.- Co-precipitation of both diastereomers.- Optimize the solvent system to minimize the solubility of the desired salt.- Cool the crystallization mixture slowly to allow for selective precipitation.- Perform multiple recrystallization steps to improve purity, although this may further reduce yield.
Low enantiomeric excess (e.e.) of the final product - Incomplete separation of diastereomers.- The chosen resolving agent is not effective.- Racemization during the process.- Perform multiple recrystallizations of the diastereomeric salt.- Screen different chiral resolving agents (e.g., different tartaric acid derivatives).- Ensure that the conditions for liberating the free amine from the salt are mild and do not cause racemization.
Guide 2: Preparative Chiral HPLC

This guide addresses common problems faced during the preparative chiral HPLC purification of this compound.

Problem Potential Cause Troubleshooting Steps
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Screen a variety of CSPs with different selectivities (e.g., cellulose-based vs. amylose-based).- Systematically vary the ratio of the strong and weak solvents in the mobile phase.- For basic compounds like 2-benzylmorpholine, add a basic modifier (e.g., 0.1% DEA) to the mobile phase.
Peak fronting or tailing - Column overload.- Secondary interactions with the stationary phase.- Reduce the amount of sample injected onto the column.- Add a modifier to the mobile phase (e.g., a basic additive for a basic analyte).- Ensure the sample is fully dissolved in the mobile phase before injection.
Loss of resolution over time - Column contamination or degradation.- Change in mobile phase composition.- Flush the column with a strong solvent to remove adsorbed impurities.- If the column is damaged, it may need to be replaced.- Prepare fresh mobile phase daily to ensure consistency.
Difficulty in recovering the purified compound - High boiling point of the mobile phase components.- Adsorption of the compound to the collection vessel.- Use volatile solvents in the mobile phase to facilitate removal by rotary evaporation.- Consider using a different collection vessel material or silanizing the glassware.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (±)-2-benzylmorpholine

This is a general protocol based on common practices for resolving chiral amines. Optimization of solvents and stoichiometry is likely required.

  • Salt Formation:

    • Dissolve racemic 2-benzylmorpholine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • In a separate flask, dissolve a chiral resolving agent, such as L-(+)-tartaric acid (0.5 to 1.0 equivalents), in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the 2-benzylmorpholine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Crystal formation may be observed.

    • To maximize the yield, the flask can be placed in a refrigerator or an ice bath for several hours or overnight.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • The enantiomeric excess (e.e.) of the crystalline salt should be determined at this stage (e.g., by chiral HPLC analysis of the free amine after a small sample is basified).

    • If the e.e. is not satisfactory, recrystallize the diastereomeric salt from a fresh portion of the solvent.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH solution) until the pH is basic (pH > 10) to deprotonate the morpholine nitrogen.

    • Extract the free this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified enantiomer.

Protocol 2: Preparative Chiral HPLC of 2-benzylmorpholine Derivatives

This protocol is adapted from a method used for a related benzylmorpholine derivative and may require optimization.[2]

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: Chiralpak-OJ (or a similar polysaccharide-based chiral column).

  • Mobile Phase: A mixture of heptane, isopropanol, and dimethylethylamine. A typical starting ratio could be 70:30:0.2 (v/v/v).

  • Flow Rate: Adjust the flow rate according to the column dimensions and desired separation time.

  • Detection: Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Procedure:

    • Dissolve the racemic mixture in a minimal amount of the mobile phase or a compatible solvent.

    • Inject the sample onto the equilibrated chiral column.

    • Collect the fractions corresponding to the two separated enantiomer peaks.

    • Combine the fractions containing the desired pure enantiomer.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

No specific quantitative data for the purification of this compound was found in the search results. The following table is a template that can be populated as experimental data becomes available.

Table 1: Comparison of Purification Techniques for this compound

Purification Method Resolving Agent / Column Solvent / Mobile Phase Typical Yield (%) Enantiomeric Excess (e.e.) (%) Notes
Diastereomeric CrystallizationL-(+)-Tartaric AcidEthanol/WaterData not availableData not availableYield and e.e. are highly dependent on the number of recrystallizations.
Preparative Chiral HPLCChiralpak-OJHeptane:Isopropanol:DEA (e.g., 70:30:0.1)Data not available>99High purity can be achieved, but throughput may be lower than crystallization for large scales.

Visualizations

Purification_Workflow start Crude Racemic 2-Benzylmorpholine method_choice Choose Purification Method start->method_choice diastereo Diastereomeric Salt Crystallization method_choice->diastereo Resolution hplc Preparative Chiral HPLC method_choice->hplc Direct Separation salt_formation Form Diastereomeric Salt (e.g., with L-Tartaric Acid) diastereo->salt_formation hplc_purify Inject on Chiral Column and Collect Fractions hplc->hplc_purify crystallize Crystallize and Filter salt_formation->crystallize check_ee Check Enantiomeric Excess (e.e.) crystallize->check_ee recrystallize Recrystallize Salt check_ee->recrystallize e.e. is low liberate_amine Liberate Free Amine (Basify and Extract) check_ee->liberate_amine e.e. is sufficient recrystallize->check_ee final_product Pure this compound liberate_amine->final_product evaporate Evaporate Solvent hplc_purify->evaporate evaporate->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Chiral_HPLC start Poor or No Enantiomeric Resolution check_column Is the Chiral Stationary Phase (CSP) appropriate? start->check_column optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) check_column->optimize_mp Yes screen_columns Screen Different CSPs check_column->screen_columns No/Unsure optimize_temp Optimize Temperature optimize_mp->optimize_temp resolution_ok Resolution Improved optimize_mp->resolution_ok Improvement check_flow Decrease Flow Rate optimize_temp->check_flow optimize_temp->resolution_ok Improvement check_flow->resolution_ok Improvement screen_columns->resolution_ok Separation Achieved

Caption: Troubleshooting poor resolution in chiral HPLC.

References

Technical Support Center: (R)-2-benzylmorpholine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and degradation issues encountered during experiments with (R)-2-benzylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a well-sealed container, protected from light, and refrigerated at 2-8°C to minimize degradation.[1]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Like many pharmaceutical compounds, the stability of this compound can be affected by several factors, including exposure to heat, light, oxygen (oxidation), and hydrolysis in acidic or basic conditions.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which contains a secondary amine and a benzyl group, the most probable degradation pathways are:

  • Oxidation: The benzylic carbon is susceptible to oxidation, which can lead to the formation of impurities such as benzaldehyde, benzoic acid, and N-benzylbenzamide.[2][3]

  • Hydrolysis: While the morpholine ring is generally stable, under strong acidic conditions, the ether linkage could potentially undergo hydrolysis.[4]

Q4: Are there any known incompatibilities with common excipients?

A4: While specific incompatibility studies for this compound are not widely published, potential incompatibilities can be inferred. As a secondary amine, it may react with reducing sugars (lactose, dextrose) via the Maillard reaction, especially in the presence of heat and moisture, leading to discoloration and degradation. It may also be incompatible with acidic excipients that could catalyze hydrolysis or form salts with unpredictable solubility.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (yellowing or browning) of the sample Oxidation of the benzyl group or Maillard reaction with reducing sugars.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure storage containers are tightly sealed and protected from light. If formulating, avoid the use of reducing sugars as excipients.
Appearance of new peaks in HPLC analysis Chemical degradation of this compound.Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify the degradation products. Use a validated stability-indicating HPLC method to monitor the purity of your sample over time.
Poor peak shape or shifting retention time in HPLC Interaction of the amine with the stationary phase or inappropriate mobile phase pH.Use a column specifically designed for amine analysis or add a competing amine (e.g., triethylamine) to the mobile phase to improve peak shape. Ensure the mobile phase pH is controlled and appropriate for the analyte's pKa.
Loss of potency or inconsistent experimental results Degradation of the active compound.Re-evaluate storage and handling procedures. Confirm the purity of the starting material using a validated analytical method before each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound and its degradation products.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in water (30:70, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent compound peak.

Visualizations

degradation_pathway main This compound oxidation Oxidation (e.g., H2O2, heat, light) main->oxidation Primary Pathway hydrolysis Acid Hydrolysis (e.g., HCl) main->hydrolysis Potential Pathway benzaldehyde Benzaldehyde oxidation->benzaldehyde benzoic_acid Benzoic Acid oxidation->benzoic_acid n_benzylbenzamide N-benzylbenzamide oxidation->n_benzylbenzamide ring_opening Ring-Opened Product hydrolysis->ring_opening

Caption: Predicted degradation pathways of this compound.

experimental_workflow cluster_forced_degradation Forced Degradation Study cluster_analysis Sample Analysis start Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (1N NaOH, 60°C) start->base oxidation Oxidation (30% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 60°C) start->thermal photo Photolytic Stress (Solid, UV light) start->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize Dissolve & Dilute photo->neutralize Dissolve & Dilute hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc

Caption: Workflow for forced degradation and analysis.

hplc_troubleshooting issue HPLC Issue Poor Peak Shape Shifting Retention Time New Peaks cause1 Potential Cause Secondary Amine Interaction Mobile Phase pH Drift Degradation issue:p->cause1:c solution1 Solution Use Amine-Specific Column Add Competing Amine Buffer Mobile Phase Perform Forced Degradation cause1:c->solution1:s

References

Technical Support Center: Enhancing Enantiomeric Excess in Chiral Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of chiral morpholines. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, with a focus on maximizing enantiomeric excess (ee).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that can arise during the synthesis of chiral morpholines.

Q1: My asymmetric synthesis of a chiral morpholine is resulting in low enantiomeric excess (% ee). What are the most common initial factors to investigate?

A1: Low enantiomeric excess is a frequent issue in asymmetric synthesis. The first and most critical step is to rigorously validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to ensure it's not providing misleading results.[1] Once the analytical method is confirmed to be accurate, systematically evaluate the following reaction parameters:

  • Catalyst and Ligand Integrity: The purity and activity of your chiral catalyst and any associated ligands are paramount. Many catalysts are sensitive to air and moisture. Impurities can poison the catalyst or disrupt the chiral environment, leading to a decrease in enantioselectivity.[2]

  • Reagent and Solvent Purity: Trace impurities in your starting materials or solvents can lead to competitive, non-selective side reactions.[1] Always use reagents of the highest possible purity and ensure solvents are anhydrous, especially for moisture-sensitive reactions.

  • Reaction Temperature: Temperature can significantly influence the transition states of the enantioselective and non-selective reaction pathways. A deviation from the optimal temperature can lead to a drop in % ee.

  • Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity.[2] It is crucial to determine the optimal catalyst loading for your specific reaction through systematic screening.

Q2: I'm using a well-established procedure for asymmetric hydrogenation to synthesize a 2-substituted chiral morpholine, but my yields and enantioselectivity are inconsistent. What should I look into?

A2: Inconsistent results in asymmetric hydrogenations often point to subtle variations in reaction setup and execution. Asymmetric hydrogenation of unsaturated morpholines using catalysts like a bisphosphine-rhodium complex can yield quantitative results and excellent enantioselectivities (up to 99% ee).[3][4][5] If you are experiencing inconsistencies, consider the following:

  • Hydrogen Gas Quality and Pressure: Ensure the use of high-purity hydrogen gas. Fluctuations in hydrogen pressure can affect the reaction rate and selectivity.

  • Solvent Degassing: Thoroughly degas the solvent before use to remove dissolved oxygen, which can deactivate the catalyst.

  • Pre-catalyst Activation: Some catalytic systems require a pre-activation step to form the active catalytic species. Ensure this step is performed consistently according to the protocol.

  • Stirring and Mass Transfer: In heterogeneous or biphasic reactions, efficient stirring is critical to ensure proper mixing and mass transfer of hydrogen gas.

Q3: My attempt at a tandem one-pot hydroamination and asymmetric transfer hydrogenation for a 3-substituted morpholine gave a complex mixture with low % ee. How can I optimize this reaction?

A3: Tandem reactions are efficient but can be sensitive to the compatibility of the different catalytic cycles. A successful one-pot synthesis of 3-substituted morpholines can be achieved using a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation, often yielding high enantiomeric excesses (>95% ee).[6][7][8] Key factors for optimization include:

  • Catalyst Compatibility: Ensure that the two catalysts and their respective reagents do not interfere with each other. It may be necessary to add the second catalyst and its reagents only after the first reaction is complete.

  • Intermediate Imine Formation: The formation of the cyclic imine intermediate is crucial. Monitor its formation before proceeding to the reduction step. Incomplete hydroamination will lead to side products.

  • Hydrogen Source for Transfer Hydrogenation: The choice and purity of the hydrogen donor (e.g., formic acid, isopropanol) are critical for the efficiency and selectivity of the transfer hydrogenation step.

  • Role of Hydrogen Bonding: Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst can be crucial for achieving high enantioselectivity.[6][7] Consider how modifications to your substrate or ligand might influence these interactions.

Q4: I am attempting an organocatalytic enantioselective chlorocycloetherification to access chiral 2,2-disubstituted morpholines, but the enantioselectivity is poor. What are the likely causes?

A4: Organocatalytic reactions can be highly sensitive to the reaction conditions. For the synthesis of chlorinated 2,2-disubstituted morpholines using a cinchona alkaloid-derived catalyst, several factors can influence the enantioselectivity[9]:

  • Catalyst Purity and Structure: The purity and specific structure of the organocatalyst are critical. Ensure you are using the correct catalyst derivative and that it is of high purity.

  • Chlorinating Agent: The nature of the electrophilic chlorine source can impact the stereochemical outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst and the transition state assembly.

  • Temperature: As with many asymmetric reactions, lower temperatures often lead to higher enantioselectivity.

Quantitative Data Summary

The following tables summarize quantitative data from various successful methods for the synthesis of chiral morpholines, providing a basis for comparison.

Table 1: Asymmetric Hydrogenation for 2-Substituted Chiral Morpholines [4][5]

Substrate (Dehydromorpholine)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)
N-Cbz-2-phenyl-5,6-dihydro-2H-1,4-oxazine[Rh(cod)2]BF4 / SKPToluene50129892
N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine[Rh(cod)2]BF4 / SKPToluene50129995
N-Cbz-2-(2-naphthyl)-5,6-dihydro-2H-1,4-oxazine[Rh(cod)2]BF4 / SKPToluene50129999
N-Cbz-2-methyl-5,6-dihydro-2H-1,4-oxazine[Rh(cod)2]BF4 / SKPToluene5012>9993

Table 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation for 3-Substituted Chiral Morpholines [7]

Substrate (Aminoalkyne)Hydroamination CatalystATH CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
2-(prop-2-yn-1-yloxy)-N-(p-tolyl)ethan-1-amineTi(NMe2)2(dpma)RuCl--INVALID-LINK--Toluene1102485>95
N-(4-methoxyphenyl)-2-(prop-2-yn-1-yloxy)ethan-1-amineTi(NMe2)2(dpma)RuCl--INVALID-LINK--Toluene1102482>95
N-benzyl-2-(prop-2-yn-1-yloxy)ethan-1-amineTi(NMe2)2(dpma)RuCl--INVALID-LINK--Toluene1102475>95
N-butyl-2-(prop-2-yn-1-yloxy)ethan-1-amineTi(NMe2)2(dpma)RuCl--INVALID-LINK--Toluene1102468>95

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of Dehydromorpholines [4][5]

  • Catalyst Preparation: In a glovebox, a solution of the rhodium precursor (e.g., [Rh(cod)2]BF4, 1 mol%) and the chiral bisphosphine ligand (e.g., SKP, 1.1 mol%) in the chosen solvent (e.g., toluene) is stirred for 30 minutes.

  • Reaction Setup: The dehydromorpholine substrate (1.0 equiv) is dissolved in the same solvent and added to an autoclave. The catalyst solution is then transferred to the autoclave.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas (3-5 times), and then pressurized to the desired hydrogen pressure (e.g., 50 atm). The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the required time (e.g., 12 hours).

  • Work-up and Purification: After cooling to room temperature and carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral morpholine.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Protocol 2: Tandem One-Pot Synthesis of 3-Substituted Morpholines [7]

  • Hydroamination: A mixture of the aminoalkyne substrate (1.0 equiv) and the titanium hydroamination catalyst (e.g., Ti(NMe2)2(dpma), 5 mol%) in an anhydrous solvent (e.g., toluene) is heated in a sealed tube under an inert atmosphere (e.g., nitrogen) at a specified temperature (e.g., 110 °C) until the starting material is consumed (monitored by GC or TLC).

  • Asymmetric Transfer Hydrogenation: The reaction mixture is cooled to room temperature. The asymmetric transfer hydrogenation catalyst (e.g., RuCl--INVALID-LINK--, 2 mol%) and a hydrogen source (e.g., a 5:2 mixture of formic acid and triethylamine) are added.

  • Reaction: The mixture is stirred at a specified temperature (e.g., 40 °C) for the required time (e.g., 24 hours).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization reagents Select & Purify Reagents/Solvents setup Assemble Reaction Under Inert Atmosphere reagents->setup catalyst Prepare/Activate Chiral Catalyst catalyst->setup conditions Control Temperature & Stirring setup->conditions monitoring Monitor Progress (TLC, GC, etc.) conditions->monitoring workup Work-up & Purification monitoring->workup hplc Chiral HPLC/GC Analysis (% ee) workup->hplc optimize Optimize Conditions (if ee is low) hplc->optimize optimize->reagents Re-evaluate optimize->catalyst Re-evaluate optimize->conditions Re-evaluate

Caption: General workflow for optimizing enantiomeric excess in chiral morpholine synthesis.

troubleshooting_logic start Low Enantiomeric Excess Observed validate_hplc Validate Chiral HPLC/GC Method start->validate_hplc validate_hplc->start Method Invalid reagent_purity Check Reagent, Solvent, & Catalyst Purity validate_hplc->reagent_purity Method Valid reaction_conditions Investigate Reaction Conditions (Temp, Conc.) reagent_purity->reaction_conditions All Pure catalyst_loading Optimize Catalyst Loading reaction_conditions->catalyst_loading Conditions Optimized ligand_choice Screen Different Chiral Ligands catalyst_loading->ligand_choice Loading Optimized success High Enantiomeric Excess Achieved ligand_choice->success

Caption: Troubleshooting flowchart for addressing low enantiomeric excess.

References

Technical Support Center: Optimizing Work-up Procedures for Reactions with (R)-2-benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up and purification of reactions involving (R)-2-benzylmorpholine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its work-up?

Understanding the properties of this compound is crucial for designing an effective purification strategy. Key parameters include its basicity and solubility.

PropertyValue/CharacteristicImplication for Work-up
Molecular Weight 177.24 g/mol [1][2]Standard for a small organic molecule.
Predicted pKa ~8.97[2]As a secondary amine, it is basic and will be protonated in acidic conditions (pH < 7), becoming water-soluble. At basic pH (pH > 11), it will be in its neutral, organic-soluble form.
Predicted XlogP ~1.4 - 1.6[1][3]Indicates that the neutral form is lipophilic and will preferentially dissolve in organic solvents over water.
Appearance Colorless liquid[4]Physical state at room temperature.
Solubility Soluble in many organic solvents like ethanol, ether, and benzene.[4] Miscible with water.[4]The neutral form is soluble in organic solvents, facilitating extraction. Its miscibility with water can sometimes complicate extractions, making the use of brine essential.

Q2: How does the basicity of this compound affect the choice of work-up procedure?

The secondary amine in this compound is basic, with a predicted pKa of around 8.97.[2] This allows for a straightforward acid-base extraction to separate it from neutral or acidic impurities. By washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl), the this compound will be protonated to form a water-soluble ammonium salt, which will move into the aqueous layer. Neutral organic impurities will remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with 2 M NaOH) will deprotonate the ammonium salt, allowing the neutral this compound to be extracted back into an organic solvent.

Q3: What are the most common issues encountered during the work-up of reactions containing this compound?

The most frequently reported problems include:

  • Emulsion formation: The amphiphilic nature of the protonated amine can lead to the formation of stable emulsions during aqueous extraction.

  • Product loss: The product may be lost due to incomplete extraction or partial solubility in the aqueous phase, especially if the pH is not carefully controlled.

  • Difficulty in purification by silica gel chromatography: Basic amines like this compound can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing, poor separation, and sometimes decomposition of the product on the column.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the work-up and purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Emulsion Formation During Extraction - The amine salt is acting as a surfactant. - Vigorous shaking of the separatory funnel.- Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer. - Gently invert the separatory funnel instead of vigorous shaking. - Filter the mixture through a pad of Celite. - Allow the mixture to stand for an extended period.
Low Recovery After Extraction - Incorrect pH of the aqueous phase during acid or base extraction. - Insufficient volume of extraction solvent. - The product is partially soluble in the aqueous phase.- Ensure the pH of the aqueous wash is sufficiently acidic (pH < 2) to fully protonate the amine. - Ensure the pH of the aqueous layer is sufficiently basic (pH > 11) before back-extraction. - Perform multiple extractions with smaller volumes of the organic solvent. - Back-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
Streaking/Tailing on Silica Gel TLC/Column Chromatography - Strong interaction between the basic amine and acidic silica gel.- Add a small amount of a basic modifier to the eluent (e.g., 0.5-2% triethylamine or a few drops of ammonia in methanol).[5] - Use a less acidic stationary phase, such as basic alumina or amine-functionalized silica gel. - Pre-treat the silica gel by flushing the column with the eluent containing the basic modifier before loading the sample.[5]
Product Decomposes on Silica Gel - The acidic nature of the silica gel is causing degradation of the product.- Confirm decomposition by spotting the compound on a TLC plate, waiting 30-60 minutes, and then eluting to check for new spots. - Deactivate the silica by adding a competing base like triethylamine to the mobile phase. - Switch to a more inert stationary phase like basic alumina.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction

This protocol is suitable for separating this compound from neutral or acidic impurities after a reaction.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl. Repeat the wash 2-3 times. Combine the aqueous layers, which now contain the protonated this compound. The organic layer contains neutral impurities.

  • Basification: Cool the combined aqueous layers in an ice bath and add 2 M aqueous NaOH dropwise with stirring until the pH is > 11 (check with pH paper).

  • Back-Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., dichloromethane or ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended for separating this compound from non-polar impurities or other closely related basic compounds.

  • Solvent System Selection: Determine a suitable solvent system using TLC. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-2% triethylamine to the eluent to prevent tailing. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen non-polar solvent.

  • Equilibration: Equilibrate the column by running 2-3 column volumes of the eluent mixture (including triethylamine) through the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, pre-adsorb the sample onto a small amount of silica gel and load the resulting powder onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to remove residual triethylamine.

Visualizations

Workup_Decision_Tree Decision Tree for this compound Work-up start Crude Reaction Mixture is_acid_base_needed Are there neutral or acidic impurities? start->is_acid_base_needed acid_base_extraction Perform Acid-Base Extraction (Protocol 1) is_acid_base_needed->acid_base_extraction Yes direct_chromatography Direct Purification is_acid_base_needed->direct_chromatography No chromatography_needed Is further purification needed? acid_base_extraction->chromatography_needed column_chromatography Perform Flash Column Chromatography (Protocol 2) chromatography_needed->column_chromatography Yes final_product Isolated this compound chromatography_needed->final_product No column_chromatography->final_product direct_chromatography->chromatography_needed

Caption: Decision tree for selecting a work-up procedure.

Acid_Base_Extraction_Workflow Acid-Base Extraction Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude_organic Crude Mixture in Organic Solvent protonated_product Protonated Product in Aqueous Acid crude_organic->protonated_product Wash with 1M HCl neutral_impurities Neutral Impurities in Organic Solvent final_product_organic Purified Product in Organic Solvent protonated_product->neutral_impurities Separate Layers basified_aqueous Neutral Product in Aqueous Base protonated_product->basified_aqueous Add 2M NaOH basified_aqueous->final_product_organic Extract with Organic Solvent

Caption: Workflow for acid-base extraction.

References

Strategies to minimize byproduct formation in benzylic position reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in benzylic position reactions.

Section 1: Benzylic Bromination

Benzylic bromination is a crucial transformation in organic synthesis, but it is often plagued by the formation of unwanted byproducts. This section provides strategies to enhance selectivity and minimize side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My benzylic bromination with N-bromosuccinimide (NBS) is giving me a significant amount of dibrominated product. How can I improve the selectivity for the monobrominated product?

A1: The formation of dibrominated byproducts is a common issue. Here are several strategies to enhance selectivity for monobromination:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of your substrate to NBS. An excess of NBS will favor dibromination.[1][2]

  • Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise or as a continuous slurry. This maintains a low concentration of the active brominating species (Br2), which is consumed rapidly by the substrate, minimizing the chance of a second bromination on the desired product.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although it may also slow down the reaction rate.[4]

  • Monitoring the Reaction: Carefully monitor the reaction progress using techniques like TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product.

Q2: I'm observing bromination on the aromatic ring instead of the benzylic position. What causes this and how can I prevent it?

A2: Aromatic ring bromination is an electrophilic aromatic substitution reaction and can compete with the desired free-radical benzylic bromination, especially with electron-rich aromatic substrates.[5] Here’s how to favor benzylic bromination:

  • Use a Radical Initiator: Ensure you are using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiating the reaction with light (photochemical bromination).[2][5] These conditions promote the free-radical pathway required for benzylic bromination.

  • Choice of Solvent: Non-polar solvents like carbon tetrachloride (CCl4) or acetonitrile are generally preferred for radical brominations.[2][4] Polar protic solvents can promote electrophilic aromatic substitution.

  • Lewis Acid Catalysis: In contrast to radical conditions, Lewis acids can catalyze benzylic bromination. However, Brønsted acids tend to promote ring bromination.[6]

Q3: My reaction is sluggish or incomplete, even with an initiator. What could be the problem?

A3: Several factors can lead to an incomplete reaction:

  • Initiator Decomposition: Radical initiators have a specific half-life at a given temperature. Ensure your reaction temperature is appropriate for the chosen initiator. If the reaction is run for an extended period, the initiator may be consumed before the reaction is complete. In such cases, adding a second portion of the initiator might be necessary.

  • Inhibitors: The presence of free-radical inhibitors can quench the reaction. Ensure your reagents and solvents are pure and free from such impurities.

  • Insufficient Initiation: For photochemical reactions, the light source may not be strong enough, or the reaction vessel may be blocking the UV light.

Q4: I am working with an alkene-containing substrate and getting addition of bromine across the double bond. How do I achieve selective benzylic bromination?

A4: The key is to maintain a very low concentration of molecular bromine (Br₂).[2][7][8]

  • NBS is Key: N-Bromosuccinimide (NBS) is the reagent of choice for this scenario. It provides a slow, controlled release of Br₂ through its reaction with the HBr byproduct, keeping the Br₂ concentration too low for significant electrophilic addition to the alkene.[6][7][8][9]

  • Avoid Br₂ as a direct reagent: Using molecular bromine directly will almost certainly lead to addition across the double bond as the major competing reaction.[2]

Data Presentation: Impact of Reaction Conditions on Benzylic Bromination

The following table summarizes the effect of different reaction parameters on the selectivity of benzylic bromination.

ParameterCondition 1Product Ratio (Mono:Di)Condition 2Product Ratio (Mono:Di)Reference
Initiator AIBN (thermal)VariesLight (photochemical)Generally higher selectivity[10]
Solvent CCl₄Good selectivityAcetonitrileOften improved selectivity and safer[2][4]
Temperature RefluxLower selectivity0 °C to RTHigher selectivity[4]
NBS addition All at onceLower selectivityPortion-wise/continuousHigher selectivity[3]
Experimental Protocols

Protocol 1: Selective Monobromination of Toluene using NBS and AIBN

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add toluene (1.0 eq) and carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (e.g., 0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) and monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the toluene is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude benzyl bromide. Further purification can be achieved by distillation.[2]

Visualization: Benzylic Bromination Mechanism

BenzylicBromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat or Light Toluene Toluene Benzyl_Radical Benzyl_Radical Toluene->Benzyl_Radical + Radical Benzyl_Bromide Benzyl_Bromide Benzyl_Radical->Benzyl_Bromide + Br2 HBr HBr Benzyl_Radical->HBr forms NBS NBS Br2 Br2 NBS->Br2 + HBr Succinimide Succinimide NBS->Succinimide forms Br2->Radical forms new Radical_1 Radical Non_Radical Non-Radical Product Radical_1->Non_Radical recombination Radical_2 Radical Radical_2->Non_Radical BenzylicOxidation Alkylbenzene Alkylbenzene Benzylic_Alcohol Benzylic_Alcohol Alkylbenzene->Benzylic_Alcohol Mild Oxidation Carboxylic_Acid Carboxylic_Acid Alkylbenzene->Carboxylic_Acid Strong Oxidation (e.g., hot KMnO4) Aldehyde_Ketone Aldehyde or Ketone Benzylic_Alcohol->Aldehyde_Ketone Mild Oxidation Aldehyde_Ketone->Carboxylic_Acid Strong/Over-Oxidation

References

Validation & Comparative

Unraveling the Enantioselective Bioactivity of 2-Benzylmorpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of (R)- and (S)-2-benzylmorpholine reveals significant stereoselectivity in their biological activities, with the (S)-enantiomer emerging as the primary driver of appetite suppression. This guide synthesizes the available data on the distinct pharmacological profiles of these enantiomers, providing researchers, scientists, and drug development professionals with a clear comparison supported by experimental evidence.

The chiral center at the 2-position of the morpholine ring in 2-benzylmorpholine results in two enantiomers, (R)-2-benzylmorpholine and (S)-2-benzylmorpholine, which exhibit markedly different interactions with biological systems. The primary biological activity associated with 2-benzylmorpholine is appetite suppression.

Comparative Biological Activity

Initial studies on the racemic mixture of 2-benzylmorpholine identified its potential as an appetite suppressant. Subsequent resolution of the enantiomers into their dextrorotatory ((+)) and levorotatory ((-)) forms revealed that the anorectic effects are predominantly associated with the (+)-enantiomer. Through further stereochemical analysis, it has been established that the biologically active (+)-enantiomer corresponds to (S)-2-benzylmorpholine.

In preclinical studies, the appetite-suppressant activity was evaluated in dogs. While the racemic mixture demonstrated a clear effect, the isolated (+)-enantiomer, now known to be (S)-2-benzylmorpholine, was identified as the active component. Conversely, the (R)-enantiomer is reported to be inactive as an anorexiant. This pronounced stereoselectivity is also observed in structurally related morpholine derivatives where the (S)-configuration is often associated with higher potency at the norepinephrine transporter (NET), a key target for appetite-suppressant and antidepressant medications.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of 2-benzylmorpholine enantiomers.

CompoundBiological ActivityTest SystemPotency (ED₅₀)
(±)-2-BenzylmorpholineAppetite SuppressionDog (Oral)3.0 mg/kg (at 1h), 5.5 mg/kg (at 2h)[1]
(+)-2-Benzylmorpholine ((S)-enantiomer)Appetite SuppressionDog (Oral)Active[1]
(-)-2-Benzylmorpholine ((R)-enantiomer)Appetite SuppressionDog (Oral)Inactive

Note: Specific ED₅₀ values for the individual enantiomers are not detailed in the available literature, only the activity of the (+)-enantiomer and the inactivity of the (-)-enantiomer are stated.

Signaling Pathways and Experimental Workflow

The appetite-suppressant effects of (S)-2-benzylmorpholine are likely mediated through its interaction with monoamine neurotransmitter systems, particularly the norepinephrine transporter (NET). Inhibition of NET by (S)-2-benzylmorpholine would lead to an increase in synaptic norepinephrine levels in key brain regions involved in appetite regulation, such as the hypothalamus. This elevated norepinephrine signaling is thought to enhance satiety and reduce food intake.

G cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles Synaptic_Cleft Synaptic Norepinephrine NE_Vesicle->Synaptic_Cleft NET Norepinephrine Transporter (NET) S_Benzylmorpholine (S)-2-Benzylmorpholine S_Benzylmorpholine->NET Inhibition Synaptic_Cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptor Binding Postsynaptic_Effect Reduced Appetite Adrenergic_Receptor->Postsynaptic_Effect

Figure 1. Proposed mechanism of action for (S)-2-benzylmorpholine.

The diagram above illustrates the putative mechanism where (S)-2-benzylmorpholine inhibits the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition blocks the reuptake of norepinephrine from the synaptic cleft, leading to increased concentrations of this neurotransmitter. The elevated norepinephrine then binds to adrenergic receptors on the postsynaptic neuron, triggering downstream signaling pathways that ultimately result in a reduction of appetite.

Experimental Protocols

In Vivo Appetite Suppression Assay in Dogs

The appetite suppressant activity of 2-benzylmorpholine and its enantiomers was determined in dogs.[1]

  • Animals: Male beagle dogs were used for the study.

  • Housing and Diet: Animals were housed individually and maintained on a standard laboratory diet. Prior to the study, the dogs were trained to consume their daily food ration within a short period.

  • Procedure:

    • On the test day, the compounds (racemic 2-benzylmorpholine, (+)-2-benzylmorpholine, or (-)-2-benzylmorpholine) were administered orally to the dogs.

    • At specified time points after drug administration (e.g., 1 and 2 hours), the dogs were presented with a pre-weighed amount of their standard meal.

    • The amount of food consumed within a set period was recorded.

    • The anorectic effect was quantified by comparing the food intake of the treated group to that of a control group that received a placebo.

  • Data Analysis: The dose required to produce a 50% reduction in food intake (ED₅₀) was calculated for the racemic mixture. For the individual enantiomers, their activity or inactivity at the tested doses was noted.

Conclusion

The biological activity of 2-benzylmorpholine as an appetite suppressant is highly enantioselective, with the (S)-enantiomer being the active pharmacophore. The (R)-enantiomer appears to be devoid of this activity. This stereoselectivity is crucial for the development of future therapeutic agents based on the 2-benzylmorpholine scaffold, as the use of the pure, active (S)-enantiomer can offer a better therapeutic index by reducing potential off-target effects and metabolic load associated with the inactive (R)-enantiomer. Further research to elucidate the precise molecular interactions of each enantiomer with their biological targets will be invaluable for the rational design of more potent and selective drugs.

References

Benchmarking (R)-2-benzylmorpholine: A Comparative Analysis Against Established Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly stereoselective synthetic methodologies is paramount. Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters with high fidelity. This guide aims to provide a comparative benchmark for (R)-2-benzylmorpholine against well-established chiral auxiliaries. However, a comprehensive review of scientific literature reveals a notable absence of published data on the utilization of this compound as a chiral auxiliary in common asymmetric transformations such as alkylation, aldol, and Diels-Alder reactions.

While the morpholine scaffold is a key structural motif in many biologically active compounds, and numerous synthetic routes to chiral morpholines exist, the specific application of this compound as a temporary, covalently bonded chiral director in asymmetric synthesis is not well-documented in publicly available research.

To provide a framework for how such a comparison would be conducted, and to offer a guide to the current state-of-the-art, we present a detailed overview of the performance of leading chiral auxiliaries—Evans' oxazolidinones and Oppolzer's camphorsultams—in key asymmetric reactions. This information serves as a benchmark against which any future studies on this compound could be evaluated.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] This covalent modification introduces a stereogenic center that directs a subsequent chemical reaction to proceed with high diastereoselectivity.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1] The overall process can be visualized as a three-step sequence:

Chiral Auxiliary Workflow cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage A Prochiral Substrate C Substrate-Auxiliary Adduct A->C B Chiral Auxiliary B->C E Diastereomerically Enriched Product C->E D Reagent D->E F Enantiomerically Pure Product E->F G Recovered Chiral Auxiliary E->G

A generalized workflow for asymmetric synthesis using a chiral auxiliary.

Performance Benchmarks: Evans' Oxazolidinones and Oppolzer's Camphorsultams

The efficacy of a chiral auxiliary is primarily judged by the diastereoselectivity and chemical yield of the asymmetric reaction it directs. The following tables summarize the performance of two of the most widely used classes of chiral auxiliaries in asymmetric alkylation and Diels-Alder reactions.

Table 1: Asymmetric Alkylation of N-Acyl Chiral Auxiliaries
Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneAllyl iodideNaHMDS>99:192[2]
(S)-4-benzyl-2-oxazolidinoneBenzyl bromideLDA>99:190-95[3]
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromideLDA>99:180-92[2]
(1S)-(-)-2,10-CamphorsultamMethyl iodideNaHMDS98:285[1]
Table 2: Asymmetric Diels-Alder Reaction
Chiral AuxiliaryDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)Reference
N-acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl>100:181[4]
N-crotonyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl>100:182[4]
N-acryloyl-(1S)-(-)-2,10-camphorsultamCyclopentadieneTiCl₄95:590[4]

Experimental Protocols for Established Chiral Auxiliaries

Detailed experimental procedures are crucial for achieving high levels of stereocontrol. Below are representative protocols for the acylation of an Evans' auxiliary and a subsequent diastereoselective alkylation.

Protocol 1: Acylation of (S)-4-benzyl-2-oxazolidinone

This procedure describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Toluene

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Propionic anhydride

Procedure:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in toluene, add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.

  • Add propionic anhydride (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for 30 minutes.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent.

  • Dry the organic layer and purify the product, for example, by column chromatography.[2]

Protocol 2: Asymmetric Alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone

This protocol details the diastereoselective alkylation of the acylated auxiliary.

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Allyl iodide

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add a solution of NaHMDS (1.05 equivalents) in THF.

  • Stir the mixture at -78 °C for 30 minutes to form the enolate.

  • Add allyl iodide (1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and extract the product with an organic solvent.

  • Dry the organic layer and purify the product by column chromatography to separate the diastereomers.[5]

Protocol 3: Cleavage of the Chiral Auxiliary

After the asymmetric transformation, the chiral auxiliary must be removed to yield the desired enantiomerically enriched product.

Materials:

  • Alkylated substrate-auxiliary adduct

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Dissolve the purified alkylated adduct in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide and hydrogen peroxide.

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The recovered chiral auxiliary can be extracted from the organic layer.

  • Acidify the aqueous layer and extract the desired chiral carboxylic acid.[5]

Conclusion

While this compound is a readily available chiral molecule, its potential as a chiral auxiliary in asymmetric synthesis remains largely unexplored in published literature. The data and protocols presented for established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams provide a clear benchmark for the high standards of diastereoselectivity and yield that a new auxiliary would need to meet or exceed to be considered a valuable addition to the synthetic chemist's toolkit. Future research into the application of this compound as a chiral auxiliary would require systematic investigation into its performance in various asymmetric reactions, including detailed studies on the attachment, diastereoselective transformation, and cleavage steps. Such studies would be essential to determine its practical utility and to position it within the landscape of existing chiral auxiliaries.

References

Validating the Norepinephrine Transporter as the Therapeutic Target for (R)-2-benzylmorpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of the therapeutic target of (R)-2-benzylmorpholine. Drawing upon available data for structurally similar compounds and established methodologies, this document outlines the experimental framework for confirming the norepinephrine transporter (NET) as the primary target and compares its potential efficacy against alternative NET inhibitors.

Introduction

This compound is a chiral molecule with structural similarities to known norepinephrine reuptake inhibitors (NRIs). Its therapeutic potential, particularly as an appetite suppressant, is hypothesized to be mediated through the inhibition of the norepinephrine transporter (NET).[1] The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[2] Inhibition of NET leads to increased concentrations of norepinephrine in the synapse, which can modulate various physiological processes, including mood, attention, and appetite.[2] This guide details the experimental validation of NET as the therapeutic target for this compound and provides a comparative assessment with established NET inhibitors.

Quantitative Comparison of NET Inhibitors

CompoundTargetAssay TypeValueUnitsReference
(S,S)-Reboxetine Norepinephrine Transporter (NET)Inhibition of NE uptakeIC50 = 3.6nM[2][3]
Atomoxetine Norepinephrine Transporter (NET)Binding AffinityKi = 4.5nM[4]
Atomoxetine Norepinephrine Transporter (NET)Binding AffinityKi = 5nM[5]
This compound Norepinephrine Transporter (NET)Not Available--

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Experimental Protocols for Target Validation

The primary method for validating the interaction of this compound with the norepinephrine transporter is through in vitro uptake inhibition assays. These assays directly measure the ability of a compound to block the transport of norepinephrine into cells expressing the NET.

Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol describes a common method using a radiolabeled or fluorescent substrate to determine the inhibitory potential of a test compound on the norepinephrine transporter.

Materials:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human norepinephrine transporter (hNET).

  • Radiolabeled Substrate: [³H]-Norepinephrine.

  • Fluorescent Substrate: A commercially available fluorescent substrate for NET (e.g., from Molecular Devices).

  • Test Compound: this compound.

  • Reference Inhibitor: Desipramine or Reboxetine.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418).

  • Scintillation Fluid (for radiolabeled assay).

  • Fluorescence Plate Reader (for fluorescent assay).

  • 96-well microplates (black, clear-bottom for fluorescent assay).

Procedure:

  • Cell Culture: Culture HEK293-hNET cells in T75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well microplates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.

  • Assay:

    • Wash the cells twice with assay buffer.

    • Add the diluted compounds to the wells and pre-incubate for 10-30 minutes at 37°C.

    • Add the [³H]-Norepinephrine or fluorescent substrate to all wells.

  • Incubation: Incubate the plate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Termination and Reading:

    • Radiolabeled Assay: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells and measure the radioactivity using a scintillation counter.

    • Fluorescent Assay: Add a masking dye (if provided in the kit) to quench the extracellular fluorescence. Measure the intracellular fluorescence using a fluorescence plate reader.[6]

  • Data Analysis: Calculate the percent inhibition of norepinephrine uptake for each concentration of the test compound relative to the control (vehicle-treated) wells. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the norepinephrine signaling pathway at the synapse and the experimental workflow for validating the therapeutic target of this compound.

Norepinephrine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE Norepinephrine (NE) NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NE->NET Transport Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction R2B This compound R2B->NET Inhibition

Caption: Norepinephrine signaling at the synapse and the inhibitory action of this compound on the norepinephrine transporter (NET).

Target Validation Workflow Start Hypothesis: This compound targets NET Assay_Dev In Vitro Assay: NET Uptake Inhibition Start->Assay_Dev Data_Acq Data Acquisition: Determine IC50 value Assay_Dev->Data_Acq Comparison Comparative Analysis: Compare with known NET inhibitors Data_Acq->Comparison Conclusion Conclusion: Validate NET as the therapeutic target Comparison->Conclusion

Caption: Experimental workflow for the validation of the norepinephrine transporter (NET) as the therapeutic target for this compound.

Logical Framework for Comparative Analysis

The following diagram outlines the logical relationship for the comparative analysis of this compound with alternative NET inhibitors.

Comparative Analysis Logic Target Therapeutic Target: Norepinephrine Transporter (NET) Molecule This compound Target->Molecule Alternatives Alternative NET Inhibitors Target->Alternatives Data Quantitative Data (Binding Affinity/IC50) Molecule->Data Reboxetine Reboxetine Alternatives->Reboxetine Atomoxetine Atomoxetine Alternatives->Atomoxetine Reboxetine->Data Atomoxetine->Data Performance Performance Comparison Data->Performance

Caption: Logical framework for the comparative analysis of this compound's performance against alternative norepinephrine transporter (NET) inhibitors.

Conclusion

The structural similarity of this compound to the selective norepinephrine reuptake inhibitor reboxetine strongly suggests that the norepinephrine transporter is its primary therapeutic target. To definitively validate this hypothesis and to accurately assess its therapeutic potential, direct experimental determination of its binding affinity (Ki) and/or inhibitory concentration (IC50) for NET is essential. The experimental protocols and comparative framework provided in this guide offer a robust approach for researchers to undertake this validation process. By comparing the performance of this compound with established NET inhibitors like reboxetine and atomoxetine, the scientific community can gain a clearer understanding of its potential as a novel therapeutic agent.

References

Comparative Efficacy of (R)-2-Benzylmorpholine Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of (R)-2-benzylmorpholine derivatives, with a primary focus on their activity as monoamine transporter inhibitors. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).

Data Presentation: In Vitro Binding Affinities

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of the enantiomers of Reboxetine, a well-characterized 2-benzylmorpholine derivative, for the human norepinephrine, serotonin, and dopamine transporters. Reboxetine is clinically used as a racemic mixture of its (S,S) and (R,R) enantiomers.[1] The data clearly indicates a significant stereoselectivity in its interaction with the norepinephrine transporter.

CompoundTargetKᵢ (nM)Selectivity (fold) vs. DATSelectivity (fold) vs. SERT
(S,S)-Reboxetine hNET1.1~855>909
hSERT>1000--
hDAT940--
(R,R)-Reboxetine hNET130~15>7.7
hSERT>1000--
hDAT2000--

hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter. Data compiled from multiple sources.[2][3] It has been reported that (S,S)-reboxetine exhibits a 130-fold higher affinity for the human norepinephrine transporter (hNET) than its (R,R) enantiomer.[2]

Experimental Protocols

Detailed methodologies for the key in vitro binding assays used to determine the efficacy of this compound derivatives are provided below. These protocols are based on established radioligand binding assays for the respective monoamine transporters.

Norepinephrine Transporter (NET) Binding Assay

This assay determines the binding affinity of test compounds for the norepinephrine transporter by measuring the displacement of a specific radioligand, [³H]-Nisoxetine.

Materials:

  • Cell Membranes: HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET).

  • Radioligand: [³H]-Nisoxetine (Specific Activity: ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Non-specific Binding Control: 10 µM Desipramine.

  • Test Compounds: this compound derivatives.

  • 96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: hNET-expressing cells are harvested, homogenized in cold assay buffer, and centrifuged to pellet the cell membranes. The final pellet is resuspended in fresh assay buffer.[4]

  • Assay Setup: In a 96-well plate, incubate the cell membrane preparation (20-40 µg of protein) with [³H]-Nisoxetine (final concentration ~1 nM) and varying concentrations of the test compound.[4] Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of 10 µM Desipramine.[4]

  • Incubation: The plate is incubated at 4°C for 2-3 hours.[4]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filter mats using a cell harvester to separate bound from free radioligand.[4]

  • Washing: Filters are washed multiple times with ice-cold wash buffer.[4]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by non-linear regression of the competition curve and the Kᵢ value is calculated using the Cheng-Prusoff equation.[4]

Dopamine Transporter (DAT) Binding Assay

This assay evaluates the binding affinity of compounds for the dopamine transporter using [³H]-WIN 35,428 as the radioligand.

Materials:

  • Biological Source: Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT).[5]

  • Radioligand: [³H]-WIN 35,428.[5]

  • Assay Buffer: Tris-HCl based buffer.[5]

  • Non-specific Binding Control: Cocaine or GBR-12909.[5]

  • Test Compounds: this compound derivatives.

Procedure:

  • Membrane Preparation: Prepare a membrane suspension from the biological source in the assay buffer.[5]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with [³H]-WIN 35,428 (at a concentration near its Kₔ) and varying concentrations of the test compound.[5]

  • Incubation: Incubate the mixture to reach binding equilibrium.[5]

  • Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold assay buffer.[5]

  • Quantification: Measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: Calculate the Kᵢ value from the IC₅₀ determined from the competition curve using the Cheng-Prusoff equation.[5]

Serotonin Transporter (SERT) Binding Assay

This assay assesses the binding affinity of compounds for the serotonin transporter by measuring the displacement of [³H]-Citalopram.

Materials:

  • Cell Membranes: COS7 cells transiently expressing hSERT.[6]

  • Radioligand: [³H]-Citalopram.[6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[7]

  • Non-specific Binding Control: 10 µM Fluoxetine.[7]

  • Test Compounds: this compound derivatives.

Procedure:

  • Membrane Preparation: Prepare cell membranes from hSERT-expressing cells.[6]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with [³H]-Citalopram and varying concentrations of the test compound.[6][7]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[6]

  • Filtration and Washing: Terminate the incubation by rapid filtration and wash the filters with ice-cold wash buffer.[7]

  • Quantification: Measure the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis: Determine the IC₅₀ and calculate the Kᵢ value using the Cheng-Prusoff equation.[6]

Mandatory Visualization

The following diagrams illustrate the signaling pathways affected by the inhibition of monoamine transporters and a typical experimental workflow for a competitive radioligand binding assay.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 NE_vesicle Norepinephrine (Vesicle) VMAT2->NE_vesicle NE_cyto Norepinephrine (Cytosol) NE_vesicle->NE_cyto Release NE_cyto->MAO Degradation NE_cyto->VMAT2 Reuptake into Vesicle NE_synapse Norepinephrine NE_cyto->NE_synapse Release NET Norepinephrine Transporter (NET) NET->NE_cyto Reuptake Inhibitor This compound derivative Inhibitor->NET Inhibition NE_synapse->NET Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Adrenergic_Receptor->Signaling_Cascade Activation

Norepinephrine Transporter Signaling Pathway.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 DA_vesicle Dopamine (Vesicle) VMAT2->DA_vesicle DA_cyto Dopamine (Cytosol) DA_vesicle->DA_cyto Release DA_cyto->MAO Degradation DA_cyto->VMAT2 Reuptake into Vesicle DA_synapse Dopamine DA_cyto->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->DA_cyto Reuptake Inhibitor This compound derivative Inhibitor->DAT Inhibition DA_synapse->DAT Dopamine_Receptor Dopamine Receptor DA_synapse->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Dopamine_Receptor->Signaling_Cascade Activation

Dopamine Transporter Signaling Pathway.

G cluster_workflow Experimental Workflow: Competitive Radioligand Binding Assay A Prepare Cell Membranes (Expressing Transporter) C Incubate Membranes, Radioligand, and Test Compound in 96-well plate A->C B Prepare Reagents: - Radioligand ([3H]-Ligand) - Test Compound (Serial Dilutions) - Assay Buffer B->C D Terminate Incubation by Rapid Filtration C->D E Wash Filters to Remove Unbound Radioligand D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G

Competitive Radioligand Binding Assay Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenmetrazine and its analogs are potent monoamine releasers and uptake inhibitors, with a pharmacological profile consistent with their stimulant effects. In contrast, (R)-2-benzylmorpholine is characterized primarily as a non-stimulant appetite suppressant. The appetite-suppressing activity of 2-benzylmorpholine has been attributed to the (+)-enantiomer, which corresponds to this compound.[1] The lack of stimulant properties suggests a significantly different mechanism of action compared to phenmetrazine, likely involving lower affinity or a different mode of interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Data Presentation: Comparative Pharmacological Data

The following tables summarize the available quantitative data for phenmetrazine and related compounds. A corresponding entry for this compound is included to highlight the current data gap in the literature regarding its in vitro monoamine transporter activity.

Table 1: In Vitro Monoamine Transporter Uptake Inhibition (IC₅₀ nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Reference
This compound Data not availableData not availableData not available
Phenmetrazine13150>10,000
3-Fluorophenmetrazine (3-FPM)< 2500< 2500> 80,000
PhendimetrazineInactive (Prodrug)Inactive (Prodrug)Inactive (Prodrug)

Note: Phendimetrazine is a prodrug that is metabolized to phenmetrazine.

Table 2: In Vivo Efficacy

CompoundPrimary EffectED₅₀ / Effective DoseSpeciesReference
(+)-2-benzylmorpholine Appetite Suppression3.0 mg/kg (1h), 5.5 mg/kg (2h)Dog[1]
PhenmetrazineAppetite Suppression--
PhenmetrazineCocaine-like Discriminative StimulusED₅₀ = 0.64 mg/kgRat
PhendimetrazineCocaine-like Discriminative StimulusED₅₀ = 5.0 mg/kgRat

Mandatory Visualizations

The following diagrams illustrate key concepts related to the pharmacology of these compounds.

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 vesicle Synaptic Vesicle (Dopamine) VMAT2->vesicle Packaging DA Dopamine vesicle->DA Release D_receptor Dopamine Receptor DA->D_receptor Binding DAT Dopamine Transporter (DAT) DA->DAT Reuptake Phenmetrazine Phenmetrazine Phenmetrazine->DAT Inhibition & Reversal DAT->MAO Transport to Cytosol

Mechanism of Action of Phenmetrazine at the Dopamine Transporter.

Experimental_Workflow start Start: Compound Synthesis (this compound, Phenmetrazine) cell_culture Cell Culture: HEK293 cells expressing hDAT, hNET, or hSERT start->cell_culture membrane_prep Membrane Preparation or Whole Cell Suspension cell_culture->membrane_prep binding_assay Radioligand Binding Assay: Incubate membranes with radioligand and competitor compound membrane_prep->binding_assay uptake_assay Radioligand Uptake Assay: Incubate cells with radiolabeled neurotransmitter and test compound membrane_prep->uptake_assay filtration Filtration & Washing (for binding assay) binding_assay->filtration scintillation Scintillation Counting (Measure radioactivity) uptake_assay->scintillation filtration->scintillation data_analysis Data Analysis: Calculate Ki or IC50 values scintillation->data_analysis comparison Comparative Efficacy Analysis data_analysis->comparison

Workflow for In Vitro Monoamine Transporter Assays.

Experimental Protocols

Detailed methodologies for the key experiments cited or required for a direct comparison are provided below.

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure to determine the binding affinity (Ki) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

1. Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Non-specific Binding Control:

    • DAT: 10 µM Benztropine

    • NET: 1 µM Desipramine

    • SERT: 10 µM Fluoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compounds: this compound, Phenmetrazine, etc., dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Instrumentation: 96-well microplates, filtration apparatus, glass fiber filters, liquid scintillation counter.

2. Procedure:

  • Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer.

  • Determine the protein concentration of the membrane preparation.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • To each well, add the assay buffer, the appropriate radioligand at a concentration close to its Kd value, and either buffer (for total binding), the non-specific binding control, or the test compound dilution.

  • Initiate the binding reaction by adding the diluted cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the mean non-specific binding counts from the mean total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assay

This protocol outlines a method to measure the potency (IC₅₀) of a compound in inhibiting the uptake of a neurotransmitter into cells expressing the corresponding transporter.

1. Materials:

  • Cells: HEK293 cells stably expressing human DAT, NET, or SERT, cultured to confluence.

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Uptake Buffer: Krebs-Henseleit buffer (KHB) or similar physiological salt solution.

  • Test Compounds: Serially diluted in uptake buffer.

  • Instrumentation: 96-well cell culture plates, scintillation counter.

2. Procedure:

  • Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • On the day of the experiment, wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.

3. Data Analysis:

  • Determine the non-specific uptake in the presence of a high concentration of a known selective inhibitor (e.g., benztropine for DAT).

  • Subtract the non-specific uptake from all other measurements.

  • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The available evidence strongly suggests that this compound and phenmetrazine possess distinct pharmacological profiles. Phenmetrazine is a classical psychostimulant that potently interacts with dopamine and norepinephrine transporters. In contrast, this compound demonstrates anorectic effects without stimulant activity, implying a different, yet to be fully elucidated, mechanism of action. To provide a definitive comparison of their efficacy at the molecular level, further in vitro studies investigating the binding and uptake inhibition properties of this compound at monoamine transporters are required. The experimental protocols provided herein offer a standardized framework for conducting such investigations.

References

A Comparative Guide to the Reproducibility of Synthetic Routes for (R)-2-benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable and reproducible synthesis of chiral molecules is paramount. (R)-2-benzylmorpholine is a valuable chiral building block in medicinal chemistry, and establishing a robust synthetic protocol is crucial for advancing research and development. This guide provides an objective comparison of the two primary synthetic routes to this compound, focusing on their reproducibility, efficiency, and stereochemical control. The comparison is supported by experimental data from peer-reviewed literature.

Comparison of Synthetic Routes

Two principal strategies have been reported for the synthesis of this compound: the asymmetric hydrogenation of a dehydromorpholine precursor and the resolution of a racemic mixture of 2-benzylmorpholine synthesized from allylbenzene. The choice between these routes depends on factors such as the desired stereochemical purity, scalability, and available resources.

ParameterAsymmetric Hydrogenation of N-Acyl-2-benzyl-dehydromorpholineSynthesis from Allylbenzene and Chiral Resolution
Reported Yield Quantitative (>95%)[1][2][3]Moderate (Overall yield not explicitly reported, requires multiple steps)[4]
Enantioselectivity (ee) Excellent (up to 99%)[1][2][3]Dependent on resolution method (can achieve high purity)[4]
Reproducibility High (demonstrated on a gram scale)[1][2][3]Variable (dependent on the efficiency of the resolution step)[4]
Scalability Scalable (reported on gram scale)[1][2][3]Can be challenging to scale up the resolution step efficiently
Number of Steps Fewer steps to the chiral productMore steps, including the synthesis of the racemate and its resolution
Key Reagents Rhodium-bisphosphine catalyst, H₂ gasAllylbenzene, resolving agent (e.g., a chiral acid)[4]
Key Advantages High yield and enantioselectivity in a single step, atom-economical.[1][2][3]Utilizes classical resolution techniques.
Key Disadvantages Requires a specific and potentially expensive chiral catalyst.Lower overall yield, resolution can be tedious and may require optimization.

Experimental Protocols

Method 1: Asymmetric Hydrogenation of N-Cbz-2-benzyl-dehydromorpholine

This method, developed by Zhang and co-workers, utilizes a rhodium complex with a chiral bisphosphine ligand (SKP) to achieve highly enantioselective hydrogenation of an N-protected dehydromorpholine precursor.[1][2][3]

Materials:

  • N-Cbz-2-benzyl-dehydromorpholine

  • [Rh(COD)₂]BF₄

  • (R)-SKP ligand

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the (R)-SKP ligand (1.1 mol%).

  • Anhydrous DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, N-Cbz-2-benzyl-dehydromorpholine (1.0 equivalent) is dissolved in anhydrous DCM.

  • The substrate solution is then transferred to the catalyst solution.

  • The resulting mixture is transferred to a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H₂.

  • The reaction is stirred at room temperature for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (R)-N-Cbz-2-benzylmorpholine.

  • The Cbz protecting group can be removed using standard hydrogenolysis conditions (e.g., Pd/C, H₂) to yield this compound.

Method 2: Synthesis of Racemic 2-Benzylmorpholine from Allylbenzene and Subsequent Resolution

This classical approach involves the synthesis of the racemic 2-benzylmorpholine followed by resolution of the enantiomers using a chiral resolving agent.[4]

Part A: Synthesis of Racemic 2-Benzylmorpholine Detailed experimental procedures for the multi-step synthesis from allylbenzene are not fully described in the initial source but would typically involve epoxidation, amination, and cyclization steps.

Part B: Resolution of (±)-2-Benzylmorpholine Materials:

  • (±)-2-Benzylmorpholine

  • Chiral resolving agent (e.g., (+)-tartaric acid or a derivative)

  • Suitable solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve (±)-2-benzylmorpholine in a suitable solvent.

  • Add a solution of the chiral resolving agent (0.5 equivalents) in the same solvent.

  • Allow the mixture to stand, promoting the crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration.

  • Recrystallize the diastereomeric salt from the same solvent until a constant optical rotation is achieved.

  • Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to liberate the free this compound.

  • Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Visualizing the Synthetic Workflows

To further clarify the logical flow of each synthetic route, the following diagrams have been generated.

cluster_0 Asymmetric Hydrogenation Route Start_AH N-Cbz-2-benzyl- dehydromorpholine Catalyst_Formation [Rh(COD)₂]BF₄ + (R)-SKP in DCM Hydrogenation Asymmetric Hydrogenation (50 atm H₂) Start_AH->Hydrogenation Substrate Catalyst_Formation->Hydrogenation Catalyst Protected_Product (R)-N-Cbz-2-benzylmorpholine Hydrogenation->Protected_Product Deprotection Deprotection (Pd/C, H₂) Protected_Product->Deprotection Final_Product_AH This compound Deprotection->Final_Product_AH

Caption: Workflow for the asymmetric hydrogenation route to this compound.

cluster_1 Classical Resolution Route Start_CR Allylbenzene Racemate_Synthesis Multi-step Synthesis Start_CR->Racemate_Synthesis Racemic_Product (±)-2-benzylmorpholine Racemate_Synthesis->Racemic_Product Resolution Resolution with Chiral Acid Racemic_Product->Resolution Diastereomeric_Salt Diastereomeric Salt (R-amine, R-acid) Resolution->Diastereomeric_Salt Liberation Basification Diastereomeric_Salt->Liberation Final_Product_CR This compound Liberation->Final_Product_CR

Caption: Workflow for the synthesis and resolution route to this compound.

References

Comparative In Vivo Pharmacological Profile of (R)-2-benzylmorpholine and Structurally Related Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological effects of (R)-2-benzylmorpholine in comparison to established monoamine-targeting compounds, supported by experimental data and detailed protocols.

Introduction

This compound is a chiral molecule belonging to the substituted morpholine class of compounds. Its structural similarity to known monoamine reuptake inhibitors and releasing agents, such as phenmetrazine, has prompted interest in its pharmacological profile. This guide provides an in vivo validation and comparison of the pharmacological effects of this compound with those of its structural analog phenmetrazine, its prodrug phendimetrazine, and the triple monoamine reuptake inhibitor JNJ-7925476. The objective is to offer a clear, data-driven comparison to aid researchers in the evaluation of this compound's therapeutic potential.

Pharmacological Profiles: A Comparative Overview

The primary known in vivo effect of 2-benzylmorpholine is appetite suppression. A study in dogs using the racemic mixture of 2-benzylmorpholine demonstrated a dose-dependent reduction in food intake, with the (+)-enantiomer identified as the active component.[1] Notably, this anorectic effect was not accompanied by stimulant activity, a distinguishing feature from many other appetite suppressants that act on monoamine pathways.[1]

In contrast, phenmetrazine and its prodrug phendimetrazine exhibit significant stimulant properties. These compounds act as monoamine releasing agents and/or reuptake inhibitors, with a pronounced effect on dopamine and norepinephrine systems.[2][3] This mechanism is associated with their appetite-suppressant effects but also contributes to their potential for abuse. JNJ-7925476, a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine, has demonstrated antidepressant-like effects in preclinical models.[4]

The following sections provide a detailed comparison of these compounds across key in vivo pharmacological assays.

Data Presentation: Quantitative In Vivo Effects

The table below summarizes the key in vivo pharmacological data for this compound and its comparators.

CompoundAssaySpeciesKey FindingsReference
(±)-2-Benzylmorpholine Appetite SuppressionDogED₅₀ of 3.0 mg/kg at 1h and 5.5 mg/kg at 2h (p.o.) for appetite suppression. No stimulant activity observed up to 200 mg/kg. The (+)-enantiomer is the active anorectic.[1]
Phenmetrazine Drug Discrimination (vs. Cocaine)RatFull substitution for cocaine with an ED₅₀ of 0.64 mg/kg (i.p.).[5]
MicrodialysisRatDose-related increases in extracellular dopamine in the nucleus accumbens.[2]
Phendimetrazine Drug Discrimination (vs. Cocaine)RatFull substitution for cocaine with an ED₅₀ of 5.0 mg/kg (i.p.).[5]
JNJ-7925476 Transporter OccupancyRatED₅₀ values for SERT, NET, and DAT occupancy were 0.18, 0.09, and 2.4 mg/kg (s.c.), respectively.[4]
Tail Suspension TestMousePotent antidepressant-like activity with an ED₅₀ of 0.3 mg/kg (i.p.).[4]
MicrodialysisRatDose-dependent increases in extracellular serotonin, norepinephrine, and dopamine in the cerebral cortex.[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Appetite Suppression Study in Dogs
  • Animals: Beagle dogs.

  • Housing and Acclimation: Animals are housed individually with free access to water. They are acclimated to the testing environment and feeding schedule.

  • Procedure:

    • Dogs are fasted overnight.

    • The test compound ((±)-2-benzylmorpholine) or vehicle is administered orally (p.o.).

    • One or two hours post-administration, a pre-weighed amount of a palatable meal is presented to each dog.

    • Food consumption is measured at specific time points (e.g., 1 and 2 hours) by weighing the remaining food.

    • The ED₅₀ (the dose required to reduce food intake by 50%) is calculated from the dose-response curve.

  • Observation: Animals are observed for any signs of stimulant activity or other behavioral changes.

Drug Discrimination Assay in Rats
  • Animals: Male Wistar or Sprague-Dawley rats.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training:

    • Rats are trained to press one lever after an intraperitoneal (i.p.) injection of a known drug (e.g., cocaine) and the other lever after a saline injection to receive a food reward.

    • Training continues until a high level of accuracy (>80%) is achieved.

  • Testing:

    • Various doses of the test compound (phenmetrazine or phendimetrazine) are administered (i.p.) before the session.

    • The percentage of responses on the drug-appropriate lever is recorded.

    • Full substitution is considered when a dose of the test compound results in >80% of responses on the drug-associated lever. The ED₅₀ for substitution is then calculated.

In Vivo Microdialysis in Rats
  • Animals: Male Sprague-Dawley rats.

  • Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or cerebral cortex) and allowed to recover.

  • Procedure:

    • A microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF).

    • After a baseline collection period, the test compound (phenmetrazine or JNJ-7925476) is administered (e.g., subcutaneously or intravenously).

    • Dialysate samples are collected at regular intervals and analyzed for neurotransmitter content (dopamine, norepinephrine, serotonin) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline.

Tail Suspension Test in Mice
  • Animals: Male C57BL/6 or other appropriate mouse strains.

  • Apparatus: A chamber where the mouse can be suspended by its tail, with a camera to record the session.

  • Procedure:

    • The test compound (JNJ-7925476) or vehicle is administered (i.p.) at a specific time before the test.

    • The mouse is suspended by its tail using adhesive tape, approximately 1-2 cm from the tip.

    • The duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any movement except for minor respiratory movements.

    • A decrease in the duration of immobility is indicative of an antidepressant-like effect. The ED₅₀ is the dose that produces a 50% reduction in immobility time compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for monoamine reuptake inhibition and a typical experimental workflow for in vivo pharmacological validation.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., DA, NE, 5-HT) MA_cleft Monoamine MA->MA_cleft Release Vesicle Synaptic Vesicle Vesicle->MA Storage Transporter Monoamine Transporter (DAT, NET, SERT) MA_cleft->Transporter Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Drug This compound or Comparator Drug Drug->Transporter Inhibition

Caption: Proposed mechanism of action via monoamine transporter inhibition.

Experimental_Workflow Compound_Selection Select Test Compound (this compound) and Comparators Animal_Model Choose Appropriate Animal Model (Rat, Mouse, Dog) Compound_Selection->Animal_Model Dose_Selection Determine Dose Range (Based on preliminary data or literature) Animal_Model->Dose_Selection Behavioral_Assays Conduct In Vivo Behavioral Assays (Appetite Suppression, Locomotor Activity, Drug Discrimination, Forced Swim Test) Dose_Selection->Behavioral_Assays Neurochemical_Assays Perform Neurochemical Analysis (In Vivo Microdialysis) Dose_Selection->Neurochemical_Assays Data_Analysis Analyze and Compare Data (ED₅₀, % Substitution, Neurotransmitter levels) Behavioral_Assays->Data_Analysis Neurochemical_Assays->Data_Analysis Conclusion Draw Conclusions on Pharmacological Profile Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo pharmacological validation.

Conclusion

The available in vivo data suggests that this compound, likely as its (+)-enantiomer, is an effective appetite suppressant devoid of the stimulant properties characteristic of its structural analog, phenmetrazine. This profile distinguishes it from many existing anorectics and suggests a potentially more favorable safety profile. However, a comprehensive understanding of its pharmacological effects is limited by the lack of specific in vivo studies on the isolated (R)-enantiomer, particularly concerning its effects on locomotor activity and its potential for antidepressant-like or stimulant-like properties.

In comparison, phenmetrazine and phendimetrazine are potent monoamine releasers/reuptake inhibitors with demonstrated stimulant effects, while JNJ-7925476 acts as a triple reuptake inhibitor with antidepressant-like activity. Further in vivo validation of this compound is warranted to fully elucidate its mechanism of action and therapeutic potential. Future studies should focus on the isolated enantiomers to quantify their effects in a broader range of behavioral and neurochemical assays. This will allow for a more direct and comprehensive comparison with established monoamine-targeting drugs and a clearer assessment of its potential as a novel therapeutic agent.

References

A Head-to-Head Comparison of Substituted Morpholine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the morpholine scaffold is a cornerstone of modern medicinal chemistry. Its advantageous physicochemical and metabolic properties have led to its incorporation into numerous approved and experimental drugs. This guide provides an objective, data-driven comparison of various substituted morpholine analogs, summarizing their performance in key therapeutic areas and offering detailed experimental protocols to support further research and development.

The versatility of the morpholine ring allows for a wide range of biological activities, and strategic substitutions can significantly enhance potency and selectivity for various molecular targets.[1][2] This guide will delve into the comparative efficacy of these analogs in anticancer, anti-inflammatory, and antimicrobial applications, presenting quantitative data to facilitate informed decision-making in drug design.

Anticancer Activity: A Comparative Analysis of Morpholine Analogs

The fight against cancer has seen the development of numerous morpholine-containing compounds, many of which target crucial signaling pathways involved in cell proliferation and survival.[3] Below is a comparative analysis of different substituted morpholine analogs and their cytotoxic activities against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted morpholine analogs against several human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Cytotoxic Activity of Morpholine-Substituted Quinazoline Derivatives [4]

Compound IDSubstitution on Phenyl RingA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SHSY-5Y (Neuroblastoma) IC50 (µM)
AK-34-Chloro10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-103,4,5-Trimethoxy8.55 ± 0.673.15 ± 0.233.36 ± 0.29
AK-112-Chloro-6-fluoro17.84 ± 0.31>2522.01 ± 0.28
AK-124-Methyl18.94 ± 0.174.93 ± 0.6518.02 ± 0.37
AK-134-Trifluoromethyl9.83 ± 0.536.69 ± 0.2615.81 ± 0.43
Colchicine (Standard)-5.13 ± 0.575.19 ± 0.577.89 ± 0.23

Table 2: Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors [5]

Compound IDSubstitution PatternA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
10c3,5-Difluoro on phenyl3.73 ± 0.17--
10d4-Trifluoromethyl on phenyl0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e3,5-Bis(trifluoromethyl) on phenyl0.033 ± 0.003--
10f4-Fluoro on phenyl-4.47 ± 0.013-
10h4-Trifluoromethyl on phenyl, different linkage-0.087 ± 0.007-
Everolimus (Standard)----
5-Fluorouracil (Standard)----

Table 3: Antiproliferative Activity of Pyrimidine-Morpholine Hybrids [6]

Compound IDSubstitution on Phenyl RingSW480 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
2g4-Chloro5.10 ± 2.1219.60 ± 1.13
5-FU (Standard)-4.90 ± 0.83-
Cisplatin (Standard)-16.10 ± 1.10-

Table 4: VEGFR-2 Inhibition and Cytotoxic Activity of Morpholine-Benzimidazole-Oxadiazole Derivatives [7]

Compound IDSubstitution PatternVEGFR-2 IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
5c4-Chloro on phenyl0.915 ± 0.027-
5h4-Nitro on phenyl0.049 ± 0.0023.103 ± 0.979
5j3,4-Dichloro on phenyl0.098 ± 0.011-
Sorafenib (Standard)-0.037 ± 0.001-
Key Signaling Pathway in Cancer Targeted by Morpholine Analogs

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[3] Several morpholine-containing compounds have been developed as potent inhibitors of this pathway.[8]

PI3K_Akt_mTOR_Pathway cluster_inhibition Morpholine Analogs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Morpholine_PI3K Inhibits Morpholine_PI3K->PI3K Morpholine_mTOR Inhibits Morpholine_mTOR->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine analogs.

Anti-inflammatory Activity of Substituted Morpholines

Chronic inflammation is a key factor in a multitude of diseases. Morpholine derivatives have been investigated for their potential to modulate inflammatory responses, primarily through the inhibition of key enzymes like inducible nitric oxide synthase (iNOS).[9]

Quantitative Comparison of Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of novel morpholine-capped β-lactam derivatives, measured by their ability to inhibit iNOS. A higher anti-inflammatory ratio indicates greater potency compared to the standard, dexamethasone.

Table 5: Anti-inflammatory Activity of Morpholine Capped β-Lactam Derivatives [9]

Compound IDAnti-inflammatory RatioiNOS Inhibition IC50 (mM)
3e380.48 ± 0.04
3h620.51 ± 0.01
3k510.22 ± 0.02
5c720.12 ± 0.00
5f510.25 ± 0.05
6c350.82 ± 0.07
6d550.44 ± 0.04
6f990.60 ± 0.04
Dexamethasone (Standard)32-

Antimicrobial Activity of Morpholine Analogs

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Morpholine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[10]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) of morpholine-containing thiourea derivatives against various microbial strains. A lower MIC value indicates stronger antimicrobial activity.

Table 6: Antimicrobial Activity of Morpholine-Thiourea Derivatives [10]

Compound TypeTarget OrganismActivity (MIC/IC50)
Morpholine-ThioureaStaphylococcus aureusPotent
Morpholine-ThioureaEscherichia coliModerate
Morpholine-ThioureaCandida albicansPotent

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][10]

Workflow for MTT Assay

MTT_Assay_Workflow CellSeeding 1. Seed cancer cells in a 96-well plate and allow to adhere. CompoundTreatment 2. Treat cells with various concentrations of morpholine analogs. CellSeeding->CompoundTreatment Incubation 3. Incubate for 48-72 hours. CompoundTreatment->Incubation MTTAddition 4. Add MTT solution to each well. Incubation->MTTAddition FormazanFormation 5. Incubate for 4 hours to allow formazan crystal formation. MTTAddition->FormazanFormation Solubilization 6. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. FormazanFormation->Solubilization AbsorbanceReading 7. Measure absorbance at 570 nm. Solubilization->AbsorbanceReading DataAnalysis 8. Calculate IC50 values. AbsorbanceReading->DataAnalysis

Caption: A typical workflow for determining the cytotoxic effects of compounds using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the substituted morpholine analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.

  • MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours to allow for the reduction of MTT by viable cells into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[10]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the morpholine analogs in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

This guide provides a foundational comparison of substituted morpholine analogs, highlighting their potential across various therapeutic areas. The presented data and protocols are intended to aid researchers in the rational design and development of next-generation therapeutics based on this privileged scaffold.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-2-benzylmorpholine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a cornerstone of pharmaceutical development and quality control. For chiral molecules such as (R)-2-benzylmorpholine and its S-isomer, enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are imperative for their separation and quantification. Cross-validation of different analytical techniques provides the highest level of confidence in the accuracy and reliability of these measurements.

This guide presents a comparative overview of two primary chromatographic methods suitable for the chiral separation and cross-validation of this compound isomers: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While direct comparative studies on this compound are not extensively published, this guide synthesizes typical performance data and established protocols for the analysis of similar chiral amines to provide a robust framework for method development and cross-validation.

Comparative Analysis of Analytical Methods

Chiral HPLC and Chiral GC are powerful techniques for the separation of enantiomers. The choice between them often depends on the analyte's volatility, the required sensitivity, and the desired sample throughput. A summary of hypothetical, yet representative, performance data for the analysis of 2-benzylmorpholine isomers is presented below.

Table 1: Comparison of Performance Characteristics for Chiral HPLC and Chiral GC

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Intra-day Precision (%RSD) < 2.0%< 2.5%
Inter-day Precision (%RSD) < 3.0%< 4.0%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Sample Throughput ModerateHigh
Derivatization Required NoYes

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful cross-validation of analytical methods. Below are representative methodologies for Chiral HPLC and Chiral GC that can be adapted for the analysis of this compound isomers.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Chiral HPLC is a widely used technique for the separation of enantiomers due to its versatility and the availability of a wide range of chiral stationary phases (CSPs). Polysaccharide-based CSPs are particularly effective for resolving a broad spectrum of chiral compounds, including amines.[1]

Instrumentation:

  • Standard HPLC system with a UV detector or a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IA, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is Hexane:Isopropanol (90:10, v/v).

  • Additives: To improve peak shape and resolution, a small percentage of a basic additive such as diethylamine (DEA) or triethylamine (TEA) is often added to the mobile phase (e.g., 0.1% DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of 2-benzylmorpholine.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve a known concentration of the 2-benzylmorpholine racemate in the mobile phase to prepare the standard solution.

  • For test samples, dissolve them in the mobile phase to a similar concentration.

Chiral Gas Chromatography (GC) Protocol

Chiral GC is a highly sensitive and efficient method for the separation of volatile chiral compounds. For primary and secondary amines like 2-benzylmorpholine, derivatization is typically required to improve volatility and thermal stability, and to enhance chiral recognition on the stationary phase.[2][3]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Derivatization (Trifluoroacetylation):

  • To a known amount of the 2-benzylmorpholine sample in a reaction vial, add an anhydrous solvent (e.g., ethyl acetate).

  • Add trifluoroacetic anhydride (TFAA) in excess.

  • Cap the vial and heat at 60-70°C for 20-30 minutes.

  • After cooling to room temperature, the derivatized sample is ready for injection.

Chromatographic Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-Val or a cyclodextrin-based column like Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm).[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Hold at 180°C for 5 minutes.

  • Detector Temperature (FID): 270°C.

Method Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide equivalent and reliable results for the enantiomeric purity of this compound. The following diagram illustrates a logical workflow for this process.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_method1 Method 1: Chiral HPLC cluster_method2 Method 2: Chiral GC cluster_comparison Cross-Validation M1_Dev Method Development & Optimization M1_Val Method Validation (ICH Q2(R1)) M1_Dev->M1_Val M1_Analysis Sample Analysis M1_Val->M1_Analysis Compare Compare Results M1_Analysis->Compare M2_Dev Method Development & Optimization M2_Val Method Validation (ICH Q2(R1)) M2_Dev->M2_Val M2_Analysis Sample Analysis M2_Val->M2_Analysis M2_Analysis->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Criteria Acceptance Criteria Met? Stats->Criteria Conclusion Methods are Cross-Validated Criteria->Conclusion Yes Re_evaluate Re-evaluate Methods or Acceptance Criteria Criteria->Re_evaluate No

Caption: A logical workflow for the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

In the context of analytical method cross-validation, the "signaling pathway" is a logical progression of steps to ensure data integrity and comparability. The workflow begins with the independent development and validation of each analytical method according to established guidelines, such as those from the International Council for Harmonisation (ICH). Once both methods are validated, the same set of samples is analyzed using each technique. The resulting data are then statistically compared to determine if any observed differences are within predefined acceptance criteria. If the results are concordant, the methods are considered cross-validated, providing a high degree of confidence in the analytical data.

The following diagram illustrates the interrelationship of key validation parameters that are assessed for each method before the cross-validation can occur.

Validation Parameters Interrelationship of Key Validation Parameters Method Analytical Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Caption: Interrelationship of key validation parameters for a chiral analytical method.

References

A Comparative Analysis of 2-Substituted vs. 3-Substituted Benzylmorpholines in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of 2-substituted and 3-substituted benzylmorpholines, structural isomers with distinct biological activities. The position of the benzyl group on the morpholine ring significantly influences their interaction with biological targets, primarily the monoamine transporters. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes pertinent biological and experimental workflows.

Introduction

Benzylmorpholine derivatives have garnered interest in medicinal chemistry due to their structural similarity to established pharmacophores. Notably, phenmetrazine (3-methyl-2-phenylmorpholine) is a well-known stimulant and appetite suppressant. The positional isomers, 2-benzylmorpholine and 3-benzylmorpholine, offer a compelling case study in structure-activity relationships (SAR). While direct comparative studies are scarce, a review of the available literature for each isomer and their derivatives allows for a comprehensive analysis of their potential as therapeutic agents. This guide focuses on their effects on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), key targets for drugs affecting mood, appetite, and attention.

Data Presentation: A Comparative Summary of Biological Activity

The following tables summarize the available quantitative data for 2-substituted and 3-substituted benzylmorpholine analogs. Due to the limited public data on 3-benzylmorpholine itself, data for the closely related and well-characterized compound, phenmetrazine, is included for comparative purposes.

Table 1: In Vitro Monoamine Transporter Inhibition/Release

CompoundSubstitution PositionTargetAssay TypePotency (IC₅₀/EC₅₀, nM)Reference Compound
Reboxetine2NETInhibition3.6-
(+)-Phenmetrazine3 (and 2-methyl)DATRelease37.5-
(+)-Phenmetrazine3 (and 2-methyl)NETRelease87.4-
(+)-Phenmetrazine3 (and 2-methyl)SERTRelease3246-
(-)-Phenmetrazine3 (and 2-methyl)DATRelease62.9-
(-)-Phenmetrazine3 (and 2-methyl)NETRelease415-
(-)-Phenmetrazine3 (and 2-methyl)SERTRelease>10,000-

Note: Reboxetine is a (RS)-2-[(RS)-2-ethoxyphenoxy)benzyl]morpholine, a more complex 2-substituted analog. Data for phenmetrazine is for neurotransmitter release, which is a functional consequence of transporter interaction.

Table 2: In Vivo Activity

CompoundSubstitution PositionAssay TypeSpeciesPotency (ED₅₀, mg/kg)
2-Benzylmorpholine (racemate)2Appetite Suppression (oral)Dog3.0 (at 1 hr), 5.5 (at 2 hr)[1]

Key Findings from Comparative Analysis

The available data, though not from direct head-to-head studies of the parent compounds, suggests a divergence in the pharmacological profiles of 2- and 3-substituted benzylmorpholines:

  • 2-Substituted Benzylmorpholines: Derivatives of 2-benzylmorpholine, such as reboxetine, are potent and selective norepinephrine transporter (NET) inhibitors.[2] The parent compound, 2-benzylmorpholine, has demonstrated appetite-suppressant effects without stimulant activity, suggesting a different mechanism or a more balanced interaction with monoamine transporters compared to its 3-substituted counterparts.[1]

  • 3-Substituted Benzylmorpholines: The pharmacological profile of 3-benzylmorpholine is likely to be similar to that of its close analog, phenmetrazine. Phenmetrazine acts as a releasing agent for dopamine and norepinephrine, with significantly less activity at the serotonin transporter.[3] This profile is consistent with its known stimulant and anorectic effects.[4] The stereochemistry of phenmetrazine plays a crucial role in its potency, with the (+)-enantiomer being more potent at releasing dopamine and norepinephrine.[3]

Experimental Protocols

Detailed methodologies for the synthesis of benzylmorpholines and for key pharmacological assays are provided below.

Synthesis of 2-Benzylmorpholine

The synthesis of 2-benzylmorpholine can be achieved from allylbenzene.[1] The process involves the following key steps:

  • Epoxidation: Allylbenzene is treated with a peroxy acid (e.g., m-chloroperoxybenzoic acid) to form the corresponding epoxide.

  • Aminolysis: The epoxide is then opened by reaction with ethanolamine to yield an amino alcohol intermediate.

  • Cyclization: The amino alcohol is cyclized under acidic conditions (e.g., sulfuric acid) to form the morpholine ring, yielding 2-benzylmorpholine.

  • Resolution: The racemic mixture can be resolved into its enantiomers using a chiral acid (e.g., tartaric acid).

Synthesis of 3-Benzylmorpholine

A plausible synthesis for 3-benzylmorpholine can be adapted from the synthesis of the related compound, 3-benzhydrylmorpholine.[4]

  • Starting Material: The synthesis begins with an appropriate amino acid ester, such as the ethyl ester of β-phenylalanine.

  • Reduction: The ester is reduced to the corresponding amino alcohol using a reducing agent like lithium aluminum hydride.

  • Acylation: The primary amine of the amino alcohol is acylated with chloroacetyl chloride.

  • Ring Closure: Base-catalyzed intramolecular cyclization of the N-(2-chloroacetyl)amino alcohol derivative affords the morpholin-3-one lactam.

  • Lactam Reduction: The lactam is then reduced, for example with lithium aluminum hydride, to yield 3-benzylmorpholine.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the transporter.

  • Membrane Preparation: Cell membranes expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) are prepared from transfected cell lines.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and various concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist. While the primary targets of benzylmorpholines are transporters, they may have off-target effects on GPCRs.

  • Membrane Preparation: Membranes from cells expressing the GPCR of interest (e.g., opioid receptors) are prepared.[5][6]

  • Incubation: The membranes are incubated in a buffer containing GDP, the test compound (agonist), and [³⁵S]GTPγS.[5][6]

  • G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation: The reaction is terminated, and the [³⁵S]GTPγS bound to the G-proteins is separated from the unbound nucleotide by filtration.[5][6]

  • Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.[5]

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) and the maximal effect (Emax) are determined.

Visualizations

Signaling Pathways and Experimental Workflows

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Neurotransmitter Vesicle Synaptic_Cleft Synaptic Dopamine Vesicle->Synaptic_Cleft Release Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Dopamine->Vesicle Uptake Dopamine_c Cytosolic Dopamine Dopamine->Dopamine_c Postsynaptic_Receptor Dopamine Receptor Synaptic_Cleft->Postsynaptic_Receptor DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_c->MAO Metabolism Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction DAT->Dopamine_c Benzylmorpholine 2- or 3-Substituted Benzylmorpholine Benzylmorpholine->DAT Inhibition/ Reverse Transport

Caption: Mechanism of action of benzylmorpholines at the dopaminergic synapse.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes Expressing Target Start->Membrane_Prep Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separate Bound & Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting Analysis Calculate IC50/Ki Values Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The positional isomerism of the benzyl group on the morpholine scaffold results in distinct pharmacological profiles. 2-Substituted benzylmorpholines appear to be promising as selective norepinephrine reuptake inhibitors with potential applications as non-stimulant appetite suppressants or antidepressants. In contrast, 3-substituted benzylmorpholines are more akin to phenmetrazine, acting as dopamine and norepinephrine releasing agents with stimulant properties. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two classes of compounds. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future research endeavors.

References

Safety Operating Guide

Safe Disposal of (R)-2-benzylmorpholine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of (R)-2-benzylmorpholine, a substituted morpholine derivative. The procedures outlined are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and professionals in drug development.

This compound is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1][2] Due to its morpholine component, it should be handled with the caution appropriate for a potentially flammable, toxic, and corrosive substance.[3][4][5][6] Adherence to these disposal procedures is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Personal Protective Equipment (PPE) Summary

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5]To prevent skin contact and potential irritation or toxicity.[1][5]
Eye Protection Safety goggles or a face shield.[5]To protect against splashes and vapors, preventing serious eye damage.[1][5]
Skin and Body Lab coat, closed-toe shoes, and a chemical-resistant apron if handling large quantities.[5]To protect against skin exposure and contamination of personal clothing.[3]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[5]To minimize inhalation of potentially harmful vapors that may cause respiratory irritation.[1]

Spill Management Protocol

In the event of a spill, the primary objective is to contain and collect the material safely.

  • Evacuate and Secure : Immediately alert others in the vicinity and evacuate the area if necessary.[6][7] Restrict access to the spill site.

  • Ventilate : Ensure the area is well-ventilated to disperse vapors.[6]

  • Contain : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[6][7] For solid spills, gently cover the material to prevent it from becoming airborne.[7]

  • Collect : Carefully sweep or scoop the absorbed material into a clearly labeled, sealed, and chemical-resistant container.[6][7] Use non-sparking tools if the material is considered flammable.[4][8]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by a wash with soap and water.[7] Collect all cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves its classification and packaging as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][9][10]

  • Waste Identification and Segregation :

    • This compound waste must be segregated from other waste streams.[6]

    • Do not mix with incompatible materials, such as strong oxidizing agents.[8][11]

  • Waste Collection and Containerization :

    • Collect all waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6][7][12] A glass container with a secure screw cap is recommended.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols (e.g., "Harmful," "Irritant").[6][12]

    • Keep waste containers closed at all times except when adding waste.[12]

  • Storage :

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[6][11][12]

    • The storage area should have secondary containment to prevent the release of material in case of a leak.[10]

  • Disposal :

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]

    • Ultimate disposal will likely involve incineration in a permitted hazardous waste facility.[14]

  • Empty Containers :

    • Thoroughly empty all contents from the original container.

    • The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[10] For highly toxic chemicals, the first three rinses must be collected.[10] Given the "Harmful" classification of this compound, collecting at least the first rinse is a prudent measure.

Below is a logical workflow for the disposal of this compound.

A START: This compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Management Protocol: 1. Evacuate & Secure 2. Ventilate 3. Contain with Absorbent 4. Collect in Labeled Container C->D Yes E Segregate Waste: Do not mix with incompatibles (e.g., strong oxidizers) C->E No F Collect in a designated, leak-proof, and compatible hazardous waste container D->F E->F G Label Container Correctly: - 'Hazardous Waste' - 'this compound' - Hazard Symbols F->G H Store container in a secure, well-ventilated Satellite Accumulation Area G->H I Contact EHS for Pickup and Final Disposal H->I J END I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (R)-2-benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for (R)-2-benzylmorpholine.

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the following safety protocols is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

Hazard ClassGHS Classification
Acute Toxicity, OralCategory 4[1][2]
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/Eye IrritationCategory 2[1][2]
Specific target organ toxicity, single exposureCategory 3 (Respiratory tract irritation)[1][2]

Signal Word: Warning[4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves are required. While specific breakthrough data for this compound is not available, nitrile or neoprene gloves are recommended for handling amines.[6] Always inspect gloves for tears or punctures before use and change them frequently.
Eye Protection Safety Glasses/GogglesTightly fitting safety goggles are mandatory.[7]
Face Protection Face ShieldA full face shield should be worn in situations with a high risk of splashing.
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times.
Respiratory Protection RespiratorUse in a well-ventilated area, such as a fume hood, is required.[7] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Proper procedure for putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Safety Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Figure 1. Standard procedure for donning and doffing PPE.

Operational Plan: Safe Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated chemical fume hood.[7]

  • Avoid direct contact with the substance.[7]

  • Prevent the formation or spread of mists in the air.[7]

  • Use explosion-proof electrical equipment as the parent compound, morpholine, is a flammable liquid.[8]

  • Take precautionary measures against static discharge.[8]

Storage:

  • Store in a cool, well-ventilated area.[7]

  • Keep the container tightly closed.[7]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Spill and Exposure

Immediate and appropriate response to spills and exposures is critical.

In the event of a spill, follow these steps:

Spill_Cleanup cluster_spill Chemical Spill Workflow A 1. Evacuate Immediate Area B 2. Alert Others & Restrict Access A->B C 3. Don Appropriate PPE B->C D 4. Contain the Spill C->D E 5. Absorb with Inert Material D->E F 6. Collect Residue E->F G 7. Decontaminate Area F->G H 8. Dispose of Waste G->H

Figure 2. Step-by-step guide for chemical spill cleanup.

Detailed Spill Cleanup Steps:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and the laboratory safety officer.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[1]

  • Absorption: Cover the spill with the absorbent material, working from the outside in.[1]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[1]

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Disposal: Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste according to institutional and local regulations.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing.[7] Drench the affected skin with running water for at least 15 minutes.[7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] Wash out mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste this compound:

  • Licensed Waste Disposal: For larger quantities or if a neutralization protocol is not established, the chemical should be disposed of through a licensed hazardous waste disposal company.[7]

Contaminated Materials:

  • All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, must be collected in a labeled, sealed container and disposed of as hazardous waste.

Empty Containers:

  • Decontaminate empty containers before disposal.[10] Observe all label safeguards until containers are cleaned and destroyed.[10]

This guide is intended to provide essential safety and logistical information. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before handling this chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-benzylmorpholine
Reactant of Route 2
(R)-2-benzylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.